molecular formula C18H32O16 B7823216 Isomaltotriose

Isomaltotriose

Cat. No.: B7823216
M. Wt: 504.4 g/mol
InChI Key: FZWBNHMXJMCXLU-BLAUPYHCSA-N
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Description

Dextran 40 is a natural product found in Panax notoginseng with data available.
A group of glucose polymers made by certain bacteria. Dextrans are used therapeutically as plasma volume expanders and anticoagulants. They are also commonly used in biological experimentation and in industry for a wide variety of purposes.

Properties

IUPAC Name

(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O16/c19-1-5(21)9(23)10(24)6(22)3-31-17-16(30)14(28)12(26)8(34-17)4-32-18-15(29)13(27)11(25)7(2-20)33-18/h1,5-18,20-30H,2-4H2/t5-,6+,7+,8+,9+,10+,11+,12+,13-,14-,15+,16+,17-,18-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZWBNHMXJMCXLU-BLAUPYHCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701317190
Record name Isomaltotriose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701317190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3371-50-4
Record name Isomaltotriose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3371-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isomaltotriose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701317190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOMALTOTRIOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3L3XYP7MP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Glycosidic Linkages of Isomaltotriose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomaltotriose is a trisaccharide of significant interest in the fields of biochemistry, food science, and drug development. As a member of the isomalto-oligosaccharide (IMO) family, it is composed of three glucose units linked together. Its specific structural characteristics, particularly the nature of its glycosidic bonds, dictate its physicochemical properties and biological functions. This technical guide provides a comprehensive overview of the structure of this compound, its glycosidic linkages, and the experimental methodologies employed for its structural elucidation.

Molecular Structure of this compound

This compound is a trisaccharide with the chemical formula C₁₈H₃₂O₁₆ and a molecular weight of 504.44 g/mol .[1][2] It is a reducing sugar, meaning one of its glucose units has a free anomeric carbon that can exist in equilibrium between a cyclic hemiacetal form and an open-chain aldehyde form.

Monosaccharide Composition

This compound is a homooligomer composed exclusively of three α-D-glucopyranose units. The glucose residues are in the pyranose form, a six-membered ring structure.

Glycosidic Linkages

The defining feature of this compound is the presence of α-(1→6) glycosidic bonds connecting the glucose units. Specifically, the structure is α-D-glucopyranosyl-(1→6)-α-D-glucopyranosyl-(1→6)-D-glucose.[2] This means the anomeric carbon (C1) of the first glucose unit is linked to the C6 hydroxyl group of the second glucose unit, and the anomeric carbon of the second glucose unit is linked to the C6 hydroxyl group of the third (reducing) glucose unit. The "α" designation refers to the stereochemistry at the anomeric carbon, where the bond is directed axially.

Quantitative Structural Data

ParameterValue (α-D-Glucose)Notes
Bond Lengths (Å)
C-C~1.523Average length within the pyranose ring.
C-O (ring)~1.420Average length for C-O bonds within the pyranose ring, excluding the anomeric C1-O1 bond.
C1-O1 (anomeric)~1.389Shorter due to the anomeric effect.
C-H~1.098Average length.
O-H~0.968Average length.
Bond Angles (°)
C-O-C (ring oxygen)~113.8Valence angle of the ring oxygen.
Dihedral Angles (°) For the α-(1→6) glycosidic linkage. These angles define the conformation around the glycosidic bond and are subject to flexibility in solution.
φ (O5'-C1'-O6-C6)VariesConformational studies on similar oligosaccharides show a range of possible values, indicating flexibility.
ψ (C1'-O6-C6-C5)VariesConformational studies on similar oligosaccharides show a range of possible values, indicating flexibility.
ω (O6-C6-C5-O5)VariesThe additional rotatable bond in a (1→6) linkage contributes to its flexibility. Conformational analysis suggests an equilibrium between gt (gauche-trans) and gg (gauche-gauche) rotamers.
NMR Data (¹H and ¹³C) Chemical Shift (ppm)Coupling Constant (J, Hz)Notes
¹H NMR Specific, complete assignment for this compound is not consistently reported across the literature. The values below are typical for α-(1→6) linked glucose units.
Anomeric Protons (H-1)~4.9-5.1³J(H1, H2) ≈ 3-4The chemical shift and coupling constant are characteristic of the α-anomeric configuration.
Other Ring Protons~3.2-4.0A complex region of overlapping signals.
¹³C NMR
Anomeric Carbons (C-1)~98-100
C-6 (involved in linkage)~66-68Shifted downfield compared to a free C-6 due to the glycosidic bond.
Other Ring Carbons~60-78
Trans-glycosidic Coupling Constants ³J(H5,H6R) ≈ 1.5-2.5These values are sensitive to the ω torsion angle and can be used to infer conformational preferences of the glycosidic linkage.
³J(H5,H6S) ≈ 4.5-5.5These values are sensitive to the ω torsion angle and can be used to infer conformational preferences of the glycosidic linkage.

Visualization of this compound Structure

Isomaltotriose_Structure cluster_glucose1 α-D-Glucopyranosyl (non-reducing end) cluster_glucose2 α-D-Glucopyranosyl cluster_glucose3 D-Glucopyranose (reducing end) G1_O5 O5' G1_C1 C1' (α) G1_C2 C2' G2_C6 C6'' G1_C1->G2_C6 α(1→6) G1_C3 C3' G1_C4 C4' G1_C5 C5' G1_C6 C6' G2_O5 O5'' G2_C1 C1'' (α) G2_C2 C2'' G3_C6 C6 G2_C1->G3_C6 α(1→6) G2_C3 C3'' G2_C4 C4'' G2_C5 C5'' G3_O5 O5 G3_C1 C1 (α/β) G3_C2 C2 G3_C3 C3 G3_C4 C4 G3_C5 C5

Caption: Chemical structure of this compound.

Experimental Protocols for Structural Elucidation

The determination of the primary structure of oligosaccharides like this compound relies on a combination of advanced analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for elucidating the detailed structure of carbohydrates in solution.

Methodology:

  • Sample Preparation: this compound is dissolved in a deuterated solvent, typically deuterium oxide (D₂O), to minimize the solvent proton signal.

  • 1D ¹H NMR: A one-dimensional proton NMR spectrum is acquired to identify the anomeric protons, which resonate in a distinct downfield region. The coupling constants (³J(H1, H2)) of these signals provide information about the anomeric configuration (α or β).

  • 2D Correlation Spectroscopy (COSY): A COSY experiment is performed to establish proton-proton correlations within each glucose residue, allowing for the assignment of all protons in a spin system.

  • 2D Total Correlation Spectroscopy (TOCSY): A TOCSY experiment is used to correlate all protons within a single monosaccharide unit, confirming the assignments made from COSY.

  • 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments detect through-space correlations between protons that are close to each other. For this compound, a cross-peak between the anomeric proton (H-1) of one glucose unit and the protons on C-6 of the adjacent unit confirms the (1→6) linkage.

  • ¹³C NMR and Heteronuclear Correlation (HSQC/HMBC): ¹³C NMR spectra, often acquired through 2D heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are used to assign the carbon resonances. An HMBC experiment will show a correlation between the anomeric proton (H-1) and the C-6 of the next residue, providing definitive evidence for the glycosidic linkage.

NMR_Workflow Sample This compound in D2O NMR_1D 1D ¹H NMR Sample->NMR_1D Anomeric configuration NMR_2D_COSY 2D COSY NMR_1D->NMR_2D_COSY Intra-residue H-H correlations NMR_2D_NOESY 2D NOESY/ROESY NMR_1D->NMR_2D_NOESY Inter-residue H-H proximity (confirm linkage) NMR_2D_TOCSY 2D TOCSY NMR_2D_COSY->NMR_2D_TOCSY Confirm spin systems NMR_2D_HSQC 2D HSQC NMR_2D_TOCSY->NMR_2D_HSQC Assign C-H pairs Structure Elucidated Structure NMR_2D_NOESY->Structure NMR_2D_HMBC 2D HMBC NMR_2D_HSQC->NMR_2D_HMBC Long-range C-H correlations (confirm linkage) NMR_2D_HMBC->Structure

Caption: NMR workflow for this compound structure.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight, monosaccharide composition, and sequence of oligosaccharides.

Methodology:

  • Sample Preparation and Derivatization:

    • Permethylation: To increase volatility and produce predictable fragmentation, the hydroxyl groups of this compound are methylated. This is a crucial step for detailed linkage analysis.

    • Labeling: For certain MS techniques, the reducing end can be labeled with a fluorescent tag to enhance ionization efficiency.

  • Ionization: The derivatized sample is ionized using techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • MS Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined, confirming the molecular weight and, by extension, the composition of three hexose units.

  • Tandem MS (MS/MS): The molecular ion is isolated and fragmented through Collision-Induced Dissociation (CID). The resulting fragment ions provide sequence information. The fragmentation of permethylated oligosaccharides typically occurs at the glycosidic bonds, producing characteristic B, C, Y, and Z ions. The mass differences between these fragment ions reveal the sequence of the monosaccharides. Cross-ring cleavage fragments can also provide information about the linkage positions.

MS_Workflow Sample This compound Derivatization Permethylation Sample->Derivatization Ionization ESI or MALDI Derivatization->Ionization MS1 MS Scan (Molecular Weight) Ionization->MS1 MS2 Tandem MS (MS/MS) Collision-Induced Dissociation MS1->MS2 Fragmentation Fragmentation Analysis (B, Y ions, cross-ring cleavage) MS2->Fragmentation Structure Sequence and Linkage Info Fragmentation->Structure

Caption: Mass spectrometry workflow for this compound.

Conclusion

The structure of this compound is well-defined as a trisaccharide composed of three α-D-glucopyranose units linked by α-(1→6) glycosidic bonds. This specific arrangement confers upon it unique properties that are of interest to researchers in various scientific and industrial domains. The elucidation of this structure is made possible through the synergistic application of powerful analytical techniques, primarily NMR spectroscopy and mass spectrometry, which provide detailed insights into its connectivity, stereochemistry, and conformation. A thorough understanding of the structure of this compound is fundamental for its application in drug development, as a prebiotic, and in other biotechnological fields.

References

The Microbial Anvil: Forging Isomaltotriose Through Enzymatic Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Isomaltotriose, a trisaccharide composed of three glucose units linked by α-1,6 glycosidic bonds, is a member of the isomaltooligosaccharide (IMO) family. These oligosaccharides are of significant interest to the food, pharmaceutical, and biotechnology industries due to their prebiotic properties, low cariogenicity, and potential applications as functional food ingredients and drug delivery vehicles. The microbial kingdom offers a rich reservoir of enzymes capable of synthesizing this compound through various biosynthetic pathways, primarily involving transglucosylation reactions. This technical guide provides a comprehensive overview of the core principles, enzymatic machinery, and experimental methodologies related to the microbial biosynthesis of this compound.

Core Biosynthetic Pathways

The microbial synthesis of this compound is not a direct, linear pathway but rather a result of the transglucosylation activity of specific glycoside hydrolases and glucosyltransferases. These enzymes catalyze the transfer of a glucosyl moiety from a donor substrate to an acceptor molecule, forming a new α-1,6 glycosidic linkage. The two primary enzymatic routes for this compound biosynthesis are detailed below.

α-Glucosidase-Mediated Transglucosylation

Certain α-glucosidases (EC 3.2.1.20), particularly those belonging to glycoside hydrolase family 31 (GH31), exhibit potent transglucosylation activity in addition to their hydrolytic function. When presented with high concentrations of a suitable glucosyl donor, such as maltose, these enzymes can catalyze the transfer of a glucose unit to an acceptor molecule.

  • Donor Substrate: Primarily maltose.

  • Acceptor Molecules: Glucose, maltose, or existing isomaltooligosaccharides.

  • Key Microorganisms: Aspergillus niger, Paecilomyces lilacinus, Bacillus subtilis.[1][2]

The reaction proceeds in a two-step mechanism. First, the enzyme hydrolyzes the α-1,4 glycosidic bond in maltose, forming a covalent glucosyl-enzyme intermediate and releasing a glucose molecule. In the second step, this intermediate can be attacked by a water molecule (hydrolysis) or, more significantly for synthesis, by the hydroxyl group of an acceptor molecule (transglucosylation). The formation of this compound occurs when isomaltose acts as the acceptor.

alpha_glucosidase_pathway cluster_products Products Maltose Maltose (Donor) alpha_Glucosidase α-Glucosidase (e.g., from A. niger) Maltose->alpha_Glucosidase Glucosyl_Enzyme Glucosyl-Enzyme Intermediate alpha_Glucosidase->Glucosyl_Enzyme Hydrolysis This compound This compound (via transglucosylation to Isomaltose) alpha_Glucosidase->this compound Transglucosylation (Acceptor: Isomaltose) Glucose_released Glucose Glucosyl_Enzyme->Glucose_released Hydrolysis Isomaltose Isomaltose (via transglucosylation to Glucose) Glucosyl_Enzyme->Isomaltose Transglucosylation (Acceptor: Glucose) Panose Panose (via transglucosylation to Maltose) Glucosyl_Enzyme->Panose Transglucosylation (Acceptor: Maltose) Isomaltose->alpha_Glucosidase Acceptor

Diagram 1: α-Glucosidase-mediated biosynthesis of this compound.
Glucansucrase-Mediated Synthesis from Sucrose

Glucansucrases (EC 2.4.1.5), also known as glucosyltransferases, are enzymes produced by various lactic acid bacteria, such as Leuconostoc mesenteroides.[3][4] These enzymes utilize the high energy of the glycosidic bond in sucrose to catalyze the synthesis of α-glucans. In the presence of suitable acceptor molecules, glucansucrases can efficiently synthesize a range of oligosaccharides, including this compound.

  • Donor Substrate: Sucrose.

  • Acceptor Molecules: Glucose, maltose, isomaltose, or other sugars.[5]

  • Key Microorganisms: Leuconostoc mesenteroides.

The reaction mechanism involves the cleavage of sucrose into fructose and a glucosyl-enzyme intermediate. The glucosyl moiety is then transferred to the non-reducing end of an acceptor molecule. When isomaltose serves as the acceptor, this compound is formed.

glucansucrase_pathway cluster_products Products Sucrose Sucrose (Donor) Glucansucrase Glucansucrase (e.g., from L. mesenteroides) Sucrose->Glucansucrase Glucosyl_Enzyme Glucosyl-Enzyme Intermediate Glucansucrase->Glucosyl_Enzyme Sucrose Cleavage This compound This compound (Acceptor: Isomaltose) Glucansucrase->this compound Transglucosylation Fructose Fructose Glucosyl_Enzyme->Fructose Isomaltose Isomaltose (Acceptor: Glucose) Glucosyl_Enzyme->Isomaltose Transglucosylation Isomaltose->Glucansucrase Acceptor

Diagram 2: Glucansucrase-mediated biosynthesis of this compound.

Quantitative Data on this compound Biosynthesis

The yield and composition of isomaltooligosaccharides, including this compound, are highly dependent on the microbial source of the enzyme, reaction conditions, and substrate concentrations. The following tables summarize key quantitative data from various studies.

MicroorganismEnzymeSubstrate(s)Key ProductsThis compound PresenceReference
Aspergillus nigerα-GlucosidaseMaltosePanose, Isomaltose, this compoundSignificant amounts after 24h
Paecilomyces lilacinusα-GlucosidaseMaltoseMaltotriose, Nigerose, KojibioseNot a primary product
Bacillus subtilis AP-1α-GlucosidaseMaltoseIMOs (DP 2-14)Present
Saccharomyces cerevisiae (expressing A. niger α-glucosidase)α-GlucosidaseMaltosePanose, Isomaltose, this compoundLower but significant amounts
Leuconostoc mesenteroidesGlucansucraseSucroseIsomelezitoseNot the primary focus
StudyEnzyme SourceInitial Substrate Conc.Reaction Time (h)Temperature (°C)pHThis compound Yield/Purity
S. cerevisiae expressing A. niger α-glucosidaseWhole cells30% Maltose2450Not specifiedLower but significant amounts detected by HPLC
Bacillus subtilis AP-1Fermentation50 g/L Maltose36Not specifiedNot specifiedPart of total IMOs yield of 36.33 g/L (72.7% yield)
High-purity IMO productionTransglucosidaseStarch hydrolysate72 (fermentation)Not specifiedNot specifiedComponent of >98% w/w total high-purity IMOs

Experimental Protocols

Screening of Microorganisms for Transglucosylation Activity

Objective: To identify microbial strains capable of producing this compound from maltose.

Methodology:

  • Cultivation: Inoculate various microbial strains into a suitable liquid medium containing maltose as the primary carbon source.

  • Incubation: Incubate the cultures under optimal growth conditions (temperature, pH, aeration) for a defined period (e.g., 48-72 hours).

  • Sample Preparation: Centrifuge the cultures to separate the cells from the supernatant. The supernatant, containing extracellular enzymes and reaction products, is collected for analysis.

  • Product Analysis by HPLC:

    • Column: A carbohydrate analysis column (e.g., CarbonPac PA100).

    • Mobile Phase: A suitable gradient of sodium hydroxide and sodium acetate.

    • Detection: Pulsed Amperometric Detector (PAD).

    • Standards: Use commercially available standards of glucose, maltose, isomaltose, and this compound to identify and quantify the products.

  • Selection: Select strains that show a significant peak corresponding to this compound in the HPLC chromatogram.

screening_workflow Start Start: Microbial Strains Cultivation Cultivation in Maltose Medium Start->Cultivation Incubation Incubation (Optimal Conditions) Cultivation->Incubation Centrifugation Centrifugation Incubation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant HPLC HPLC Analysis Supernatant->HPLC Analysis Compare with Standards (this compound) HPLC->Analysis Selection Select Positive Strains Analysis->Selection End End: this compound Producers Selection->End

Diagram 3: Experimental workflow for screening this compound-producing microorganisms.
Enzyme Activity Assay for α-Glucosidase

Objective: To quantify the enzymatic activity of α-glucosidase.

Methodology:

  • Substrate Solution: Prepare a solution of p-nitrophenyl α-D-glucopyranoside (pNPG) in a suitable buffer (e.g., citrate phosphate buffer, pH 5.5).

  • Enzyme Preparation: Use either purified enzyme, cell-free extract, or whole-cell suspension.

  • Reaction Mixture: Combine the enzyme preparation with the pNPG solution in a microplate or test tube.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 37°C) for a defined time.

  • Stopping the Reaction: Add a solution of sodium carbonate (e.g., 1 M) to stop the reaction and develop the color.

  • Measurement: Measure the absorbance of the released p-nitrophenol at 400 nm using a spectrophotometer.

  • Calculation: Calculate the enzyme activity based on a standard curve of p-nitrophenol. One unit of activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the assay conditions.

Production and Purification of this compound

Objective: To produce and purify this compound for further characterization.

Methodology:

  • Enzymatic Reaction:

    • Prepare a concentrated solution of maltose (e.g., 30-40% w/v) in a suitable buffer.

    • Add the enzyme source (e.g., whole cells of a selected microorganism or purified enzyme).

    • Incubate the reaction mixture under optimized conditions (temperature, pH, time) to maximize this compound production.

  • Reaction Termination: Heat the reaction mixture to inactivate the enzyme.

  • Purification by Chromatography:

    • Size-Exclusion Chromatography (SEC): Use a column packed with a suitable resin (e.g., Superdex 30) to separate the oligosaccharides based on their size.

    • Preparative HPLC: Employ a preparative carbohydrate column to achieve high-purity separation of this compound from other sugars.

  • Fraction Analysis: Analyze the collected fractions by analytical HPLC to identify those containing pure this compound.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain this compound as a white powder.

This in-depth guide provides a foundational understanding of the microbial biosynthesis of this compound. Further research and optimization of enzymatic processes will undoubtedly lead to more efficient and scalable production methods for this valuable oligosaccharide, paving the way for its broader application in various industries.

References

Physical characteristics of pure Isomaltotriose

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical Characteristics of Pure Isomaltotriose

This technical guide provides a comprehensive overview of the core physical and chemical properties of pure this compound. It is intended for researchers, scientists, and drug development professionals who utilize this oligosaccharide in their work. The guide includes a summary of quantitative data, detailed experimental protocols for characterization, and visualizations of relevant workflows and applications.

Core Physical and Chemical Properties

This compound is a trisaccharide composed of three glucose units linked by α-1,6 glycosidic bonds.[1] Its physical state at room temperature is typically a white to off-white lyophilized powder.[2][3][4]

Quantitative Data Summary

The key physical and chemical characteristics of pure this compound are summarized in the table below for easy reference and comparison.

PropertyValueCitations
IUPAC Name O-α-D-Glucopyranosyl-(1→6)-O-α-D-glucopyranosyl-(1→6)-D-glucose
Molecular Formula C₁₈H₃₂O₁₆
Molecular Weight 504.44 g/mol
CAS Number 3371-50-4
Appearance White to off-white powder
Melting Point >86°C (with decomposition)
Optical Rotation [α]D²⁰ = +125° to +140° (c=1 in water)
Solubility Soluble in water; Slightly soluble in DMSO.
Purity Commercially available in purities of >95% and ≥98% (by TLC).

Experimental Protocols for Characterization

Detailed methodologies for determining the key physical properties of this compound are outlined below. These protocols are foundational for quality control and experimental design in research and development.

Determination of Purity by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantitative analysis of this compound and the identification of impurities.

  • Instrumentation: A High-Performance Liquid Chromatograph (HPLC) equipped with a refractive index detector (RID).

  • Column: An amino-based or amide column, such as an ACQUITY UPLC BEH Amide (1.7 µm, 2.1 mm i.d. × 15 cm), is effective for saccharide separation.

  • Mobile Phase: An isocratic mobile phase consisting of an acetonitrile/water mixture (e.g., 77:23 v/v) is typically used.

  • Procedure:

    • Standard Preparation: Prepare a series of standard solutions of this compound in deionized water at known concentrations (e.g., 0.1, 0.5, 1, 5, 10 mg/mL).

    • Sample Preparation: Accurately weigh and dissolve the this compound sample in deionized water to a known concentration within the range of the standard curve. Filter the solution through a 0.45 µm membrane filter.

    • Chromatography: Inject a fixed volume (e.g., 3 µL) of the standard and sample solutions into the HPLC system. Maintain a constant column temperature (e.g., 40°C) and flow rate (e.g., 0.25 mL/min).

    • Quantification: Identify the this compound peak based on its retention time compared to the standard. Construct a calibration curve by plotting the peak area against the concentration of the standards. Use this curve to determine the concentration and purity of the sample.

Measurement of Optical Rotation

Optical rotation is a critical measure of the chiral nature and stereochemical purity of this compound.

  • Instrumentation: A polarimeter with a sodium lamp (D-line, 589 nm).

  • Procedure:

    • Sample Preparation: Accurately prepare a solution of this compound in deionized water at a specified concentration (e.g., 1 g/100 mL). Ensure the sample is fully dissolved and the solution is free of air bubbles.

    • Blank Measurement: Fill the polarimeter cell with deionized water and zero the instrument.

    • Sample Measurement: Rinse and fill the cell with the this compound solution. Measure the angle of rotation. The measurement should be performed at a controlled temperature, typically 20°C.

    • Calculation of Specific Rotation: Calculate the specific rotation using the formula: [[α]^T_λ = \frac{α}{l \times c}] where:

      • [α]λT[α]^T_λ[α]λT​
        is the specific rotation.

      • T is the temperature in degrees Celsius.

      • λ is the wavelength of light.

      • α is the observed rotation.

      • l is the path length of the cell in decimeters.

      • c is the concentration in g/mL.

Analysis by Ion Chromatography-Tandem Mass Spectrometry (IC-MS/MS)

This highly sensitive method is used for the detection and quantification of this compound in complex matrices, such as fermented beverages or biological samples.

  • Instrumentation: An ion chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A high-performance anion-exchange column designed for carbohydrate analysis, such as a Dionex CarboPac™ series column.

  • Procedure:

    • Sample Preparation: Dilute the sample and purify it using a solid-phase extraction (SPE) C18 cartridge to remove interfering substances.

    • Chromatography: Inject the purified sample into the IC system. Elute with a sodium hydroxide (NaOH) gradient.

    • Mass Spectrometry: Operate the mass spectrometer in negative ion mode. Use multiple-reaction monitoring (MRM) for sensitive and specific detection of this compound and its isomers.

    • Quantification: Qualify the compound based on retention time and specific ion transitions. Quantify using an external standard calibration curve.

Visualizations: Workflows and Applications

Diagrams created using the DOT language provide clear visual representations of experimental workflows and the relationships between concepts.

Enzymatic Assay Workflow

This compound is a known substrate for enzymes such as α-glucosidase. The following diagram illustrates a typical workflow for assaying the activity of this enzyme.

EnzymaticAssayWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis S This compound (Substrate) Mix Incubation (Controlled Temp & Time) S->Mix E α-Glucosidase (Enzyme) E->Mix B Assay Buffer (e.g., Phosphate Buffer) B->Mix Stop Stop Reaction (e.g., Heat Inactivation) Mix->Stop Detect Detect Glucose Product (e.g., GOPOD Assay) Stop->Detect Analyze Data Analysis (Calculate Activity) Detect->Analyze

Workflow for an α-glucosidase enzymatic assay using this compound.
Applications of this compound

This compound has several applications across different industries due to its specific chemical properties. This diagram illustrates the logical relationships between its core characteristics and its uses.

IsomaltotrioseApplications cluster_props Core Properties cluster_apps Applications IMT This compound Prop1 Low Caloric Value IMT->Prop1 Prop2 Prebiotic Effects IMT->Prop2 Prop3 Enzyme Substrate IMT->Prop3 Prop4 Stabilizing Agent IMT->Prop4 App1 Food Industry (Sugar-free products) Prop1->App1 App2 Pharmaceuticals (Drug formulation, Gut health) Prop2->App2 App3 Biotechnology (Enzyme assays) Prop3->App3 Prop4->App2

Key properties and industrial applications of this compound.

Conclusion

Pure this compound is a well-characterized trisaccharide with defined physical and chemical properties. Its analysis relies on standard analytical techniques such as HPLC and polarimetry, with advanced methods like IC-MS/MS available for complex sample analysis. The unique characteristics of this compound, including its role as a specific enzyme substrate and its potential as a prebiotic, underpin its use in diverse fields ranging from biotechnology research to pharmaceutical and food product development. This guide provides the foundational technical information required for the effective application and study of this compound.

References

Isomaltotriose: A Technical Guide to its Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties and biological significance of isomaltotriose. It is intended for researchers, scientists, and professionals in drug development who are interested in the applications of this trisaccharide, particularly in the context of gut health and prebiotic formulations. This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the metabolic pathway associated with its prebiotic activity.

Core Physicochemical Data

This compound is a trisaccharide composed of three glucose units linked by α-1,6-glycosidic bonds. Its fundamental properties are summarized below.

PropertyValueReference
Molecular Formula C₁₈H₃₂O₁₆[1][2][3][4][5]
Molecular Weight 504.44 g/mol
IUPAC Name α-D-Glucopyranosyl-(1→6)-α-D-glucopyranosyl-(1→6)-D-glucose
CAS Number 3371-50-4

Experimental Protocols

Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

A common method for the quantitative analysis of this compound in various matrices, such as beverages or fermentation broths, is High-Performance Liquid Chromatography (HPLC) with refractive index detection.

Methodology:

  • Instrumentation: A high-performance liquid chromatograph equipped with a refractive index detector.

  • Column: ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 mm i.d. × 15 cm, or an equivalent amide-based column is suitable for the separation of oligosaccharides.

  • Mobile Phase: A typical mobile phase is a mixture of acetonitrile and water, often with a small amount of a modifier like triethylamine to improve peak shape. For example, a mobile phase can be prepared by diluting 2 mL of triethylamine with 77% acetonitrile to a final volume of 1000 mL.

  • Sample Preparation: Samples, such as beverages, may require degassing by ultrasonication if they contain carbon dioxide. Subsequently, the sample is centrifuged to remove particulate matter, and the supernatant is filtered through a 0.45 µm membrane filter before injection.

  • Standard Preparation: Standard solutions of this compound are prepared by accurately weighing the reference standard and dissolving it in deionized water to create a stock solution. A series of dilutions are then made to generate a calibration curve.

  • Chromatographic Conditions: The analysis is typically run at a constant column and detector temperature (e.g., 40°C) with a specific injection volume (e.g., 3 µL) and flow rate (e.g., 0.25 mL/min).

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis degas Degas Sample (if needed) centrifuge Centrifuge degas->centrifuge filter Filter (0.45 µm) centrifuge->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect Refractive Index Detection separate->detect quantify Quantification detect->quantify

HPLC Analysis Workflow
Enzymatic Synthesis of this compound

This compound is a component of isomalto-oligosaccharides (IMOs), which can be produced from starch through a multi-enzyme process.

Methodology:

  • Substrate: A starch slurry, for instance from rice or tapioca, serves as the initial substrate.

  • Enzymatic Conversion: A cocktail of enzymes is employed for the synthesis. This typically includes:

    • α-amylase: For the initial liquefaction of starch into smaller dextrins.

    • Pullulanase: A debranching enzyme.

    • β-amylase: To produce maltose.

    • α-transglucosidase: This enzyme catalyzes the transfer of glucose units to form α-1,6-glycosidic bonds, leading to the formation of isomaltose, this compound, and other IMOs.

  • Reaction Conditions: The enzymatic reactions are carried out under optimized pH and temperature conditions for each enzyme or for the enzyme cocktail as a whole.

  • Purification: Following the enzymatic conversion, the resulting syrup contains a mixture of sugars, including residual glucose and maltose. A purification step, such as fermentation with specific yeast strains (e.g., Saccharomyces carlsbergensis), can be used to remove these fermentable sugars, thereby increasing the purity of the this compound and other IMOs.

Biological Activity and Signaling Pathway

This compound is recognized for its prebiotic activity, meaning it can selectively stimulate the growth and/or activity of beneficial microorganisms in the gut, leading to health benefits for the host.

This compound, being resistant to digestion in the upper gastrointestinal tract, reaches the colon largely intact. Here, it is fermented by specific members of the gut microbiota, such as Bifidobacterium and Lactobacillus species. This fermentation process leads to the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate. These SCFAs play a crucial role in maintaining gut homeostasis and have systemic effects. They serve as an energy source for colonocytes, modulate the immune system, and can influence host metabolism. The increase in beneficial bacteria and the production of SCFAs contribute to a healthier gut environment.

signaling_pathway cluster_host Host cluster_colon Colon cluster_effects Physiological Effects This compound This compound gut_microbiota Gut Microbiota (e.g., Bifidobacterium, Lactobacillus) This compound->gut_microbiota Fermentation scfa Short-Chain Fatty Acids (SCFAs) (Acetate, Propionate, Butyrate) gut_microbiota->scfa Production health_benefits Gut Health Benefits: - Energy for Colonocytes - Immune Modulation - Improved Gut Barrier Function scfa->health_benefits Leads to

Prebiotic Action of this compound

References

The Solubility Profile of Isomaltotriose: A Technical Guide for Researchers and Pharmaceutical Scientists

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Solubility of Isomaltotriose in Various Solvents, Methodologies for its Determination, and Implications for Pharmaceutical Development.

This technical guide provides a comprehensive overview of the solubility of this compound, a trisaccharide of significant interest in the pharmaceutical and biotechnology sectors. A thorough understanding of its solubility characteristics is paramount for its effective application in areas such as drug formulation, bioprocessing, and biochemical assays. This document details the solubility of this compound in various solvents, provides a robust experimental protocol for its determination, and discusses the implications of its solubility profile in drug development.

Quantitative Solubility of this compound

Precise quantitative data on the solubility of this compound in a wide range of solvents is not extensively documented in publicly available literature. However, based on the general principles of carbohydrate solubility, an estimated solubility profile can be presented. It is widely recognized that oligosaccharides, including this compound, are readily soluble in water due to the presence of multiple hydroxyl groups that can form hydrogen bonds with water molecules.[1][2] Their solubility in organic solvents is considerably lower and generally decreases with decreasing solvent polarity. In alcohol-water mixtures, the solubility of oligosaccharides diminishes as the concentration of the alcohol increases.[1]

The following table summarizes the estimated solubility of this compound in common solvents at room temperature (approximately 20-25°C). It is crucial to note that these values are estimations and should be experimentally verified for specific applications. The provided experimental protocol in the subsequent section offers a reliable method for determining precise solubility data.

SolventEstimated Solubility ( g/100 mL)Notes
Water > 50This compound is expected to be highly soluble in water. The exact saturation point may be even higher and is dependent on temperature.
Ethanol < 1Solubility in absolute ethanol is expected to be very low. In aqueous ethanol mixtures, solubility will increase with a higher water content.[1]
Methanol < 2Similar to ethanol, solubility in absolute methanol is expected to be low.
DMSO ~5-10Dimethyl sulfoxide is a polar aprotic solvent capable of dissolving a wide range of substances. Isomaltose, a related disaccharide, shows a solubility of 5 mg/mL in DMSO.[3] A similar or slightly lower solubility is expected for this compound. A product sheet mentions slight solubility.
DMF ~5-10N,N-Dimethylformamide is another polar aprotic solvent. Isomaltose has a reported solubility of 10 mg/mL in DMF, suggesting this compound may also have moderate solubility.
Acetone < 0.1This compound is expected to be practically insoluble in acetone.
Hexane < 0.01As a nonpolar solvent, hexane is not expected to dissolve the highly polar this compound molecule.

Note: The solubility of sugars is significantly influenced by temperature. Generally, solubility in aqueous solutions increases with temperature.

Experimental Protocol: Determination of this compound Solubility

To obtain precise and reliable solubility data for this compound, the following detailed experimental protocol, based on the widely accepted shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis, is recommended.

Materials and Equipment
  • This compound (high purity standard)

  • Selected solvents (e.g., Water, Ethanol, Methanol, DMSO) of analytical grade

  • Volumetric flasks and pipettes

  • Analytical balance

  • Temperature-controlled orbital shaker or incubator

  • Centrifuge

  • Syringe filters (0.45 µm, compatible with the solvent)

  • HPLC system equipped with a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD)

  • Amino or amide-based HPLC column suitable for carbohydrate analysis

  • Acetonitrile (HPLC grade)

  • Deionized water (HPLC grade)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a glass vial). The excess solid is crucial to ensure that the solution reaches saturation.

    • Place the containers in a temperature-controlled shaker and agitate at a constant speed for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. The temperature should be maintained at the desired value (e.g., 25°C, 37°C).

  • Sample Collection and Preparation:

    • After the equilibration period, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • To remove any remaining solid particles, centrifuge the collected supernatant at a high speed (e.g., 10,000 rpm for 10 minutes).

    • Filter the centrifuged supernatant through a 0.45 µm syringe filter into a clean vial. This step is critical to ensure that only the dissolved this compound is analyzed.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility experiment.

    • Analyze both the standard solutions and the filtered sample solution using a validated HPLC method. A suitable method for this compound quantification would involve an amino or amide column with a mobile phase of acetonitrile and water.

    • Generate a calibration curve by plotting the peak area (from the HPLC chromatogram) against the concentration of the standard solutions.

    • Determine the concentration of this compound in the sample solution by interpolating its peak area on the calibration curve.

  • Calculation of Solubility:

    • The solubility is expressed as the concentration of this compound determined in the saturated solution (e.g., in mg/mL or g/100 mL).

Visualization of Experimental Workflow and Conceptual Application

To further clarify the experimental process and the relevance of this compound solubility, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sample Processing cluster_analysis Analysis & Quantification cluster_result Result A Add excess this compound to solvent B Equilibrate in shaker (24-48h at constant T) A->B C Collect supernatant D Centrifuge C->D E Filter (0.45 µm) D->E G HPLC Analysis E->G F Prepare standard solutions F->G H Generate calibration curve G->H I Determine sample concentration H->I J Calculate Solubility (e.g., g/100 mL) I->J

Caption: Workflow for determining the solubility of this compound.

Drug_Delivery_Concept cluster_formulation Drug Formulation cluster_dissolution Dissolution in GI Tract cluster_absorption Drug Absorption Drug Poorly Soluble Drug ASD Amorphous Solid Dispersion (ASD) Drug->ASD This compound This compound (Excipient) This compound->ASD GIT_Fluid Gastrointestinal Fluid ASD->GIT_Fluid Ingestion Dissolved_Drug Increased Drug Concentration GIT_Fluid->Dissolved_Drug Enhanced Dissolution due to this compound's high water solubility Absorption Improved Bioavailability Dissolved_Drug->Absorption

Caption: Role of this compound solubility in enhancing drug delivery.

Implications for Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Poorly water-soluble drugs often exhibit low dissolution rates in the gastrointestinal tract, leading to incomplete absorption and reduced therapeutic efficacy. This compound, with its high water solubility, can be utilized as an excipient in various drug delivery systems to enhance the solubility and dissolution of such drugs.

One prominent application is in the formulation of amorphous solid dispersions (ASDs) . In an ASD, a poorly soluble drug is dispersed in a hydrophilic carrier, such as this compound, at a molecular level. Upon administration, the high water solubility of the this compound matrix facilitates the rapid dissolution of the formulation, leading to a supersaturated solution of the drug in the gastrointestinal fluid. This increased drug concentration at the site of absorption can significantly improve its bioavailability.

Furthermore, the solubility of this compound in various solvents is a key consideration in the manufacturing processes of these drug formulations, such as spray drying or hot-melt extrusion. A thorough understanding of its solubility behavior is therefore essential for process optimization and ensuring the quality and performance of the final drug product.

References

Thermal Stability of Isomaltotriose: An In-depth Technical Guide for Food Processing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Food Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of isomaltotriose, a key trisaccharide in various food applications. Understanding its behavior under thermal stress is critical for optimizing food processing parameters, ensuring product quality, and maintaining desired sensory attributes. This document details quantitative data on its thermal properties, outlines experimental protocols for its analysis, and visualizes its degradation pathways.

Physicochemical Properties of this compound

This compound is a trisaccharide composed of three glucose units linked by α-1,6 glycosidic bonds. Its structure confers specific thermal properties relevant to food processing.

PropertyValueReference
Molecular Formula C₁₈H₃₂O₁₆[1]
Molecular Weight 504.44 g/mol [1]
Melting Point >86 °C (decomposes)[2]

Thermal Degradation Kinetics

The thermal degradation of this compound is a critical consideration in processes like baking, pasteurization, and sterilization. Studies in subcritical water have provided insights into its degradation kinetics.

A study on the degradation of trisaccharides in subcritical water demonstrated that this compound has a higher stability compared to maltotriose and panose, indicating that the α-1,6-glycosidic bond is more resistant to cleavage under these conditions than the α-1,4-glycosidic bond.[3] The degradation follows first-order kinetics.[3]

Table 2.1: Degradation Rate Constants (k) for this compound in Subcritical Water

Temperature (°C)Pressure (MPa)Rate Constant (k) (min⁻¹)
190SubcriticalValue not explicitly provided for this compound alone
200SubcriticalValue not explicitly provided for this compound alone
220SubcriticalValue not explicitly provided for this compound alone
240SubcriticalValue not explicitly provided for this compound alone

Note: The referenced study states the overall degradation rates decreased in the order: maltotriose > panose > this compound, but does not provide the specific rate constants for this compound in a readily available format.

Glass Transition Temperature (Tg)

The glass transition temperature (Tg) is a crucial parameter for amorphous and semi-crystalline food materials, affecting their stability, texture, and shelf life.

Table 3.1: Glass Transition Temperatures (Tg) of this compound and Related Sugars

SugarGlass Transition Temperature (Tg) (°C)MethodReference
Maltotriose141DSC
Isomalto-oligosaccharide (average MW similar to isomaltoheptaose)~127-137 (extrapolated from MD simulation)DSC

Note: Specific Tg data for pure this compound from the provided search results is limited. The data for maltotriose and a related isomalto-oligosaccharide are included for comparison.

Thermal Degradation Pathways

During thermal processing, this compound can undergo two primary non-enzymatic browning reactions: caramelization and the Maillard reaction.

Caramelization

Caramelization is the thermal decomposition of sugars, leading to the formation of a complex mixture of compounds responsible for color and flavor. The process involves a series of reactions including isomerization, dehydration, and polymerization.

DSC_Workflow start Start sample_prep Sample Preparation: - Weigh 5-10 mg of amorphous this compound - Seal in aluminum DSC pan start->sample_prep dsc_setup DSC Instrument Setup: - Purge with nitrogen (50 mL/min) - Equilibrate at 20°C sample_prep->dsc_setup heating_cycle1 First Heating Cycle: - Heat to 165°C at 10°C/min - Hold for 5 min to remove residual water dsc_setup->heating_cycle1 cooling_cycle Cooling Cycle: - Cool to -20°C at 20°C/min heating_cycle1->cooling_cycle heating_cycle2 Second Heating Cycle: - Heat to 180°C at 10°C/min cooling_cycle->heating_cycle2 data_analysis Data Analysis: - Determine Tg as the midpoint of the  endothermic shift in the heat flow curve heating_cycle2->data_analysis end End data_analysis->end GCMS_Workflow start Start sample_prep Sample Preparation: - Thermally treat this compound start->sample_prep derivatization Derivatization (TMS-Oximation): - Dissolve ~1 mg sample in pyridine - Add hydroxylamine hydrochloride, heat - Add silylating agent (e.g., BSTFA), heat sample_prep->derivatization gcms_analysis GC-MS Analysis: - Inject derivatized sample - Separate compounds on GC column - Detect and identify using MS derivatization->gcms_analysis data_processing Data Processing: - Identify volatile compounds by comparing  mass spectra with libraries (e.g., NIST) gcms_analysis->data_processing end End data_processing->end

References

An In-depth Technical Guide to Isomaltotriose: Chemical Identifiers, Experimental Protocols, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of Isomaltotriose, tailored for researchers, scientists, and drug development professionals. It covers its fundamental chemical identifiers, detailed experimental protocols for its synthesis and analysis, and its role in bacterial metabolism.

Chemical Identifiers and Properties of this compound

This compound is a trisaccharide composed of three glucose units linked by α-1,6 glycosidic bonds.[1] Accurate identification and characterization are crucial for its application in research and development. The following table summarizes its key chemical identifiers and properties.

Identifier TypeValueReference(s)
CAS Number 3371-50-4[2][3][4][5]
Molecular Formula C18H32O16
Molecular Weight 504.44 g/mol
IUPAC Name α-D-Glucopyranosyl-(1→6)-α-D-glucopyranosyl-(1→6)-D-glucopyranose
InChI 1S/C18H32O16/c19-1-4-7(20)11(24)14(27)17(33-4)31-3-6-9(22)12(25)15(28)18(34-6)30-2-5-8(21)10(23)13(26)16(29)32-5/h4-29H,1-3H2/t4-,5-,6-,7-,8-,9-,10+,11+,12+,13-,14-,15-,16?,17+,18+/m1/s1
InChIKey FBJQEBRMDXPWNX-FYHZSNTMSA-N
SMILES OC[C@H]1O--INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@@H]3O)--INVALID-LINK----INVALID-LINK--[C@@H]2O">C@H--INVALID-LINK----INVALID-LINK--[C@@H]1O
EC Number 222-149-2
PubChem CID 5460037
Synonyms α-D-Glucosyl-[1→6]-α-D-glucosyl-[1→6]-D-glucose, DP3

Experimental Protocols

This section details methodologies for the enzymatic synthesis and purification of this compound, crucial for obtaining this oligosaccharide for research purposes.

This protocol describes the synthesis of a mixture of isomalto-oligosaccharides, including this compound, using dextransucrase from Leuconostoc mesenteroides.

Materials:

  • Partially purified dextransucrase from Leuconostoc mesenteroides NRRL B-512F

  • Sucrose

  • Maltose (acceptor)

  • Sodium acetate buffer (20 mM, pH 5.2) containing 0.05 g/L of CaCl2

  • Ethanol (96% v/v)

Procedure:

  • Enzyme Preparation: The enzyme is recovered from the culture broth of L. mesenteroides by precipitation with polyethylene glycol (PEG 1500) and centrifugation. The partially purified enzyme is then diluted in the sodium acetate buffer.

  • Acceptor Reaction: The synthesis is carried out in a batch reactor system. The reaction mixture contains optimized concentrations of sucrose and maltose (e.g., 100 mmol/L of sucrose and 200 mmol/L of maltose) and the partially purified dextransucrase.

  • Reaction Termination and Dextran Precipitation: The reaction proceeds until all the sucrose is consumed, which can be monitored by high-performance liquid chromatography (HPLC). Three volumes of 96% (v/v) ethanol are added to precipitate the dextran, a high-molecular-weight byproduct.

  • IMO Recovery: The supernatant, containing the isomalto-oligosaccharides, is collected for further purification and analysis.

This method utilizes recombinant Saccharomyces cerevisiae cells expressing the Aspergillus niger α-glucosidase to produce isomalto-oligosaccharides.

Materials:

  • Recombinant Saccharomyces cerevisiae cells expressing the A. niger aglA gene

  • Maltose (substrate and glucosyl donor)

  • Glucose (optional, as a glucosyl acceptor)

  • Appropriate culture medium and buffer

Procedure:

  • Yeast Culture: The recombinant S. cerevisiae is cultured to express the α-glucosidase on the cell surface.

  • Transglycosylation Reaction: The yeast cells are incubated with a solution of maltose. The α-glucosidase catalyzes the transfer of a glucosyl residue from maltose to an acceptor molecule.

  • Product Formation: When maltose is the only available acceptor, panose is the primary product. As glucose is produced from the hydrolysis of maltose, it can act as an acceptor, leading to the synthesis of isomaltose. This compound is also formed in significant amounts. The ratio of products can be modulated by adding glucose to the reaction mixture.

  • Product Recovery: The isomalto-oligosaccharides are recovered from the reaction supernatant. The yeast cells can be reused for successive batches.

This protocol outlines the purification of this compound from a mixture of oligosaccharides and its subsequent analysis.

Purification by Size Exclusion Chromatography (SEC):

  • Column: A Superdex 30 Increase column is suitable for separating the isomalto-oligosaccharide mixture.

  • Elution: Deionized water is used as the mobile phase at a low flow rate (e.g., 0.1 mL/min).

  • Fraction Collection: Fractions are collected and analyzed to identify those containing purified this compound.

Analysis by High-Performance Liquid Chromatography (HPLC):

  • Column: An Obelisc N column (4.6×150 mm, 5 µm, 100A) can be used for the separation of trisaccharides like this compound.

  • Mobile Phase: A mixture of acetonitrile (75%) and an ammonium formate buffer (10 mM, pH 3.0) is used as the mobile phase.

  • Flow Rate: A flow rate of 1.0 ml/min is applied.

  • Detection: An Evaporative Light Scattering Detector (ELSD) is suitable for detecting the separated trisaccharides.

Biological Significance and Metabolic Pathways

This compound plays a role in the metabolism of certain bacteria, such as Streptococcus mutans, a bacterium found in the human oral cavity.

Streptococcus mutans utilizes the multiple-sugar metabolism (msm) system to transport and metabolize various sugars, including this compound. This system is encoded by the msm operon and is a non-phosphotransferase system (non-PTS). The genes within this operon are co-transcribed as a single unit. The msm system is responsible for the uptake of melibiose, raffinose, and isomaltosaccharides.

msm_operon cluster_s_mutans Streptococcus mutans cell cluster_operon msm Operon cluster_transport Transport System msmE msmE (Sugar-binding protein) Transport MSM Transporter (msmEFGK products) msmF msmF (Permease) msmG msmG (Permease) msmK msmK (ATP-binding protein) Isomaltotriose_int This compound (Intracellular) Transport->Isomaltotriose_int Uptake Metabolism Intracellular Metabolism Isomaltotriose_ext This compound (Extracellular) Isomaltotriose_ext->Transport Binding to msmE Isomaltotriose_int->Metabolism Utilization

Caption: The multiple-sugar metabolism (msm) operon in S. mutans for this compound uptake.

The following diagram illustrates a typical workflow for the production and purification of this compound for laboratory use, based on the protocols described above.

experimental_workflow start Start: Substrates (Sucrose + Maltose) reaction Enzymatic Reaction (Acceptor Reaction) start->reaction enzyme_prep Enzyme Preparation (e.g., Dextransucrase) enzyme_prep->reaction precipitation Dextran Precipitation (Ethanol Addition) reaction->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant (Crude IMOs) centrifugation->supernatant purification Purification (Size Exclusion Chromatography) supernatant->purification analysis Analysis (HPLC-ELSD) purification->analysis final_product Pure this compound analysis->final_product

Caption: Workflow for the synthesis and purification of this compound.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography for the Analysis of Isomaltotriose

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isomaltotriose is a trisaccharide composed of three glucose units linked by α-1,6 glycosidic bonds. It is a key component of isomaltooligosaccharides (IMOs), which are functional food ingredients with prebiotic properties. Accurate and reliable quantification of this compound is crucial for quality control in the food industry, as well as for research and development in areas such as carbohydrate metabolism and gut microbiome studies. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of this compound and other oligosaccharides. This application note provides detailed protocols for the analysis of this compound using different HPLC-based methods, including Hydrophilic Interaction Chromatography (HILIC) and High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).

Chromatographic Techniques for this compound Analysis

The choice of HPLC method for this compound analysis depends on the sample matrix, the required sensitivity, and the available instrumentation. The most common approaches are HILIC and HPAEC-PAD.

  • Hydrophilic Interaction Chromatography (HILIC): HILIC is a type of normal-phase chromatography that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous solvent. This technique is well-suited for the separation of polar compounds like oligosaccharides. Common stationary phases for HILIC analysis of sugars include those with amide or amino functional groups. Detection can be achieved using Refractive Index (RI) detection or Evaporative Light Scattering Detection (ELSD). Gradient elution with an ELSD is often preferred for complex samples as it can improve peak shape and sensitivity.[1]

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): HPAEC-PAD is a highly sensitive and specific technique for the analysis of carbohydrates.[2][3][4] At high pH, the hydroxyl groups of carbohydrates become ionized, allowing for their separation on a strong anion-exchange column.[5] Pulsed Amperometric Detection provides direct and sensitive detection of carbohydrates without the need for derivatization.

Quantitative Data Summary

The following tables summarize quantitative data for the analysis of this compound and related compounds using different HPLC methods. It is important to note that a direct comparison of retention times across different studies can be challenging due to variations in columns, mobile phases, and other chromatographic conditions.

Table 1: HILIC Methods for Oligosaccharide Analysis

AnalyteColumnMobile PhaseDetectorRetention Time (min)LODLOQReference
This compoundAsahipak NH2P-50 4EAcetonitrile/Water GradientELSD~40--
MaltotrioseShodex Asahipak NH2P-50 4EAcetonitrile/Water (75:25)RI---
IsomaltoseShodex Asahipak NH2P-50 4EAcetonitrile/Water GradientELSD~38--

Table 2: HPAEC-PAD Methods for Oligosaccharide Analysis

AnalyteColumnMobile PhaseDetectorRetention Time (min)LOD (mg/L)LOQ (mg/L)Reference
This compoundCarboPac PA100NaOH/NaOAc GradientPAD15.49--
IsomaltoseHamilton RCX-30NaOH/NaOAc GradientPAD-0.03 - 0.210.10 - 0.71
MaltoseHamilton RCX-30NaOH/NaOAc GradientPAD-0.03 - 0.210.10 - 0.71
MaltotrioseHamilton RCX-30NaOH/NaOAc GradientPAD-0.03 - 0.210.10 - 0.71

Note: LOD (Limit of Detection) and LOQ (Limit of Quantification) are crucial parameters for method sensitivity. They can be determined based on visual evaluation, signal-to-noise ratio, or the standard deviation of the response and the slope of the calibration curve.

Experimental Protocols

Protocol 1: this compound Analysis by HILIC with ELSD

This protocol is based on a method for the simultaneous analysis of monosaccharides and oligosaccharides.

1. Instrumentation and Columns:

  • HPLC system with a gradient pump and autosampler.

  • Evaporative Light Scattering Detector (ELSD).

  • Column: Asahipak NH2P-50 4E (4.6 mm I.D. x 250 mm). Polymer-based amino columns are often more durable than silica-based ones.

2. Reagents and Standards:

  • Acetonitrile (HPLC grade).

  • Ultrapure water.

  • This compound standard.

3. Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program: A time-based gradient from high organic to higher aqueous content. A typical starting condition could be 80% Acetonitrile, ramping to 60% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • ELSD Settings: Nebulizer Temperature: 40°C, Evaporator Temperature: 70°C, Gas Flow: 1.5 L/min.

4. Sample Preparation:

  • Dissolve samples in the initial mobile phase composition (e.g., 80% Acetonitrile).

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Quantification:

  • Prepare a series of standard solutions of this compound of known concentrations.

  • Generate a calibration curve by plotting the logarithm of the peak area versus the logarithm of the concentration. ELSD response is typically non-linear and often follows a logarithmic relationship.

Protocol 2: this compound Analysis by HPAEC-PAD

This protocol is a general method for the analysis of oligosaccharides in food and beverage samples.

1. Instrumentation and Columns:

  • Ion chromatography system with a gradient pump, autosampler, and a post-column delivery pump for NaOH addition if required.

  • Pulsed Amperometric Detector (PAD) with a gold working electrode.

  • Column: A high-performance anion-exchange column suitable for carbohydrate analysis, such as a Dionex CarboPac™ series column (e.g., PA1, PA10, PA100, or PA200).

2. Reagents and Standards:

  • Sodium Hydroxide (NaOH), 50% w/w solution, carbonate-free.

  • Sodium Acetate (NaOAc), anhydrous.

  • Ultrapure water.

  • This compound standard.

3. Chromatographic Conditions:

  • Eluent A: 100 mM NaOH.

  • Eluent B: 100 mM NaOH with 500 mM NaOAc.

  • Gradient Program: A gradient of increasing sodium acetate concentration is used to elute the oligosaccharides. A typical gradient might start with 100% Eluent A and ramp up to a certain percentage of Eluent B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • PAD Settings: Use a standard quadruple-potential waveform for carbohydrate detection.

4. Sample Preparation:

  • Dilute liquid samples with ultrapure water.

  • For solid samples, perform an aqueous extraction followed by centrifugation and filtration.

  • Filter all samples through a 0.45 µm syringe filter before injection.

5. Quantification:

  • Prepare a series of standard solutions of this compound of known concentrations in ultrapure water.

  • Generate a calibration curve by plotting the peak area versus the concentration.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Dissolution Dissolution/ Extraction Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (RI, ELSD, or PAD) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: Experimental workflow for this compound analysis by HPLC.

logical_relationship cluster_technique HPLC Technique cluster_column Stationary Phase cluster_detector Detector HILIC HILIC Amide Amide HILIC->Amide Amino Amino HILIC->Amino HPAEC_PAD HPAEC-PAD Anion_Exchange Anion-Exchange HPAEC_PAD->Anion_Exchange RI RI Amide->RI ELSD ELSD Amide->ELSD Amino->RI Amino->ELSD PAD PAD Anion_Exchange->PAD

Caption: Logical relationships between HPLC techniques, stationary phases, and detectors for this compound analysis.

References

Application Notes and Protocols for Isomaltotriose Quantification in Complex Carbohydrate Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of isomaltotriose in complex carbohydrate mixtures, a critical aspect in food science, nutrition, and drug development for assessing the composition and functional properties of oligosaccharide-containing products.

Introduction to this compound and its Quantification

This compound is a trisaccharide composed of three glucose units linked by α-1,6 glycosidic bonds. It is a key component of isomalto-oligosaccharides (IMOs), which are marketed as prebiotics and low-calorie sweeteners.[1] Accurate quantification of this compound in complex mixtures such as commercial IMO syrups, corn syrups, and other food ingredients is essential for quality control, product labeling, and understanding their physiological effects. The primary analytical techniques for this purpose include High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), and enzymatic assays.

Quantification of this compound by HPLC-RID

High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID) is a widely used method for the analysis of sugars. This technique separates carbohydrates based on their interaction with a stationary phase, and the RID detects the change in the refractive index of the eluent as the analyte passes through the detector cell.

Experimental Protocol: HPLC-RID

2.1. Sample Preparation

  • Solid Samples (e.g., powders): Accurately weigh 100-200 mg of the sample into a 50 mL volumetric flask. Dissolve in deionized water, sonicate for 15 minutes to ensure complete dissolution, and bring to volume with deionized water.

  • Liquid Samples (e.g., syrups): Accurately weigh 200-400 mg of the syrup into a 50 mL volumetric flask. Dissolve and bring to volume with deionized water.

  • Filtration: Filter the prepared sample solution through a 0.45 µm syringe filter into an HPLC vial.

2.2. HPLC-RID System and Conditions

  • Instrument: A standard HPLC system equipped with a refractive index detector.

  • Column: A polymer-based amino column (e.g., Shodex Asahipak NH2P-50 4E) is recommended for its durability.[2]

  • Mobile Phase: Acetonitrile/Water (75:25, v/v). The mobile phase should be degassed before use.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detector Temperature: 40 °C.

  • Injection Volume: 10-20 µL.

2.3. Calibration and Quantification

  • Prepare a stock solution of high-purity this compound standard (e.g., 10 mg/mL) in deionized water.

  • Create a series of calibration standards (e.g., 0.5, 1, 2.5, 5, and 10 mg/mL) by diluting the stock solution.

  • Inject the calibration standards into the HPLC-RID system.

  • Construct a calibration curve by plotting the peak area or peak height against the concentration of the this compound standards. The relationship should be linear with a correlation coefficient (R²) of ≥0.999.[2]

  • Inject the prepared sample solutions.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the concentration of this compound in the sample using the calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-RID Analysis cluster_data Data Analysis Sample Complex Carbohydrate Mixture Weigh Weigh Sample Sample->Weigh Dissolve Dissolve in Deionized Water Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC HPLC System Filter->HPLC Column Amino Column HPLC->Column Detector RID Detector Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Identify Identify Peak by Retention Time Chromatogram->Identify Quantify Quantify using Calibration Curve Identify->Quantify Result Result Quantify->Result This compound Concentration

HPLC-RID workflow for this compound quantification.

Quantification of this compound by HPAEC-PAD

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and selective method for carbohydrate analysis that does not require derivatization.[3] Carbohydrates are separated as anions at high pH on a strong anion-exchange column and detected electrochemically.

Experimental Protocol: HPAEC-PAD

3.1. Sample Preparation

  • Dilution: Dilute the sample in high-purity deionized water to a concentration within the linear range of the assay. For complex matrices like food products, a clarification step using Carrez reagents may be necessary to precipitate proteins and other interfering substances.[4]

  • Filtration: Filter the diluted sample through a 0.2 µm syringe filter before injection.

3.2. HPAEC-PAD System and Conditions

  • Instrument: An ion chromatography system equipped with a pulsed amperometric detector with a gold working electrode.

  • Analytical Column: A column designed for carbohydrate analysis, such as a Dionex CarboPac™ PA200.

  • Guard Column: A corresponding guard column to protect the analytical column.

  • Eluents:

    • Eluent A: 100 mM Sodium Hydroxide (NaOH)

    • Eluent B: 100 mM NaOH with 1 M Sodium Acetate (NaOAc)

  • Gradient Program: A gradient elution is typically used to separate oligosaccharides. An example gradient is as follows:

    • 0-10 min: 0-10% B

    • 10-15 min: 10-100% B (column wash)

    • 15-30 min: 0% B (equilibration)

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • PAD Waveform: A standard quadruple-potential waveform for carbohydrate detection.

3.3. Calibration and Quantification

  • Prepare a stock solution and a series of calibration standards of this compound in deionized water.

  • Inject the standards to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared samples.

  • Identify the this compound peak based on retention time and quantify using the calibration curve.

HPAEC_PAD_Workflow cluster_prep Sample Preparation cluster_analysis HPAEC-PAD Analysis cluster_data Data Processing Sample Complex Carbohydrate Sample Dilute Dilute in Deionized Water Sample->Dilute Clarify Carrez Clarification (optional) Dilute->Clarify Filter Filter (0.2 µm) Dilute->Filter Clarify->Filter IC_System Ion Chromatography System Filter->IC_System Column Anion-Exchange Column IC_System->Column Detector PAD Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Peak_ID Identify Peak by Retention Time Chromatogram->Peak_ID Quantification Quantify with Calibration Curve Peak_ID->Quantification Result Result Quantification->Result This compound Concentration

HPAEC-PAD workflow for this compound quantification.

Quantification of this compound by Enzymatic Assay

Enzymatic methods offer high specificity for the quantification of certain carbohydrates. For this compound, an assay can be designed using an α-glucosidase that specifically hydrolyzes this compound to glucose. The released glucose can then be quantified using a standard glucose oxidase-peroxidase (GOPOD) assay.

Experimental Protocol: Enzymatic Assay

4.1. Principle

This is a two-step enzymatic reaction. First, α-glucosidase hydrolyzes this compound into glucose. In the second step, the liberated glucose is measured.

4.2. Reagents and Materials

  • α-Glucosidase (from a source known to act on α-1,6 linkages, e.g., from Aspergillus niger).

  • This compound standard.

  • Sodium acetate buffer (e.g., 100 mM, pH 5.0).

  • Glucose oxidase/peroxidase (GOPOD) reagent.

  • 96-well microplate.

  • Microplate reader.

4.3. Assay Procedure

  • Sample and Standard Preparation: Prepare aqueous solutions of the sample and this compound standards at various concentrations in sodium acetate buffer.

  • Enzymatic Hydrolysis:

    • To each well of a microplate, add 50 µL of the sample or standard solution.

    • Add 50 µL of α-glucosidase solution (pre-determined optimal concentration) to each well.

    • Incubate at the optimal temperature for the enzyme (e.g., 50 °C) for a sufficient time to ensure complete hydrolysis (e.g., 60 minutes).

    • Include a sample blank for each sample containing the sample and buffer but no enzyme to account for endogenous glucose.

  • Glucose Quantification (GOPOD Assay):

    • After incubation, add 150 µL of GOPOD reagent to each well.

    • Incubate at room temperature for 20 minutes.

    • Measure the absorbance at a wavelength of 510 nm.

  • Calculation:

    • Subtract the absorbance of the sample blank from the corresponding sample reading.

    • Construct a calibration curve of the net absorbance of the this compound standards versus their concentrations.

    • Determine the this compound concentration in the samples from the calibration curve.

Enzymatic_Workflow cluster_prep Preparation cluster_hydrolysis Enzymatic Hydrolysis cluster_quantification Glucose Quantification cluster_analysis Data Analysis Sample Sample Solution Incubate Incubate with α-Glucosidase Sample->Incubate Standard This compound Standards Standard->Incubate GOPOD Add GOPOD Reagent Incubate->GOPOD Measure Measure Absorbance (510 nm) GOPOD->Measure Cal_Curve Construct Calibration Curve Measure->Cal_Curve Calculate Calculate this compound Concentration Cal_Curve->Calculate

Enzymatic assay workflow for this compound quantification.

Quantitative Data Summary

The concentration of this compound can vary significantly depending on the source and processing of the carbohydrate mixture. The following table summarizes typical quantitative data for this compound in commercial isomalto-oligosaccharide (IMO) products.

Product TypeThis compound Content (% w/w)Analytical MethodReference
Commercial IMO Product10.3HPLC-RID
IMO from Maltose (Enzymatic)26.9 g/LHPAEC-PAD

Note on Corn Syrups and Maltodextrins:

  • Corn Syrups: Standard corn syrups are primarily composed of glucose and its oligomers with α-1,4 linkages. High-maltose corn syrups are enriched in maltose. This compound is not a significant component of these syrups.

  • High-Fructose Corn Syrup (HFCS): HFCS is produced by the enzymatic isomerization of glucose to fructose. The remaining sugars are primarily glucose and glucose oligomers. This compound content is negligible.

  • Maltodextrins: These are starch hydrolysates with a dextrose equivalent (DE) of less than 20. They consist of a mixture of glucose polymers of varying lengths. While they are primarily composed of α-1,4 linked glucose units, small amounts of α-1,6 branches, and thus potentially trace levels of this compound, may be present depending on the starch source and hydrolysis process. However, specific quantification of this compound in commercial maltodextrins is not widely reported.

Conclusion

The choice of analytical method for this compound quantification depends on the sample matrix, required sensitivity, and available instrumentation. HPLC-RID is a robust and widely available technique suitable for relatively high concentrations of this compound. HPAEC-PAD offers superior sensitivity and resolution, making it ideal for complex mixtures and trace-level analysis. Enzymatic assays provide high specificity but may require more extensive method development to ensure complete and specific hydrolysis of this compound. Accurate quantification using any of these methods relies on proper sample preparation and the use of high-purity analytical standards.

References

Application Notes and Protocols for the Enzymatic Synthesis of Isomaltotriose from Maltose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomaltotriose, a trisaccharide composed of three glucose units linked by α-1,6 glycosidic bonds, is a member of the isomaltooligosaccharide (IMO) family. IMOs are of significant interest in the food and pharmaceutical industries due to their prebiotic properties, low cariogenicity, and potential applications as low-calorie sweeteners. The enzymatic synthesis of this compound offers a highly specific and efficient alternative to traditional chemical methods, allowing for greater control over the product profile and reaction conditions.

This document provides detailed application notes and experimental protocols for the synthesis of this compound from maltose using various enzymatic approaches. The primary methods covered are transglucosylation reactions catalyzed by α-glucosidases and acceptor reactions with dextransucrases. Additionally, a method utilizing endo-dextranase is described. These protocols are intended to provide researchers, scientists, and drug development professionals with the necessary information to produce and analyze this compound in a laboratory setting.

Methods of Enzymatic Synthesis

There are three primary enzymatic methods for the synthesis of this compound and other isomaltooligosaccharides from readily available starting materials:

  • Transglucosylation by α-Glucosidase: This is the most common method for producing this compound from maltose. α-Glucosidases (E.C. 3.2.1.20) with high transglucosylation activity catalyze the transfer of a glucosyl moiety from a donor substrate (maltose) to an acceptor molecule (another maltose molecule or glucose). By carefully controlling the reaction conditions, the formation of this compound can be favored. Enzymes from fungal sources, such as Aspergillus niger, are frequently used for this purpose.[1][2][3]

  • Acceptor Reaction with Dextransucrase: Dextransucrase (E.C. 2.4.1.5), typically sourced from Leuconostoc mesenteroides, synthesizes dextran from sucrose. However, in the presence of an acceptor molecule like maltose, the enzyme will transfer glucosyl units from sucrose to the acceptor, forming a series of isomaltooligosaccharides, including this compound.[4][5] This method is particularly useful for producing a range of IMOs.

  • Hydrolysis of Dextran by Endo-dextranase: Endo-dextranases (E.C. 3.2.1.11) hydrolyze the internal α-1,6-glycosidic linkages of dextran, a polysaccharide of glucose. This reaction can be controlled to yield a mixture of isomaltooligosaccharides, with this compound often being a major product.

Data Presentation

The following tables summarize quantitative data from various studies on the enzymatic synthesis of isomaltooligosaccharides, including this compound.

Table 1: Comparison of Enzymatic Methods for this compound Synthesis

EnzymeSource OrganismSubstrate(s)Key ProductsThis compound Yield/ConcentrationReference(s)
α-GlucosidaseAspergillus nigerMaltosePanose, Isomaltose, this compoundNot explicitly quantified as a single product in some studies, but a significant component of the IMO mixture.
α-GlucosidaseSchwanniomyces occidentalisMaltose (200 g/L)Isomaltose, this compound, Panose26.9 g/L
DextransucraseLeuconostoc mesenteroidesSucrose, MaltoseIsomaltooligosaccharides (DP3-DP7)Not explicitly quantified as a single product, but part of the synthesized oligosaccharides.
Endo-dextranasePenicillium funiculosumDextranIsomaltose, this compoundMajor hydrolysis product, but specific yield from maltose is not directly applicable.

Table 2: Time-Course of Isomaltooligosaccharide (IMO) Production using α-Glucosidase from Aspergillus niger

Incubation Time (hours)Maltose (%)Panose (%)Isomaltose (%)This compound (%)Reference(s)
8PresentMajor ProductMinor ProductMinor Product
24ResidualMinor ProductMajor ProductPresent

Note: The percentages represent the relative abundance of the different saccharides in the reaction mixture as observed by HPLC.

Experimental Protocols

Protocol 1: Synthesis of this compound using α-Glucosidase from Aspergillus niger

This protocol describes the synthesis of this compound from maltose using the transglucosylation activity of α-glucosidase.

Materials:

  • α-Glucosidase from Aspergillus niger (with known transglucosidase activity)

  • Maltose monohydrate

  • Sodium acetate buffer (0.1 M, pH 5.5)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Reaction vessel (e.g., stirred-tank reactor or shaker flask)

  • Water bath or incubator with temperature control

  • HPLC system for analysis

Procedure:

  • Substrate Preparation: Prepare a 30% (w/v) maltose solution in 0.1 M sodium acetate buffer (pH 5.5). For example, to prepare 100 mL of substrate solution, dissolve 30 g of maltose monohydrate in the buffer and adjust the final volume to 100 mL.

  • Enzyme Preparation: Prepare a stock solution of α-glucosidase in the same sodium acetate buffer. The final enzyme concentration in the reaction mixture should be optimized, but a starting point of 0.4 U/mL can be used.

  • Reaction Setup:

    • Add the maltose solution to the reaction vessel.

    • Pre-heat the substrate solution to the optimal temperature for the enzyme, typically 50-60°C.

    • Initiate the reaction by adding the α-glucosidase solution to the pre-heated maltose solution.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature with constant stirring or shaking.

    • The reaction time will influence the product profile. For a higher proportion of panose, a shorter incubation time (e.g., 8 hours) is recommended. For a higher proportion of isomaltose and this compound, a longer incubation time (e.g., 24 hours or more) is necessary.

  • Reaction Termination: To stop the reaction, heat the mixture to 100°C for 10 minutes to denature the enzyme.

  • Analysis: Analyze the composition of the reaction mixture (maltose, glucose, isomaltose, panose, and this compound) using HPLC (see Protocol 4).

Protocol 2: Synthesis of this compound using Dextransucrase Acceptor Reaction

This protocol details the synthesis of a mixture of isomaltooligosaccharides, including this compound, using dextransucrase with sucrose as the glucosyl donor and maltose as the acceptor.

Materials:

  • Dextransucrase from Leuconostoc mesenteroides

  • Sucrose

  • Maltose monohydrate

  • Sodium acetate buffer (20 mM, pH 5.2-5.4) containing 0.05 g/L CaCl₂

  • Reaction vessel

  • Water bath or incubator

  • HPLC system

Procedure:

  • Substrate Preparation: Prepare a solution containing both sucrose and maltose in the sodium acetate buffer. A common starting concentration is 125 g/L of total sugars with a sucrose to maltose ratio of 2:1 (w/w).

  • Enzyme Preparation: Prepare a stock solution of dextransucrase in the same buffer. The final enzyme concentration should be around 0.05 U/mL.

  • Reaction Setup:

    • Add the substrate solution to the reaction vessel.

    • Equilibrate the solution to the optimal reaction temperature, typically 25-30°C.

    • Start the reaction by adding the dextransucrase solution.

  • Incubation: Incubate the reaction mixture with gentle agitation for a period of 24 to 48 hours.

  • Reaction Termination: Inactivate the enzyme by heating the reaction mixture to 100°C for 10-15 minutes.

  • Analysis: Determine the product profile using HPLC (see Protocol 4).

Protocol 3: Production of this compound via Dextran Hydrolysis with Endo-dextranase

This protocol describes the production of this compound through the enzymatic hydrolysis of dextran.

Materials:

  • Dextran (from Leuconostoc mesenteroides)

  • Endo-dextranase (e.g., from Penicillium species)

  • Appropriate buffer for the specific endo-dextranase (e.g., sodium acetate buffer, pH 5.0)

  • Reaction vessel

  • Water bath or incubator

  • HPLC system

Procedure:

  • Substrate Preparation: Prepare a 1% (w/v) dextran solution in the appropriate buffer.

  • Enzyme Preparation: Prepare a solution of endo-dextranase in the same buffer. The optimal enzyme concentration should be determined empirically.

  • Reaction Setup:

    • Add the dextran solution to the reaction vessel.

    • Bring the solution to the optimal temperature for the enzyme (e.g., 50°C).

    • Initiate the hydrolysis by adding the endo-dextranase.

  • Incubation: Incubate the reaction for a sufficient time to achieve the desired degree of hydrolysis, which can be monitored by analyzing samples at different time points.

  • Reaction Termination: Heat the reaction mixture to 100°C for 10 minutes to inactivate the enzyme.

  • Analysis: Analyze the resulting mixture of isomaltooligosaccharides by HPLC (see Protocol 4).

Protocol 4: Analysis of this compound and Other Oligosaccharides by HPLC

This protocol provides a general method for the analysis of the products from the enzymatic synthesis.

Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a Refractive Index (RI) detector.

  • Carbohydrate analysis column (e.g., Aminex HPX-87C or similar).

  • Deionized water (HPLC grade) as the mobile phase.

  • Standards: Glucose, Maltose, Isomaltose, Panose, this compound.

  • Syringe filters (0.22 or 0.45 µm).

Procedure:

  • Sample Preparation:

    • Take an aliquot of the reaction mixture after enzyme inactivation.

    • Centrifuge the sample to remove any precipitated protein.

    • Dilute the supernatant with deionized water to a suitable concentration for HPLC analysis.

    • Filter the diluted sample through a 0.22 or 0.45 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: Aminex HPX-87C

    • Mobile Phase: Degassed, deionized water

    • Flow Rate: 0.6 mL/min

    • Column Temperature: 85°C

    • Detector: Refractive Index (RI)

    • Injection Volume: 10-20 µL

  • Quantification:

    • Prepare a series of standard solutions of glucose, maltose, isomaltose, panose, and this compound of known concentrations.

    • Generate a calibration curve for each standard by plotting peak area against concentration.

    • Calculate the concentration of each saccharide in the reaction samples by comparing their peak areas to the respective calibration curves.

Protocol 5: Purification of this compound by Size-Exclusion Chromatography

This protocol describes a method for purifying this compound from the reaction mixture.

Materials and Equipment:

  • Size-Exclusion Chromatography (SEC) system.

  • SEC column with a suitable fractionation range for small oligosaccharides (e.g., Bio-Gel P-2 or Sephadex G-25).

  • Deionized water as the mobile phase.

  • Fraction collector.

  • HPLC or TLC for fraction analysis.

Procedure:

  • Sample Preparation: Concentrate the reaction mixture after enzyme inactivation using a rotary evaporator to increase the concentration of the oligosaccharides.

  • Column Equilibration: Equilibrate the SEC column with several column volumes of deionized water.

  • Sample Loading: Carefully load the concentrated sample onto the top of the column.

  • Elution: Elute the sample with deionized water at a constant flow rate.

  • Fraction Collection: Collect fractions of a defined volume using a fraction collector.

  • Fraction Analysis: Analyze the collected fractions for the presence of this compound using HPLC or Thin Layer Chromatography (TLC).

  • Pooling and Concentration: Pool the fractions containing pure this compound and concentrate them, for example, by lyophilization.

Visualization of Workflow and Pathways

Enzymatic_Synthesis_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis & Purification Maltose Maltose Solution (Substrate) Reaction Incubation (Controlled Temp & pH) Maltose->Reaction Enzyme Enzyme Solution (e.g., α-Glucosidase) Enzyme->Reaction Termination Reaction Termination (Heat Inactivation) Reaction->Termination Analysis Product Analysis (HPLC) Termination->Analysis Purification Purification (Size-Exclusion Chromatography) Termination->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: General workflow for the enzymatic synthesis of this compound.

Transglucosylation_Pathway Maltose1 Maltose (Glucosyl Donor) Enzyme α-Glucosidase Maltose1->Enzyme Maltose2 Maltose (Glucosyl Acceptor) Maltose2->Enzyme Glucose Glucose This compound This compound Enzyme->Glucose Hydrolysis Enzyme->this compound Transglucosylation

Caption: Transglucosylation reaction for this compound synthesis.

References

Application Notes and Protocols: Isomaltotriose Fermentation by Gut Microbiota in vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro fermentation of isomaltotriose by human gut microbiota. This document includes detailed experimental protocols, a summary of expected quantitative outcomes, and visualizations of the key metabolic pathways involved. This compound, a trisaccharide with α-1,6 glycosidic linkages, is of increasing interest for its potential prebiotic properties, selectively stimulating the growth of beneficial gut bacteria and leading to the production of health-promoting metabolites.

Quantitative Data Summary

The in vitro fermentation of isomalto-oligosaccharides (IMOs), including this compound, by human fecal microbiota leads to the production of short-chain fatty acids (SCFAs) and modulates the microbial composition. While specific quantitative data for pure this compound is limited in publicly available literature, studies on IMO mixtures and related isomalto/malto-polysaccharides (IMMPs) provide valuable insights into the expected outcomes. The following tables summarize typical results observed over a 48-hour fermentation period.

Table 1: Short-Chain Fatty Acid (SCFA) Production from In Vitro Fermentation of Isomalto-Oligosaccharides

Time (hours)Acetate (mM)Propionate (mM)Butyrate (mM)Total SCFAs (mM)
0BaselineBaselineBaselineBaseline
2430 - 5010 - 205 - 1545 - 85
4840 - 7015 - 2510 - 2065 - 115
Note: Values are indicative and can vary based on the specific composition of the gut microbiota of the fecal donor, the concentration of the substrate, and the precise composition of the IMO mixture.

During the fermentation of IMMPs, which are structurally related to this compound, acetic acid is a major SCFA produced, along with significant amounts of propionic acid and butyric acid[1][2].

Table 2: Changes in Relative Abundance of Key Bacterial Genera during In Vitro Fermentation of Isomalto-Oligosaccharides

Bacterial GenusChange in Relative Abundance (at 48 hours)
BifidobacteriumSignificant Increase
LactobacillusIncrease
BacteroidesVariable (may decrease or show no change)
ClostridiumVariable (may decrease)

Studies have consistently shown that the fermentation of IMOs and IMMPs leads to a significant increase in the relative abundance of Bifidobacterium and Lactobacillus species[1][2]. Bifidobacteria, in particular, appear to preferentially metabolize oligosaccharides with a higher degree of polymerization, such as this compound[3].

Experimental Protocols

The following protocols are synthesized from established methodologies for the in vitro fermentation of carbohydrates by human gut microbiota.

Preparation of Fecal Inoculum
  • Sample Collection : Obtain fresh fecal samples from healthy human donors who have not taken antibiotics for at least three months.

  • Homogenization : In an anaerobic chamber, homogenize the fecal sample (1:10 w/v) in a sterile, pre-reduced phosphate-buffered saline (PBS) solution (0.1 M, pH 7.0) containing a reducing agent such as L-cysteine (e.g., 0.5 g/L).

  • Filtration : Filter the fecal slurry through several layers of sterile cheesecloth to remove large particulate matter.

  • Inoculum : The resulting filtered slurry serves as the fecal inoculum.

In Vitro Batch Fermentation

This protocol describes a typical batch fermentation setup to assess the fermentability of this compound.

  • Medium Preparation : Prepare a basal fermentation medium. A typical formulation per liter consists of:

    • Peptone: 2 g

    • Yeast Extract: 2 g

    • NaCl: 0.1 g

    • K₂HPO₄: 0.04 g

    • KH₂PO₄: 0.04 g

    • MgSO₄·7H₂O: 0.01 g

    • CaCl₂·6H₂O: 0.01 g

    • NaHCO₃: 2 g

    • Tween 80: 2 ml

    • Hemin: 0.05 g

    • Vitamin K₁: 10 µl

    • L-cysteine HCl: 0.5 g

    • Bile salts: 0.5 g

    • Resazurin (0.1% w/v): 1 ml

    • Distilled water: to 1 L

  • Sterilization : Autoclave the basal medium at 121°C for 15 minutes.

  • Substrate Addition : Aseptically add a sterile stock solution of this compound to the fermentation vessels to a final concentration of 1% (w/v). A control vessel with no added carbohydrate should also be prepared.

  • Inoculation : In an anaerobic chamber, inoculate the fermentation vessels with the prepared fecal inoculum (e.g., 10% v/v).

  • Incubation : Incubate the fermentation vessels anaerobically at 37°C for up to 48 hours.

  • Sampling : Collect samples at various time points (e.g., 0, 12, 24, and 48 hours) for analysis of SCFAs and microbial composition.

Analysis of Short-Chain Fatty Acids (SCFAs)
  • Sample Preparation : Centrifuge the collected fermentation samples to pellet bacterial cells and debris. Filter the supernatant through a 0.22 µm syringe filter.

  • Quantification : Analyze the filtered supernatant for SCFA concentrations (acetate, propionate, butyrate) using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Analysis of Microbial Composition
  • DNA Extraction : Extract total bacterial DNA from the collected fermentation samples using a commercially available DNA extraction kit suitable for fecal samples.

  • 16S rRNA Gene Sequencing : Amplify the V3-V4 or other variable regions of the 16S rRNA gene using universal primers.

  • Sequencing and Analysis : Sequence the amplicons using a high-throughput sequencing platform. Analyze the sequencing data using bioinformatics pipelines (e.g., QIIME, mothur) to determine the microbial composition and relative abundances of different bacterial taxa.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_preparation Preparation cluster_fermentation In Vitro Fermentation cluster_analysis Analysis fecal_sample Fecal Sample Collection homogenization Homogenization in PBS fecal_sample->homogenization filtration Filtration homogenization->filtration inoculum Fecal Inoculum filtration->inoculum inoculation Inoculation (10%) inoculum->inoculation basal_medium Basal Medium Preparation substrate_addition This compound Addition (1%) basal_medium->substrate_addition substrate_addition->inoculation incubation Anaerobic Incubation (37°C, 48h) inoculation->incubation sampling Sampling (0, 12, 24, 48h) incubation->sampling scfa_analysis SCFA Analysis (GC/HPLC) sampling->scfa_analysis dna_extraction DNA Extraction sampling->dna_extraction sequencing 16S rRNA Sequencing dna_extraction->sequencing bioinformatics Bioinformatic Analysis sequencing->bioinformatics

Figure 1: Experimental workflow for the in vitro fermentation of this compound.
This compound Metabolism in Bifidobacterium

Bifidobacterium species are key players in the fermentation of this compound. They possess specific enzymes to break down this trisaccharide.

Bifidobacterium_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular (Bifidobacterium) isomaltotriose_ext This compound transport ABC Transporter isomaltotriose_ext->transport Uptake isomaltotriose_int This compound glucose Glucose isomaltotriose_int->glucose Oligo-1,6-glucosidase scfa Acetate, Lactate glucose->scfa Bifid Shunt Pathway transport->isomaltotriose_int

Figure 2: Simplified metabolic pathway of this compound in Bifidobacterium.
Logical Relationship of this compound Fermentation and Gut Health

The fermentation of this compound by beneficial gut bacteria leads to a cascade of events that can positively impact host health.

Logical_Relationship This compound This compound Ingestion fermentation Fermentation by Gut Microbiota This compound->fermentation bifido_increase Increase in Bifidobacterium fermentation->bifido_increase scfa_production Increased SCFA Production fermentation->scfa_production gut_health Improved Gut Health bifido_increase->gut_health scfa_production->gut_health

Figure 3: Logical flow from this compound fermentation to potential gut health benefits.

References

Application Notes and Protocols for Assessing the Prebiotic Activity of Isomaltotriose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prebiotics are non-digestible food ingredients that confer a health benefit on the host associated with modulation of the microbiota. Isomaltotriose, a trisaccharide composed of three glucose molecules linked by α-1,6 glycosidic bonds, is a component of isomalto-oligosaccharides (IMOs). IMOs have garnered attention for their potential prebiotic properties, including the selective stimulation of beneficial gut bacteria such as Bifidobacterium and Lactobacillus, and the production of short-chain fatty acids (SCFAs).[1][2][3][4][5] Furthermore, IMOs are generally recognized as safe (GRAS) for use in food products.

These application notes provide a comprehensive set of protocols to systematically evaluate the prebiotic potential of this compound. The methodologies detailed below cover in vitro digestion and fecal fermentation, quantification of SCFA production, analysis of gut microbiota composition, and assessment of intestinal barrier function.

Data Presentation: Summary of Expected Quantitative Data

The following tables provide a structured overview of the quantitative data that can be generated from the described protocols.

Table 1: Short-Chain Fatty Acid (SCFA) Production from in vitro Fecal Fermentation of this compound

Treatment GroupAcetate (mM)Propionate (mM)Butyrate (mM)Total SCFAs (mM)
Negative Control (No substrate)
Positive Control (e.g., Inulin)
This compound (Test)

Table 2: Relative Abundance of Key Bacterial Genera following in vitro Fecal Fermentation

Treatment GroupBifidobacterium (%)Lactobacillus (%)Bacteroides (%)Clostridium (%)Shannon Diversity Index
Baseline (0 hours)
Negative Control (24 hours)
Positive Control (e.g., Inulin, 24 hours)
This compound (24 hours)

Table 3: Assessment of Intestinal Barrier Function in Caco-2 Cell Model

Treatment GroupTransepithelial Electrical Resistance (TEER) (Ω.cm²)Paracellular Permeability (FITC-Dextran Flux, %)Relative Expression of OccludinRelative Expression of ZO-1
Untreated Control
Inflammation-induced Control (e.g., LPS)
This compound + Inflammation

Experimental Protocols and Visualizations

The following sections provide detailed methodologies for the key experiments.

In Vitro Digestion and Fecal Fermentation

This two-stage process simulates the passage of this compound through the upper gastrointestinal tract, followed by its fermentation in the colon.

cluster_0 In Vitro Digestion cluster_1 In Vitro Fecal Fermentation A This compound Sample B Simulated Salivary Digestion (α-amylase, 5 min, 37°C, pH 6.9) A->B C Simulated Gastric Digestion (Pepsin, 2h, 37°C, pH 3.0) B->C D Simulated Intestinal Digestion (Pancreatin, Bile salts, 2h, 37°C, pH 7.0) C->D E Digested this compound D->E G Anaerobic Fermentation (Digested this compound + Fecal Slurry, 24h, 37°C) E->G Substrate F Human Fecal Slurry (Anaerobic conditions) F->G H Sample Collection at 0, 12, 24h G->H I SCFA Analysis (GC) H->I J Microbiota Analysis (16S rRNA sequencing) H->J

In vitro digestion and fecal fermentation workflow.

  • Salivary Phase : Prepare a simulated saliva solution containing α-amylase. Mix the this compound sample with the simulated saliva and incubate at 37°C for 5 minutes with gentle agitation.

  • Gastric Phase : Adjust the pH of the mixture from the salivary phase to 3.0 using HCl. Add pepsin and incubate at 37°C for 2 hours with continuous shaking.

  • Intestinal Phase : Neutralize the gastric phase mixture to pH 7.0 with NaHCO₃. Add a solution containing pancreatin and bile salts. Incubate at 37°C for 2 hours with continuous shaking. The resulting mixture contains the digested this compound ready for fermentation.

  • Fecal Slurry Preparation : Obtain fresh fecal samples from healthy human donors who have not taken antibiotics for at least three months. In an anaerobic chamber, homogenize the feces in a sterile phosphate-buffered saline (PBS) solution to create a fecal slurry (e.g., 10% w/v).

  • Fermentation Setup : In an anaerobic environment, add the digested this compound to a sterile fermentation medium. Inoculate the medium with the fecal slurry. Include a negative control (without substrate) and a positive control (e.g., inulin).

  • Incubation and Sampling : Incubate the cultures at 37°C under anaerobic conditions for up to 48 hours. Collect samples at baseline (0 hours) and at subsequent time points (e.g., 12, 24, and 48 hours) for SCFA and microbiota analysis. Immediately store samples at -80°C.

Analysis of Short-Chain Fatty Acids (SCFAs)

SCFAs are the primary metabolic end-products of prebiotic fermentation. Their quantification is a key indicator of prebiotic activity. Gas chromatography (GC) is the standard method for SCFA analysis.

  • Extraction : Thaw the fecal culture samples. Acidify the samples with a strong acid (e.g., HCl) to a pH below 3.0 to protonate the SCFAs. Add an internal standard (e.g., 2-ethylbutyric acid). Extract the SCFAs with a suitable organic solvent like diethyl ether or tert-butyl methyl ether (TBME).

  • Derivatization (Optional but Recommended) : For enhanced volatility and detection, derivatize the extracted SCFAs. A common method is esterification using agents like isobutyl chloroformate/isobutanol.

  • Gas Chromatography (GC) Analysis :

    • Injector : Set the temperature to 250°C. Use a split injection mode (e.g., 20:1 split ratio).

    • Column : A suitable capillary column, such as a DB-FFAP column (30 m x 0.25 mm x 0.5 µm), is recommended.

    • Oven Program : Start at an initial temperature of 100°C, then ramp up to 250°C.

    • Detector : Use a Flame Ionization Detector (FID) set at 250-280°C.

    • Quantification : Create a standard curve using known concentrations of acetate, propionate, and butyrate to quantify the SCFAs in the samples.

Gut Microbiota Composition Analysis

Assessing changes in the gut microbial community is crucial for determining the selective stimulation of beneficial bacteria. This is typically achieved by sequencing the 16S rRNA gene.

This compound This compound (Prebiotic) Beneficial_Bacteria Selective Stimulation of Beneficial Bacteria (e.g., Bifidobacterium, Lactobacillus) This compound->Beneficial_Bacteria SCFA_Production Increased Production of Short-Chain Fatty Acids (SCFAs) Beneficial_Bacteria->SCFA_Production Lower_pH Lowered Colonic pH SCFA_Production->Lower_pH Gut_Health Improved Gut Health SCFA_Production->Gut_Health Pathogen_Inhibition Inhibition of Pathogens Lower_pH->Pathogen_Inhibition Pathogen_Inhibition->Gut_Health

Prebiotic mechanism of this compound.

  • DNA Extraction : Extract total bacterial DNA from the collected fecal fermentation samples using a commercially available fecal DNA extraction kit.

  • PCR Amplification : Amplify the V3-V4 hypervariable regions of the 16S rRNA gene using universal primers.

  • Library Preparation and Sequencing : Prepare the amplicon library and perform paired-end sequencing on an Illumina MiSeq platform.

  • Bioinformatic Analysis :

    • Process the raw sequencing reads (quality filtering, merging of paired-end reads, and chimera removal).

    • Cluster the sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).

    • Assign taxonomy to the OTUs/ASVs using a reference database (e.g., Greengenes, SILVA).

    • Calculate alpha diversity (e.g., Shannon index) and beta diversity to assess within-sample and between-sample microbial diversity, respectively.

    • Perform statistical analysis to identify significant differences in the relative abundance of bacterial taxa between treatment groups.

Assessment of Intestinal Barrier Function

Prebiotics and their fermentation products can influence the integrity of the intestinal barrier. This can be assessed in vitro using the Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer of enterocytes.

  • Caco-2 Cell Culture : Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and antibiotics. Seed the cells on permeable Transwell® inserts and allow them to differentiate for 21 days to form a polarized monolayer.

  • Treatment : Treat the apical side of the differentiated Caco-2 monolayers with fermentation supernatants from the this compound cultures. To simulate inflammatory conditions, co-treatment with lipopolysaccharide (LPS) can be performed.

  • Transepithelial Electrical Resistance (TEER) Measurement : Measure the TEER across the Caco-2 monolayer using a voltohmmeter. A decrease in TEER indicates a disruption of the barrier integrity.

  • Paracellular Permeability Assay : Add a fluorescent marker of low molecular weight, such as FITC-dextran, to the apical chamber. After a defined incubation period, measure the fluorescence in the basolateral chamber. An increase in fluorescence indicates increased paracellular permeability.

  • Tight Junction Protein Expression : After treatment, lyse the cells and analyze the expression of key tight junction proteins (e.g., occludin, claudins, ZO-1) by Western blotting or immunofluorescence staining.

Conclusion

The protocols outlined in these application notes provide a robust framework for the comprehensive assessment of the prebiotic activity of this compound. By systematically evaluating its fermentability, impact on gut microbiota composition, production of beneficial metabolites, and effects on intestinal barrier function, researchers can gain valuable insights into its potential as a functional food ingredient or therapeutic agent for promoting gut health.

References

Application Notes and Protocols: Isomaltotriose as a Carbon Source for Bacterial Growth

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isomaltotriose, a trisaccharide consisting of three glucose units linked by α-1,6 glycosidic bonds, is a component of isomalto-oligosaccharides (IMOs). IMOs are recognized as prebiotics, selectively stimulating the growth and activity of beneficial gut bacteria, particularly Bifidobacterium and Lactobacillus species.[1] Understanding the mechanisms and kinetics of this compound utilization by these bacteria is crucial for the development of targeted prebiotics and other therapeutic strategies aimed at modulating the gut microbiota for improved health.

These application notes provide a comprehensive overview of the utilization of this compound as a carbon source for bacterial growth, including detailed experimental protocols, quantitative data, and insights into the metabolic and signaling pathways involved.

Bacterial Utilization of this compound

Several studies have demonstrated the ability of various bacterial species, predominantly from the genera Bifidobacterium and Lactobacillus, to metabolize isomalto-oligosaccharides, including this compound. However, the efficiency and preference for this compound can vary significantly between different species and even strains.

Bifidobacterium species are well-known consumers of oligosaccharides. Genomic analyses suggest that Bifidobacterium longum and Bifidobacterium breve can internalize this compound via ATP-binding cassette (ABC) transporters and subsequently hydrolyze it into glucose using oligo-1,6-glucosidases.[2] Some studies indicate that certain Bifidobacterium strains may prefer longer-chain oligosaccharides over shorter ones.[3]

Lactobacillus species also exhibit the ability to utilize IMOs. For instance, Lactobacillus reuteri has been shown to metabolize short-chain IMOs.[3] Lactobacillus plantarum can grow effectively when a mixture of IMOs and glucose is provided as a carbon source.[4]

Quantitative Data on Bacterial Growth

The following tables summarize quantitative data on the growth of select Lactobacillus and Bifidobacterium strains on various carbon sources. While direct comparative data for this compound as a sole carbon source is limited in the literature, the provided data on related sugars offers valuable insights into the metabolic capabilities of these bacteria.

Table 1: Growth Characteristics of Lactobacillus Species on Different Carbon Sources

Bacterial StrainCarbon SourceSpecific Growth Rate (µ, h⁻¹)Maximum Biomass (g/L)Reference
Lactobacillus reuteri DSM 20016Glucose0.82Not Reported
Lactobacillus reuteri DSM 17938Glucose0.80Not Reported
Lactobacillus reuteri ATCC 53608Glucose0.50Not Reported
Lactobacillus reuteri LPB P01–001Sucrose (uncontrolled pH)0.302Not Reported
Lactobacillus reuteri LPB P01–001Sucrose (pH controlled at 6.5)0.177Not Reported
Lactobacillus plantarumGlucose + IMO (50:50)Not Reported2.6
Lactobacillus plantarumGlucoseNot Reported2.7
Lactobacillus acidophilusGlucoseNot Reported~8.0 (estimated from graph)

Table 2: Growth Characteristics of Bifidobacterium Species on Different Carbon Sources

Bacterial StrainCarbon SourceSpecific Growth Rate (µ, h⁻¹)Maximum Biomass (g/L)Reference
Bifidobacterium longum ATCC 15707Glucose~0.35 (estimated from data)~2.0
Bifidobacterium longum ATCC 15707Fructose~0.25 (estimated from data)~3.9
Bifidobacterium longum ATCC 15707FOS mixture~0.20 (estimated from data)~2.5
Bifidobacterium adolescentis MB 239GalactoseHighestHighest
Bifidobacterium adolescentis MB 239LactoseHighHigh
Bifidobacterium adolescentis MB 239GOSMediumMedium
Bifidobacterium adolescentis MB 239GlucoseLowestLowest
Bifidobacterium animalisRaffinose & StachyoseHigher than GlucoseNot Reported
Bifidobacterium breveRaffinose & StachyoseHigher than GlucoseNot Reported

Metabolic and Signaling Pathways

The utilization of this compound by bacteria involves a series of steps including transport into the cell and enzymatic breakdown. The regulation of these processes is controlled by sophisticated signaling pathways.

This compound Transport and Metabolism

dot

Isomaltotriose_Metabolism cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound ABC_Transporter ABC Transporter This compound->ABC_Transporter Binding Isomaltotriose_in This compound ABC_Transporter->Isomaltotriose_in Transport (ATP-dependent) Glucosidase Oligo-1,6-Glucosidase Isomaltotriose_in->Glucosidase Substrate Glucose Glucose (x3) Glucosidase->Glucose Hydrolysis Glycolysis Glycolysis Glucose->Glycolysis Metabolism SCFAs Short-Chain Fatty Acids (Acetate, Lactate, etc.) Glycolysis->SCFAs Fermentation

Caption: Predicted pathway for this compound metabolism in Bifidobacterium.

Regulation of Carbohydrate Utilization

The expression of genes involved in the transport and metabolism of alternative sugars like this compound is often tightly regulated. In many Gram-positive bacteria, this regulation involves mechanisms such as Carbon Catabolite Repression (CCR) . When a preferred carbon source like glucose is available, the genes required for the utilization of other sugars are repressed. This is often mediated by the catabolite control protein A (CcpA).

In Bifidobacterium, the regulation of carbohydrate metabolism is complex and involves various transcriptional regulators, including those from the LacI and ROK families. Two-component systems, consisting of a sensor histidine kinase and a response regulator, also play a crucial role in sensing environmental carbohydrates and modulating gene expression.

dot

CCR_Signaling cluster_regulation Regulatory Cascade cluster_genes Target Genes Glucose High Glucose CcpA_active Active CcpA Glucose->CcpA_active Activates Isomaltotriose_present This compound Present CcpA_inactive Inactive CcpA Isomaltotriose_present->CcpA_inactive No effect or repression cre_site cre site CcpA_active->cre_site Binds CcpA_inactive->cre_site Does not bind IMO_genes This compound Utilization Genes (Transporter, Glucosidase) cre_site->IMO_genes Represses Transcription_on Transcription ON Transcription_off Transcription OFF IMO_genes->Transcription_off

Caption: Simplified model of Carbon Catabolite Repression.

Experimental Protocols

Protocol 1: Bacterial Growth Assay on this compound

This protocol details the procedure for assessing the growth of anaerobic bacteria, such as Lactobacillus and Bifidobacterium, using this compound as the sole carbon source in a 96-well microplate reader.

Materials:

  • Bacterial strain of interest

  • Appropriate basal medium without a carbon source (e.g., modified MRS for Lactobacillus or Bifidobacterium medium)

  • Sterile stock solution of this compound (e.g., 20% w/v)

  • Sterile stock solution of a control sugar (e.g., 20% w/v glucose)

  • Sterile 96-well microplates with lids

  • Anaerobic chamber or gas pack system

  • Microplate reader capable of kinetic measurements at 600 nm and temperature control

Procedure:

  • Prepare Media: Prepare the basal medium and autoclave. In an anaerobic chamber, add the sterile this compound stock solution to the basal medium to a final concentration of 1% (w/v). Prepare a control medium with 1% (w/v) glucose and a negative control with no added carbon source.

  • Inoculum Preparation: Culture the bacterial strain overnight in its standard growth medium. Harvest the cells by centrifugation, wash twice with sterile phosphate-buffered saline (PBS) to remove residual carbon sources, and resuspend in PBS to a known optical density (OD₆₀₀) of ~1.0.

  • Plate Setup: In the anaerobic chamber, add 180 µL of the prepared media (this compound, glucose, and no carbon) to triplicate wells of the 96-well plate.

  • Inoculation: Add 20 µL of the washed bacterial suspension to each well to achieve a starting OD₆₀₀ of ~0.1.

  • Incubation and Measurement: Place the sealed microplate in the pre-warmed microplate reader set to the optimal growth temperature for the bacterium (e.g., 37°C). Set the reader to measure OD₆₀₀ every 30-60 minutes for 24-48 hours, with intermittent shaking to ensure uniform growth.

  • Data Analysis: Blank-correct the OD₆₀₀ readings. Plot the natural logarithm of the OD₆₀₀ against time to determine the exponential growth phase and calculate the specific growth rate (µ).

dot

Growth_Assay_Workflow A Prepare Media (Basal + this compound/Glucose) C Plate Setup (180 µL media/well) A->C B Prepare Inoculum (Overnight culture, wash cells) D Inoculate Plate (20 µL inoculum/well) B->D C->D E Incubate & Measure (Kinetic OD600 readings) D->E F Data Analysis (Calculate growth rate) E->F

Caption: Workflow for the bacterial growth assay.

Protocol 2: Quantification of Short-Chain Fatty Acids (SCFAs)

This protocol outlines the analysis of SCFA production from this compound fermentation using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Materials:

  • Supernatant from bacterial cultures grown on this compound (from Protocol 1)

  • SCFA standards (acetate, propionate, butyrate, lactate, etc.)

  • Internal standard (e.g., 2-ethylbutyric acid)

  • Metaphosphoric acid

  • Diethyl ether or other suitable extraction solvent

  • GC or HPLC system with an appropriate column and detector

Procedure:

  • Sample Preparation: At the end of the growth assay, centrifuge the bacterial cultures to pellet the cells. Collect the supernatant.

  • Acidification and Extraction: To 1 mL of supernatant, add a known amount of the internal standard and acidify with metaphosphoric acid. Extract the SCFAs with an equal volume of diethyl ether.

  • Derivatization (for GC, if necessary): Depending on the GC method, derivatization of the SCFAs may be required to improve volatility and detection.

  • Analysis: Inject the extracted sample into the GC or HPLC system.

    • GC: Use a flame ionization detector (FID).

    • HPLC: Use a refractive index (RI) or UV detector.

  • Quantification: Identify and quantify the SCFAs by comparing the peak areas and retention times to those of the known standards and the internal standard.

dot

SCFA_Analysis_Workflow A Collect Culture Supernatant B Acidify & Add Internal Standard A->B C Extract SCFAs B->C D Analyze by GC or HPLC C->D E Quantify SCFAs D->E

Caption: Workflow for SCFA analysis.

Conclusion

This compound serves as a valuable carbon source for the growth of probiotic bacteria such as Bifidobacterium and Lactobacillus. The efficiency of its utilization is strain-dependent and regulated by complex cellular machinery. The protocols and data presented here provide a framework for researchers to investigate the prebiotic potential of this compound and to further elucidate the molecular mechanisms underlying its metabolism by beneficial gut microbes. Such research is pivotal for the development of next-generation synbiotics and other microbiota-targeted therapies.

References

Application of Isomaltotriose in Functional Food Formulation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomaltotriose is a trisaccharide composed of three glucose units linked by α-1,6 glycosidic bonds. It is a key component of isomaltooligosaccharides (IMOs), which are mixtures of oligosaccharides produced from starch. While much of the research has focused on IMO mixtures, the functional properties of these products are significantly influenced by their this compound content. This document provides detailed application notes and protocols for the use of this compound and high-purity this compound-containing IMOs in the formulation of functional foods. These applications primarily leverage its prebiotic, immunomodulatory, and low glycemic properties.

Application Notes

Prebiotic Formulations for Gut Health

This compound serves as a fermentable carbohydrate for beneficial gut bacteria, particularly Bifidobacterium and Lactobacillus species.[1][2][3] Its selective fermentation leads to the production of short-chain fatty acids (SCFAs), such as butyrate, propionate, and acetate, which play a crucial role in maintaining gut homeostasis.[2]

Applications:

  • Synbiotic Products: Combine this compound with probiotic strains like Lactobacillus plantarum, Bifidobacterium breve, and Lactobacillus reuteri to enhance the survival and activity of the probiotics.[3]

  • Dietary Fiber Enrichment: Incorporate into foods and beverages to increase their fiber content and promote a healthy gut microbiome.

  • Infant Formula: As a prebiotic ingredient to mimic some of the functionalities of human milk oligosaccharides.

Immune System Modulation

The fermentation of this compound and subsequent production of SCFAs can modulate the immune system. SCFAs can interact with G-protein coupled receptors on immune cells, leading to anti-inflammatory effects and enhancement of the gut barrier function.

Applications:

  • Immune-Boosting Foods and Beverages: Formulate products aimed at supporting a healthy immune response, particularly for populations susceptible to infections.

  • Nutritional Support for the Elderly: Develop functional foods that may help in mitigating age-related decline in immune function.

Low Glycemic Index Products

This compound is slowly and incompletely digested in the human small intestine, leading to a lower and more sustained blood glucose response compared to digestible carbohydrates like sucrose and glucose.

Applications:

  • Foods for Glycemic Control: Develop products for individuals needing to manage their blood sugar levels, such as those with prediabetes or type 2 diabetes.

  • Sports Nutrition: Formulate energy products that provide a sustained release of glucose without causing sharp peaks and subsequent crashes in blood sugar levels.

Quantitative Data Summary

The following tables summarize quantitative data from studies on Isomaltooligosaccharides (IMOs). It is important to note that these studies used IMO mixtures with varying compositions.

Table 1: Effect of Isomaltooligosaccharides (IMOs) on Immune Function in Weaned Pigs

ParameterControl DietIMO Supplemented Diet (0.6%)% ChangeReference
Serum Immunoglobulins (Day 14)
IgA (g/L)1.251.55+24%
IgG (g/L)12.814.9+16.4%
IgM (g/L)1.852.15+16.2%
Serum Cytokines (Day 14)
Interleukin-6 (IL-6) (pg/mL)85.272.4-15%
Interleukin-2 (IL-2) (pg/mL)112.5128.7+14.4%

*IMO composition: purity ≥ 90%, with total isomaltose, panose, and this compound contents > 45%.

Table 2: In Vitro Fermentation of Isomaltooligosaccharides (IMOs) by Human Fecal Microbiota

SubstrateTotal SCFA Production (mmol/g) after 24hButyrate Production (mmol/g) after 24hReference
IMO18.53.2
Fructooligosaccharides (FOS)21.24.5
Control (No substrate)2.10.5

Table 3: Glycemic and Insulinemic Response to Isomaltooligosaccharides (IMOs) in Healthy Adults

ParameterDextrose (Control)IMOp-valueReference
Glucose iAUC (0-120 min) (mg/dL·min)487543380.058
Insulin iAUC (0-120 min) (µIU/mL·min)78906982>0.05
Mean Composite GI Score1.421.380.322

*IMO composition: A mixture of α-(1 → 6) and α-(1 → 4)-linked glucose oligomers (DP2 to DP7).

Experimental Protocols

In Vitro Fermentation of this compound using Human Fecal Inoculum

Objective: To assess the prebiotic potential of this compound by measuring SCFA production and changes in microbial populations during in vitro fermentation with human fecal microbiota.

Materials:

  • This compound

  • Fructooligosaccharides (FOS) as a positive control

  • Basal fermentation medium (e.g., containing peptone, yeast extract, salts, and a reducing agent like L-cysteine HCl)

  • Fresh human fecal samples from healthy donors

  • Anaerobic chamber or system

  • Gas chromatography (GC) system for SCFA analysis

  • qPCR or 16S rRNA gene sequencing platform for microbial analysis

Procedure:

  • Fecal Slurry Preparation: Within 2 hours of collection, homogenize fresh fecal samples in a pre-reduced anaerobic buffer (e.g., phosphate-buffered saline) to create a 10% (w/v) slurry inside an anaerobic chamber.

  • Fermentation Setup: In the anaerobic chamber, dispense the basal medium into fermentation vessels. Add this compound, FOS, or no substrate (control) to the respective vessels. Inoculate each vessel with the fecal slurry.

  • Incubation: Incubate the fermentation vessels at 37°C under anaerobic conditions for 0, 6, 12, 24, and 48 hours.

  • Sampling: At each time point, collect samples from each vessel for SCFA and microbial analysis. Centrifuge the samples to separate the supernatant (for SCFA analysis) and the pellet (for microbial DNA extraction).

  • SCFA Analysis: Acidify the supernatant and analyze the SCFA concentrations (acetate, propionate, butyrate) using a GC system.

  • Microbial Analysis: Extract DNA from the cell pellets and perform qPCR to quantify specific bacterial groups (e.g., Bifidobacterium, Lactobacillus) or conduct 16S rRNA gene sequencing for a comprehensive analysis of the microbial community composition.

Animal Study: Immunomodulatory Effects of this compound in a Weaned Pig Model

Objective: To evaluate the in vivo effects of dietary this compound supplementation on the immune system of weaned pigs.

Materials:

  • Weaned pigs (e.g., 28 days old)

  • Basal diet (corn-soybean meal based)

  • This compound (or high-purity IMO)

  • ELISA kits for porcine immunoglobulins (IgA, IgG, IgM) and cytokines (e.g., IL-2, IL-6)

  • Materials for blood collection and serum separation

Procedure:

  • Animal Acclimatization: Acclimate the weaned pigs to the housing conditions and basal diet for a week.

  • Experimental Groups: Randomly assign pigs to different dietary groups: a control group receiving the basal diet and treatment groups receiving the basal diet supplemented with different levels of this compound (e.g., 0.2%, 0.4%, 0.6%, 0.8%).

  • Feeding Trial: Provide the respective diets and water ad libitum for a period of 28 days. Monitor animal health and feed intake daily.

  • Blood Sampling: Collect blood samples from the pigs at baseline (day 0) and on days 14 and 28 of the trial.

  • Serum Analysis: Separate the serum from the blood samples and store at -80°C until analysis. Use ELISA kits to measure the concentrations of serum IgA, IgG, IgM, IL-2, and IL-6.

  • Data Analysis: Statistically analyze the data to determine the effects of this compound supplementation on the measured immune parameters.

Visualizations

Experimental_Workflow_In_Vitro_Fermentation cluster_preparation Preparation cluster_fermentation Fermentation cluster_analysis Analysis fecal_sample Fresh Fecal Sample fecal_slurry Fecal Slurry Preparation fecal_sample->fecal_slurry basal_medium Basal Medium inoculation Inoculation basal_medium->inoculation substrates This compound / Control substrates->inoculation fecal_slurry->inoculation incubation Anaerobic Incubation (37°C) inoculation->incubation sampling Sampling (0, 6, 12, 24, 48h) incubation->sampling scfa_analysis SCFA Analysis (GC) sampling->scfa_analysis microbial_analysis Microbial Analysis (qPCR/16S) sampling->microbial_analysis

Caption: In Vitro Fermentation Workflow.

SCFA_Signaling_Pathway cluster_lumen Gut Lumen cluster_epithelium Intestinal Epithelium cluster_effects Physiological Effects This compound This compound microbiota Gut Microbiota (e.g., Bifidobacterium) This compound->microbiota Fermentation scfa SCFAs (Butyrate, Propionate, Acetate) microbiota->scfa Production colonocyte Colonocyte scfa->colonocyte Energy Source immune_cell Immune Cell (e.g., Macrophage, T-cell) scfa->immune_cell GPCR Signaling gut_barrier Improved Gut Barrier Function colonocyte->gut_barrier immune_modulation Immune Modulation (Anti-inflammatory) immune_cell->immune_modulation

Caption: SCFA Signaling Pathway.

References

Application Notes and Protocols for Isomaltotriose Purification using Ion-Exchange Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomaltotriose, a trisaccharide composed of three glucose units linked by α-1,6 glycosidic bonds, is a key component of isomaltooligosaccharides (IMOs). These oligosaccharides are of significant interest in the food and pharmaceutical industries due to their prebiotic properties and potential health benefits. Effective purification of this compound from complex mixtures, often resulting from enzymatic synthesis, is crucial for research, characterization, and commercial applications. Ion-exchange chromatography (IEC) offers a robust and scalable method for the purification of neutral carbohydrates like this compound based on subtle differences in their interactions with a charged stationary phase.

This document provides detailed application notes and protocols for the purification of this compound using ion-exchange chromatography. It covers the principles of separation, selection of appropriate resins, and step-by-step experimental procedures for both cation and anion exchange chromatography.

Principle of Separation

Ion-exchange chromatography separates molecules based on their net charge. While this compound is a neutral molecule, its purification via IEC is achieved through a phenomenon known as ligand exchange or ion exclusion chromatography, particularly when using cation-exchange resins in various ionic forms (e.g., H+, K+, Na+, Ca2+). In this mode, the hydroxyl groups of the sugar interact with the hydrated metal counter-ions on the resin. The separation is based on the differential formation of weak complexes between the sugar molecules and the cation associated with the resin. Larger oligosaccharides, like this compound, are often less retained and elute earlier than smaller sugars such as glucose and maltose.

High-performance anion-exchange chromatography (HPAEC) at high pH can also be employed. At alkaline pH, the hydroxyl groups of carbohydrates can become partially ionized, allowing for their separation as weak anions on a positively charged stationary phase.

Data Presentation

Table 1: Comparison of Cation-Exchange Resins for Isomaltooligosaccharide (IMO) Separation
Cationic Form of ResinAdsorption CapacitySelectivity (Maltose vs. Maltotriose)Bed Porosity (ε)Number of Theoretical Plates (Np)
H+ LowerHighest 0.24277
K+ Highest Lower0.27633
Na+ ModerateModerate0.24872
Ca2+ ModerateLower0.28454

Data compiled from a study on the chromatographic separation of isomaltooligosaccharides on ion-exchange resins.[1]

Table 2: Typical Purity and Yield of this compound after Ion-Exchange Chromatography
Starting MaterialChromatographic MethodPurity of this compound FractionOverall YieldReference
Enzymatic synthesis mixture of IMOsCation-Exchange Chromatography (H+ form)> 95%Approx. 80-90%Hypothetical data based on typical performance
Commercial IMO syrupPreparative Anion-Exchange Chromatography> 98%Approx. 75-85%Hypothetical data based on typical performance

Experimental Protocols

Protocol 1: Preparative Purification of this compound using Cation-Exchange Chromatography

This protocol is designed for the separation of this compound from a mixture containing other sugars like glucose, maltose, and higher oligosaccharides. A strong acid cation-exchange resin in the hydrogen (H+) form is recommended for optimal selectivity.[1]

Materials:

  • Strong acid cation-exchange resin (e.g., Dowex 50WX4, 100-200 mesh, H+ form)

  • Chromatography column (glass or other suitable material)

  • Peristaltic pump

  • Fraction collector

  • Refractive Index (RI) detector (for monitoring elution)

  • Deionized water (ultrapure)

  • Crude this compound mixture (e.g., from enzymatic synthesis)

Procedure:

  • Resin Preparation and Column Packing:

    • Swell the cation-exchange resin in deionized water overnight.

    • Prepare a slurry of the resin in deionized water (approx. 50:50 v/v).

    • Carefully pour the slurry into the chromatography column, avoiding the introduction of air bubbles.

    • Allow the resin to settle and pack under gravity or with gentle pressure. The packed bed should be uniform and free of cracks or channels.

    • Wash the packed column with at least 3-5 bed volumes of deionized water at the desired flow rate until the baseline from the RI detector is stable.

  • Sample Preparation and Loading:

    • Dissolve the crude this compound mixture in deionized water to a concentration of 10-20% (w/v).

    • Filter the sample through a 0.45 µm filter to remove any particulate matter.

    • Carefully load the prepared sample onto the top of the column. The sample volume should ideally be between 1-5% of the total column volume for optimal resolution.

  • Elution:

    • Elute the column with deionized water at a constant flow rate. A typical flow rate for preparative separations is 0.5-1.0 mL/min for a 2.5 cm diameter column.

    • Monitor the elution profile using an RI detector. This compound is expected to elute after higher molecular weight oligosaccharides but before smaller sugars like maltose and glucose.

  • Fraction Collection and Analysis:

    • Collect fractions of a suitable volume using a fraction collector.

    • Analyze the collected fractions for their sugar composition using an analytical method such as High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) or High-Performance Liquid Chromatography (HPLC) with an amino-propyl column.[2]

    • Pool the fractions containing pure this compound.

  • Regeneration of the Column:

    • After the separation is complete, regenerate the column by washing with 2-3 bed volumes of a dilute acid (e.g., 0.5 M HCl), followed by extensive washing with deionized water until the eluent is neutral.

Protocol 2: Analytical Quantification of this compound using HPAEC-PAD

This protocol is for the quantitative analysis of this compound in purified fractions or complex mixtures.

Materials:

  • High-Performance Anion-Exchange Chromatograph with Pulsed Amperometric Detector (HPAEC-PAD) system

  • Anion-exchange column suitable for carbohydrate analysis (e.g., CarboPac™ series)

  • Sodium hydroxide (NaOH) solution, carbonate-free

  • Sodium acetate (NaOAc)

  • This compound standard

  • Deionized water (ultrapure)

Procedure:

  • Preparation of Eluents:

    • Prepare the required concentrations of NaOH and NaOAc solutions using deionized water. Degas the eluents thoroughly.

  • Chromatographic Conditions:

    • Column: Anion-exchange column (e.g., CarboPac™ PA100)

    • Mobile Phase: A gradient of sodium hydroxide and sodium acetate. A typical gradient might start with a low concentration of NaOH (e.g., 100 mM) and incorporate a sodium acetate gradient to elute the oligosaccharides.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10-25 µL

    • Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode.

  • Sample and Standard Preparation:

    • Prepare a stock solution of the this compound standard in deionized water.

    • Create a series of calibration standards by diluting the stock solution.

    • Dilute the purified this compound fractions to fall within the calibration range.

  • Analysis and Quantification:

    • Inject the standards and samples onto the HPAEC-PAD system.

    • Identify the this compound peak based on its retention time compared to the standard.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the samples from the calibration curve.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Final Product resin_prep Resin Slurry Preparation column_packing Column Packing & Equilibration resin_prep->column_packing sample_loading Sample Loading sample_prep Sample Preparation (Dissolution & Filtration) sample_prep->sample_loading sample_prep->sample_loading elution Elution with Deionized Water sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection analysis Fraction Analysis (HPAEC-PAD) fraction_collection->analysis fraction_collection->analysis pooling Pooling of Pure This compound Fractions analysis->pooling final_product Purified this compound pooling->final_product

Caption: Workflow for this compound Purification.

iec_principle cluster_sugars Sugar Mixture resin Cation-Exchange Resin Negatively Charged Matrix (e.g., -SO3⁻) Positively Charged Counter-ion (e.g., H⁺) elution_order Elution Order glucose Glucose glucose->resin:f1 Stronger Interaction maltose Maltose maltose->resin:f1 Moderate Interaction This compound This compound This compound->resin:f1 Weak Interaction elution_order->glucose 3rd elution_order->maltose 2nd elution_order->this compound 1st

Caption: Principle of Sugar Separation by IEC.

References

Troubleshooting & Optimization

Overcoming Isomaltotriose peak tailing in HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming peak tailing during the HPLC analysis of isomaltotriose.

Troubleshooting Guide

Q1: My this compound peak is showing significant tailing. What are the primary causes?

A1: Peak tailing for a polar compound like this compound, particularly in Hydrophilic Interaction Liquid Chromatography (HILIC), is often a result of secondary interactions with the stationary phase.[1] Common causes include:

  • Secondary Silanol Interactions: If you are using a silica-based column, residual silanol groups on the stationary phase can interact with the hydroxyl groups of this compound, leading to tailing.[2]

  • Inappropriate Mobile Phase Conditions: The pH and buffer concentration of your mobile phase can significantly impact peak shape.[3][4]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to distorted peak shapes.[5]

  • Instrumental Effects: Issues such as extra-column dead volume in tubing and connections can cause peak broadening and tailing.

  • Sample Overload: Injecting too high a concentration of your sample can saturate the column, resulting in asymmetrical peaks.

Q2: How can I troubleshoot and resolve peak tailing for my this compound analysis?

A2: A systematic approach to troubleshooting is recommended. The following workflow can help you identify and resolve the issue:

cluster_0 Troubleshooting Workflow cluster_solutions Potential Solutions start Peak Tailing Observed check_mobile_phase Step 1: Check Mobile Phase - pH appropriate? - Buffer concentration optimal? - Freshly prepared? start->check_mobile_phase Start check_column Step 2: Evaluate Column - Column aged or contaminated? - Correct column chemistry? check_mobile_phase->check_column If tailing persists solution_mp Adjust pH, buffer strength, or prepare fresh mobile phase check_mobile_phase->solution_mp check_instrument Step 3: Inspect HPLC System - Check for leaks and dead volume - Proper connections? check_column->check_instrument If tailing persists solution_col Flush column, use guard column, or replace column check_column->solution_col check_sample Step 4: Review Sample Prep - Sample concentration too high? - Solvent mismatch? check_instrument->check_sample If tailing persists solution_inst Use shorter, narrower tubing, ensure proper fittings check_instrument->solution_inst solution Symmetrical Peak Achieved check_sample->solution If tailing is resolved solution_samp Dilute sample, inject smaller volume, use mobile phase as solvent check_sample->solution_samp

Figure 1: A logical workflow for troubleshooting this compound peak tailing.

Frequently Asked Questions (FAQs)

Q3: What type of HPLC column is best for this compound analysis to avoid peak tailing?

A3: For highly polar compounds like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is the most suitable technique. To minimize peak tailing, consider the following:

  • Polymer-based Amino Columns: These are often preferred over silica-based amino columns as they are less prone to secondary interactions with residual silanol groups.

  • End-capped Columns: If using a silica-based column, ensure it is well-endcapped. End-capping chemically modifies the surface to reduce the number of free silanol groups, leading to more symmetrical peaks for polar analytes.

  • Penta-HILIC Columns: These stationary phases can offer reduced ionic interactions compared to bare silica, which can improve peak shape for certain analytes.

Q4: How does the mobile phase pH affect this compound peak shape?

A4: While this compound is a neutral molecule and does not have a pKa in the typical HPLC mobile phase pH range, the pH can still influence peak shape indirectly by affecting the stationary phase. On silica-based columns, a mobile phase with a slightly acidic pH can help to suppress the ionization of residual silanol groups, reducing their potential for secondary interactions with this compound and thereby minimizing peak tailing. For neutral carbohydrates, buffers are not always necessary, but mobile phase additives like ammonium formate or ammonium acetate can sometimes improve peak shape.

Q5: Can column temperature be adjusted to improve the peak shape of this compound?

A5: Yes, column temperature can influence peak shape.

  • Increased Temperature: Generally, increasing the column temperature can lead to sharper peaks and reduced retention times due to decreased mobile phase viscosity and increased mass transfer kinetics. However, for some oligosaccharide separations, higher temperatures can sometimes lead to broader peaks.

  • Anomer Separation: For some reducing sugars, lower temperatures can lead to the separation of anomers, which might be observed as peak splitting or broadening. Increasing the temperature can sometimes help to coalesce these into a single, sharper peak. It is important to optimize the temperature for your specific application.

Data Presentation

The following table provides illustrative quantitative data on how changes in HPLC parameters can affect the peak asymmetry factor of this compound. Please note that this data is for illustrative purposes to demonstrate general trends and may not reflect actual experimental results.

ParameterCondition 1Asymmetry Factor (Af)Condition 2Asymmetry Factor (Af)Expected Outcome
Mobile Phase pH 6.8 (Unbuffered)1.84.5 (Buffered)1.2Lowering the pH can reduce silanol interactions, improving peak symmetry.
Column Temperature 25°C1.640°C1.3Increasing temperature often improves mass transfer, leading to sharper peaks.
Sample Concentration 10 mg/mL2.11 mg/mL1.1Reducing sample concentration can prevent column overload and reduce tailing.

Experimental Protocols

Optimized HPLC Method for this compound Analysis

This protocol is a general guideline and may require optimization for your specific instrumentation and sample matrix.

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Refractive Index Detector - RID).

  • Column: A HILIC column suitable for carbohydrate analysis, for example, a polymer-based amino column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Acetonitrile

    • Solvent B: Ultrapure Water

    • Isocratic elution with 75-85% Acetonitrile is a good starting point. The exact ratio should be optimized for desired retention and peak shape.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35-40°C

  • Detector Settings (for ELSD):

    • Nebulizer Temperature: 40°C

    • Evaporator Temperature: 40°C

    • Gas Flow (Nitrogen): 1.5 L/min

  • Injection Volume: 5-10 µL

  • Sample Preparation:

    • Dissolve the this compound standard or sample in the initial mobile phase composition (e.g., 80% acetonitrile in water) to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

Column Flushing and Regeneration Protocol

cluster_1 Column Flushing Protocol start_flush Disconnect from Detector flush_1 Flush with 95% Water (to remove buffers) start_flush->flush_1 Step 1 flush_2 Flush with 50:50 Methanol:Water flush_1->flush_2 Step 2 flush_3 Flush with 100% Isopropanol flush_2->flush_3 Step 3 flush_4 Store in Acetonitrile or re-equilibrate with mobile phase flush_3->flush_4 Step 4 end_flush Column is Clean flush_4->end_flush Done

Figure 2: A general protocol for flushing and regenerating a HILIC column.

References

Technical Support Center: Isomaltotriose and Panose Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the chromatographic resolution between Isomaltotriose and Panose.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating this compound and Panose?

This compound and Panose are structural isomers (trisaccharides with the same chemical formula), differing only in their glycosidic linkages. This subtle structural difference makes their separation challenging, as they often exhibit very similar retention behaviors in various chromatographic systems.[1][2] Achieving baseline resolution requires optimized chromatographic conditions that can exploit these minor structural variations.

Q2: Which HPLC columns are recommended for separating this compound and Panose?

Several types of HPLC columns can be used, with the choice depending on the desired separation mechanism:

  • Amide/HILIC Columns: Columns like the ACQUITY UPLC BEH Amide are effective for separating polar compounds like sugars through hydrophilic interaction liquid chromatography (HILIC).[3]

  • Anion-Exchange Columns: High-performance anion-exchange chromatography (HPAEC), often coupled with pulsed amperometric detection (PAD), is a powerful technique for carbohydrate analysis. Columns such as the CarboPac™ PA10 are specifically designed for glycan analysis.[4]

  • Ligand-Exchange Columns: These columns, often packed with a sulfonated polystyrene-divinylbenzene resin loaded with a metal cation (e.g., Ca2+, Pb2+), separate sugars based on the interaction of their hydroxyl groups with the metal counterion.

  • Mixed-Mode Columns: Columns like the Obelisc N can operate in multiple separation modes, including HILIC and ion-exchange, offering unique selectivity for challenging separations of isomers.

Q3: What detection methods are suitable for this compound and Panose analysis?

Since these trisaccharides lack a strong UV chromophore, common detection methods include:

  • Refractive Index (RI) Detection: A universal detector for carbohydrates, but it can be sensitive to temperature and pressure fluctuations and is not compatible with gradient elution.

  • Evaporative Light Scattering Detection (ELSD): More sensitive than RI and compatible with gradient elution, making it a popular choice.

  • Mass Spectrometry (MS): Provides high sensitivity and structural information, aiding in peak identification and confirmation.

  • Pulsed Amperometric Detection (PAD): A highly sensitive and selective method for carbohydrates when used with HPAEC at high pH.

Troubleshooting Guide

Poor resolution between this compound and Panose can be a frustrating issue. This guide provides a systematic approach to troubleshooting common problems.

Problem Potential Cause(s) Suggested Solution(s)
Poor Resolution / Co-elution Inappropriate column selection.Select a column with a different selectivity (e.g., switch from HILIC to ligand-exchange or anion-exchange).
Sub-optimal mobile phase composition.Adjust the mobile phase composition. For HILIC, optimize the acetonitrile/water ratio. For anion-exchange, adjust the eluent concentration (e.g., NaOH).
Inadequate column temperature.Optimize the column temperature. Higher temperatures can improve efficiency but may affect selectivity.
Flow rate is too high.Reduce the flow rate to increase the interaction time of the analytes with the stationary phase.
Broad Peaks Column contamination or degradation.Flush the column with a strong solvent or replace the guard column. If the problem persists, replace the analytical column.
Dead volume in the system.Minimize the length and internal diameter of tubing between the column and detector.
Sample overload.Reduce the injection volume or dilute the sample.
Variable Retention Times Inconsistent mobile phase preparation.Prepare fresh mobile phase daily and ensure accurate composition. Use an automated mixer if available.
Poor temperature control.Use a column oven to maintain a stable temperature.
Pump issues (e.g., leaks, air bubbles).Purge the pump to remove air bubbles and check for leaks in the system.

Experimental Protocols

Below are detailed methodologies for separating this compound and Panose using different chromatographic techniques.

Method 1: HILIC with RI Detection

This method is suitable for the baseline separation of this compound and Panose in beverage samples.

  • Column: ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 mm i.d. × 150 mm

  • Mobile Phase: Acetonitrile/Water (77:23) with 0.2% Triethylamine

  • Flow Rate: 0.25 mL/min

  • Column Temperature: 40°C

  • Detector Temperature: 40°C

  • Injection Volume: 3 µL

  • Detector: Refractive Index (RI)

Method 2: Anion-Exchange Chromatography with Mass Spectrometric Detection

This method is highly sensitive and selective for the determination of this compound and Panose in complex matrices like yellow rice wine.

  • Column: CarboPac™ PA10 Glycan Analysis Column

  • Mobile Phase: NaOH solution gradient

  • Detection: Tandem Mass Spectrometry (MS/MS) in negative ion mode with multiple-reaction monitoring (MRM).

  • Sample Preparation: Diluted sample purified using a C18 Solid Phase Extraction (SPE) column.

Method 3: Mixed-Mode Chromatography with ELSD

This method utilizes a column capable of multiple separation modes to resolve trisaccharide isomers.

  • Column: Obelisc N, 5 µm, 4.6 mm i.d. x 150 mm

  • Mobile Phase: Gradient of Acetonitrile and water with a formic acid modifier.

  • Detection: Evaporative Light Scattering Detector (ELSD)

Quantitative Data Summary

The following table summarizes the performance of different methods for the separation of this compound and Panose. Note: Direct resolution values are often not published; performance is inferred from chromatograms and method descriptions.

Method Column Mobile Phase Detection Key Performance Notes Reference
HILICACQUITY UPLC BEH AmideAcetonitrile/Water/TriethylamineRIBaseline separation of isomaltose, panose, and this compound.
Anion-ExchangeCarboPac™ PA10NaOH solutionMS/MSHigh sensitivity and selectivity for simultaneous qualitative and quantitative determination.
Mixed-ModeObelisc NAcetonitrile/Water/Formic AcidELSDCapable of resolving trisaccharides that differ only in regio- and stereochemistry.

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step workflow for troubleshooting poor resolution between this compound and Panose.

TroubleshootingWorkflow start Start: Poor Resolution check_system Check System Basics (Leaks, Connections, Temperature) start->check_system system_ok System OK? check_system->system_ok fix_system Fix Leaks, Secure Connections, Stabilize Temperature system_ok->fix_system No check_method Review Method Parameters system_ok->check_method Yes fix_system->check_system method_ok Method Optimized? check_method->method_ok optimize_mp Optimize Mobile Phase (e.g., Acetonitrile/Water ratio, Eluent Concentration) method_ok->optimize_mp No consider_column Evaluate Column Performance method_ok->consider_column Yes optimize_mp->check_method end Resolution Improved optimize_mp->end Resolution Improved optimize_flow Adjust Flow Rate (Typically Lower) optimize_flow->check_method optimize_flow->end Resolution Improved optimize_temp Adjust Column Temperature optimize_temp->check_method optimize_temp->end Resolution Improved column_ok Column OK? consider_column->column_ok flush_column Flush Column / Replace Guard column_ok->flush_column No new_column Select a New Column with Different Selectivity column_ok->new_column Still No Resolution flush_column->consider_column flush_column->end Resolution Improved new_column->end

Caption: A flowchart for troubleshooting poor separation.

References

Technical Support Center: Optimizing Enzymatic Conversion of Starch to Isomaltotriose

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the enzymatic conversion of starch to isomaltotriose.

Troubleshooting Guide

Encountering issues during the enzymatic conversion of starch to this compound is common. This guide addresses specific problems with potential causes and recommended solutions.

Table 1: Troubleshooting Common Issues in this compound Production

Problem Potential Cause(s) Recommended Solution(s)
Low this compound Yield 1. Suboptimal Enzyme Ratios: Incorrect proportion of α-amylase, pullulanase, and α-transglucosidase.Systematically vary the enzyme ratios to find the optimal combination for your specific starch source. A common starting point is a cocktail approach.[1]
2. Incorrect Reaction Conditions: Non-optimal pH, temperature, or reaction time for one or more enzymatic steps.Optimize pH and temperature for each enzymatic stage (liquefaction and saccharification/transglucosylation). Typical liquefaction temperatures are 95-100°C[2], while saccharification/transglucosylation is often performed at 50-65°C.[1]
3. Incomplete Liquefaction: Starch slurry is too viscous, leading to poor enzyme accessibility. This can be indicated by the formation of clots.[3]Ensure complete gelatinization and liquefaction. Best results are often achieved with starch concentrations of 50-60% at 95°C.[2] Increase the α-amylase dosage or liquefaction time if viscosity remains high.
4. Enzyme Inhibition: Product inhibition by high concentrations of glucose or other byproducts.Consider a fed-batch process to maintain lower concentrations of inhibitory sugars.
High Levels of Byproducts (e.g., Glucose, Maltose) 1. Excessive Hydrolysis: Over-activity of hydrolytic enzymes (α-amylase, pullulanase) relative to the transglucosidase.Reduce the concentration of α-amylase or pullulanase, or shorten the initial hydrolysis time.
2. Low Transglucosidase Activity: The enzyme responsible for forming α-1,6 linkages is not efficient.Increase the concentration of the α-transglucosidase. Ensure the pH and temperature are optimal for this specific enzyme.
3. Substrate Specificity: The transglucosidase may have a higher affinity for smaller saccharides, leading to the production of isomaltose over this compound.Experiment with different sources of α-transglucosidase, as their product profiles can vary.
Inconsistent Batch-to-Batch Results 1. Variability in Starch Source: Differences in amylose/amylopectin ratio and purity of the starch.Characterize each new batch of starch for its composition. Minor adjustments to enzyme dosages or reaction times may be necessary.
2. Inaccurate Enzyme Activity Measurement: Incorrect determination of enzyme units leads to inconsistent dosing.Regularly verify the activity of your enzyme stocks using a standardized assay (see Experimental Protocols).
3. Poor Process Control: Fluctuations in pH, temperature, or mixing during the reaction.Calibrate all monitoring equipment (pH meters, thermometers) and ensure consistent agitation throughout the process.

Frequently Asked Questions (FAQs)

Q1: What is the typical two-stage process for converting starch to this compound?

A1: The conversion of starch to this compound is typically a two-stage enzymatic process:

  • Liquefaction: The starch slurry is first gelatinized by heating and then treated with a thermostable α-amylase. This enzyme randomly cleaves the α-1,4 glycosidic bonds in starch, reducing the viscosity of the gel and producing shorter-chain dextrins.

  • Saccharification and Transglucosylation: In the second stage, the liquefied starch is cooled and treated with a cocktail of enzymes. This typically includes a debranching enzyme like pullulanase (to break α-1,6 linkages in amylopectin) and an α-transglucosidase. The transglucosidase uses the dextrins as substrates to form new α-1,6 glycosidic bonds, creating this compound and other isomalto-oligosaccharides (IMOs).

Q2: Which enzymes are crucial for maximizing this compound yield?

A2: A combination of enzymes is generally required for efficient production.

  • α-Amylase: Essential for the initial liquefaction of starch.

  • Pullulanase: A debranching enzyme that hydrolyzes α-1,6 linkages in amylopectin, increasing the availability of linear oligosaccharides for the next step.

  • α-Transglucosidase (or α-glucosidase with transglucosylation activity): This is the key enzyme that synthesizes the α-1,6 linkages to form this compound from smaller malto-oligosaccharides.

Q3: What are the optimal conditions for the enzymatic reactions?

A3: Optimal conditions can vary depending on the specific enzymes used. However, general guidelines are as follows:

Table 2: General Optimal Conditions for this compound Production

Parameter Liquefaction (α-amylase) Saccharification & Transglucosylation
Temperature 90°C - 110°C50°C - 65°C
pH 5.8 - 7.14.5 - 6.0
Starch Concentration 30% - 60% (w/v)N/A (uses liquefied starch)
Reaction Time 0.5 - 2 hours12 - 48 hours

Q4: How can I analyze the product mixture to quantify this compound?

A4: High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying the different oligosaccharides in your product mixture. A common setup involves an amino-based column with a refractive index (RI) detector. See the detailed protocol below for a starting point.

Q5: What are common inhibitors of the enzymes used in this process?

A5: Enzyme activity can be reduced by several factors:

  • Product Inhibition: High concentrations of glucose have been shown to inhibit α-amylase activity. Similarly, maltotriose can inhibit some β-amylases.

  • Substrate-Related Inhibitors: Some natural sources of starch may contain endogenous enzyme inhibitors. For example, gluten peptides from wheat starch can inhibit α-amylase.

  • Heavy Metals: Certain metal ions can act as non-competitive inhibitors for amylases.

Experimental Protocols

Protocol for Enzymatic Conversion of Starch to this compound

This protocol provides a general workflow. Optimization of enzyme concentrations and reaction times is recommended.

  • Substrate Preparation:

    • Prepare a 30% (w/v) starch slurry in a suitable buffer (e.g., 50 mM sodium phosphate, pH 6.5).

    • Heat the slurry to 95°C with constant stirring to gelatinize the starch.

  • Liquefaction:

    • To the gelatinized starch, add a thermostable α-amylase (e.g., from Bacillus licheniformis) to a final concentration of approximately 20-30 U/g of starch.

    • Incubate at 95°C for 60-90 minutes, or until the viscosity is significantly reduced.

    • Inactivate the α-amylase by lowering the pH to 4.0 and boiling for 10 minutes, then readjust the pH to 5.0.

  • Saccharification and Transglucosylation:

    • Cool the liquefied starch solution to 55°C.

    • Add an enzyme cocktail consisting of pullulanase (e.g., 1 U/g starch) and an α-transglucosidase (e.g., 10 U/g starch).

    • Incubate at 55°C for 24-48 hours with gentle agitation. Samples can be taken periodically to monitor the reaction progress via HPLC.

  • Reaction Termination and Analysis:

    • Terminate the reaction by boiling the mixture for 10 minutes to denature the enzymes.

    • Centrifuge the solution to remove any insoluble material.

    • Analyze the supernatant for this compound content using HPLC.

Protocol for HPLC Analysis of this compound

This method is adapted for the analysis of isomalto-oligosaccharides.

  • Equipment and Reagents:

    • HPLC system with a refractive index (RI) detector.

    • Column: Amino-based column (e.g., ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 mm i.d. × 15 cm).

    • Mobile Phase: Acetonitrile and deionized water. A common starting gradient is 75:25 (Acetonitrile:Water).

    • Standards: High-purity standards of glucose, maltose, isomaltose, panose, and this compound.

  • Sample Preparation:

    • Dilute the reaction supernatant with deionized water to fall within the linear range of the standard curve (e.g., 0.25-10 mg/mL).

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • HPLC Operating Conditions:

    • Column Temperature: 40°C.

    • Detector Temperature: 40°C.

    • Flow Rate: 0.25 mL/min.

    • Injection Volume: 3-10 µL.

  • Quantification:

    • Prepare a standard curve for each sugar of interest by injecting known concentrations.

    • Identify peaks in the sample chromatogram by comparing retention times with the standards.

    • Quantify the concentration of this compound and other sugars by integrating the peak areas and comparing them to the standard curve.

Visualizations

Enzymatic_Conversion_Pathway Starch Starch (Amylose/Amylopectin) Dextrins Soluble Dextrins Starch->Dextrins  α-Amylase (Liquefaction) Oligosaccharides Malto-oligosaccharides (Glucose, Maltose, etc.) Dextrins->Oligosaccharides  Pullulanase (Debranching) This compound This compound (IM3) + other IMOs Oligosaccharides->this compound  α-Transglucosidase (Transglucosylation)

Caption: Enzymatic pathway from starch to this compound.

Experimental_Workflow cluster_prep 1. Preparation cluster_liq 2. Liquefaction cluster_sacc 3. Saccharification cluster_analysis 4. Analysis A Prepare Starch Slurry (30% w/v) B Gelatinize at 95°C A->B C Add α-Amylase B->C D Incubate at 95°C C->D E Inactivate Enzyme D->E F Cool to 55°C E->F G Add Enzyme Cocktail (Pullulanase, Transglucosidase) F->G H Incubate for 24-48h G->H I Terminate Reaction (Boil) H->I J Centrifuge and Filter I->J K Analyze by HPLC J->K

Caption: General experimental workflow for this compound production.

Troubleshooting_Flow Start Low this compound Yield? Viscosity Is Liquefaction Mixture Viscous? Start->Viscosity Byproducts High Glucose/ Maltose Levels? Viscosity->Byproducts No Sol_Viscosity Increase α-Amylase or Liquefaction Time Viscosity->Sol_Viscosity Yes Conditions Are pH/Temp Optimal? Byproducts->Conditions No Sol_Byproducts Decrease Hydrolytic Enzymes or Increase Transglucosidase Byproducts->Sol_Byproducts Yes Sol_Conditions Optimize Reaction Conditions Conditions->Sol_Conditions No Sol_EnzymeRatio Optimize Enzyme Ratio Conditions->Sol_EnzymeRatio Yes Sol_Viscosity->Byproducts Sol_Byproducts->Conditions Sol_Conditions->Sol_EnzymeRatio End Review Starch Source & Enzyme Purity Sol_EnzymeRatio->End

Caption: Logical troubleshooting flow for low this compound yield.

References

Technical Support Center: Preventing Isomaltotriose Degradation During Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Isomaltotriose during experimental sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during sample preparation?

This compound is a trisaccharide composed of three glucose units linked by α-1,6 glycosidic bonds. It is a reducing sugar, making it susceptible to various degradation pathways during sample preparation, which can lead to inaccurate quantification and characterization in downstream analyses such as HPLC and mass spectrometry.

Q2: What are the primary pathways of this compound degradation?

This compound can degrade through several mechanisms:

  • Acid Hydrolysis: Cleavage of the α-1,6 glycosidic bonds under acidic conditions, accelerated by heat.

  • Alkaline Degradation: Also known as "peeling," this occurs at the reducing end of the sugar under basic conditions.

  • Enzymatic Degradation: Hydrolysis by glycosidases (e.g., α-glucosidases) that may be present in biological samples.

  • Thermal Degradation: At high temperatures, this compound can undergo caramelization.

  • Maillard Reaction: A non-enzymatic browning reaction between the reducing end of this compound and primary amino groups of amino acids, peptides, or proteins, which is also accelerated by heat.

Q3: How stable is this compound to freeze-thaw cycles and long-term storage?

Studies on human milk oligosaccharides (HMOs) suggest that oligosaccharides are relatively stable during multiple freeze-thaw cycles and long-term storage at -80°C[1]. While specific data for pure this compound is limited, this suggests that degradation from these factors is likely minimal if samples are handled properly.

Troubleshooting Guides

Issue 1: Loss of this compound signal or appearance of smaller sugar peaks (e.g., glucose, isomaltose) in chromatograms.

This issue is often indicative of acid hydrolysis.

Troubleshooting Steps:

  • pH Assessment: Measure the pH of your sample and all solutions used during preparation. Acidic conditions (pH < 6) can promote hydrolysis.

  • Temperature Control: Avoid high temperatures during sample processing and storage if acidic conditions cannot be neutralized. The rate of acid hydrolysis increases significantly with temperature.

  • Neutralization: If acidic reagents are necessary for extraction or other steps, neutralize the sample to pH 6.0-7.5 as soon as possible. Use a suitable buffer like phosphate or bicarbonate.

Preventative Measures:

  • Maintain sample and reagent pH between 6.0 and 7.5.

  • Process samples on ice or at refrigerated temperatures (2-8°C) to minimize heat-accelerated hydrolysis.

  • If acidic conditions are unavoidable, minimize the exposure time and temperature.

Issue 2: Gradual decrease in this compound concentration over time in alkaline sample solutions.

This suggests alkaline "peeling" degradation.

Troubleshooting Steps:

  • pH Check: Confirm the pH of your sample solutions. Alkaline conditions (pH > 8) can lead to the stepwise degradation from the reducing end.

  • Buffering: If the sample is naturally alkaline or requires basic conditions for other analytes, consider if the pH can be adjusted closer to neutral without compromising the overall analysis.

Preventative Measures:

  • Adjust the sample pH to a neutral range (6.0-7.5) for storage and analysis.

  • If alkaline conditions are required, prepare samples immediately before analysis and keep them at low temperatures to slow the degradation rate.

Issue 3: Significant loss of this compound in biological samples (e.g., cell lysates, tissue homogenates).

This is likely due to enzymatic degradation by endogenous carbohydrases.

Troubleshooting Steps:

  • Enzyme Activity Confirmation: If possible, perform an activity assay for α-glucosidases in a representative sample to confirm the presence of degrading enzymes.

  • Review Inactivation Step: Ensure that the enzyme inactivation step in your protocol was performed correctly and is sufficient for your sample type.

Preventative Measures:

  • Heat Inactivation: The most common method. Heat the sample at 90-100°C for 5-10 minutes to denature most enzymes[2]. This should be done immediately after sample collection or homogenization.

  • pH Adjustment: Adjusting the pH to extremes (e.g., < 4 or > 10) can inactivate many enzymes. However, this may not be suitable for this compound stability, so heat inactivation is generally preferred.

  • Chemical Inactivation: For samples incompatible with heat, chemical inactivation can be considered. For example, treatment with sodium hypochlorite (NaOCl) has been shown to be effective for inactivating α-amylases[3]. However, the compatibility of such agents with this compound and downstream analysis must be verified.

Issue 4: Sample browning and appearance of a broad hump in the chromatogram, especially with mass spectrometry analysis.

This points to the Maillard reaction, particularly in samples containing amino acids or proteins.

Troubleshooting Steps:

  • Sample Composition Review: Identify potential sources of primary amines (amino acids, proteins, certain buffers) in your sample.

  • Temperature Assessment: High temperatures used during sample drying or other preparation steps are a major contributor to the Maillard reaction.

Preventative Measures:

  • Temperature Control: Avoid excessive heating. If a drying step is necessary, use a centrifugal evaporator at room temperature or lyophilization (freeze-drying)[4].

  • Sample Cleanup: If possible, remove proteins and amino acids from the sample before any heating steps. This can be achieved through protein precipitation (e.g., with cold acetonitrile or ethanol) followed by centrifugation, or by solid-phase extraction (SPE) with a suitable cartridge (e.g., graphitized carbon).

  • Derivatization: For LC-MS analysis, derivatizing the reducing end of this compound (e.g., through reductive amination) can prevent its participation in the Maillard reaction[5].

Quantitative Data Summary

While specific kinetic data for this compound degradation under typical sample preparation conditions is scarce in the literature, the following tables provide a semi-quantitative and qualitative comparison of factors influencing its stability, based on studies of this compound and other related oligosaccharides.

Table 1: Relative Stability of Glycosidic Bonds to Acid Hydrolysis

Glycosidic LinkageRelative Rate of Hydrolysis (Qualitative)Notes
α-1,4FasterMore susceptible to acid-catalyzed cleavage.
α-1,6 (in this compound)SlowerGenerally more resistant to acid hydrolysis than α-1,4 bonds.

Table 2: Influence of pH and Temperature on this compound Degradation

Degradation PathwaypH RangeTemperatureRelative Rate of DegradationPrimary Degradation Products
Acid Hydrolysis< 6.0Elevated (>40°C)Increases with lower pH and higher temperatureIsomaltose, Glucose
Alkaline Degradation> 8.0Room and ElevatedIncreases with higher pH and higher temperatureSaccharinic acids
Thermal DegradationNeutralHigh (>140°C)Significant at high temperaturesCaramelization products
Maillard ReactionNeutral/Slightly AlkalineElevated (>50°C)Increases with temperature and presence of aminesMelanoidins, various adducts

Note: The degradation rates are qualitative and for comparative purposes. The actual rate will depend on the specific conditions (e.g., buffer composition, presence of other solutes).

Experimental Protocols

Protocol 1: General Sample Preparation for this compound Analysis from a Biological Matrix

This protocol provides a general workflow for preparing a biological sample for this compound analysis, incorporating steps to minimize degradation.

  • Sample Homogenization:

    • Homogenize the tissue or cell sample in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) on ice.

  • Enzyme Inactivation:

    • Immediately after homogenization, heat the sample in a sealed tube at 95°C for 10 minutes in a heat block or boiling water bath.

    • Cool the sample on ice for 5 minutes.

  • Protein Precipitation and Clarification:

    • Add four volumes of ice-cold acetonitrile or ethanol to the sample.

    • Vortex thoroughly.

    • Incubate at -20°C for at least 1 hour to precipitate proteins.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection:

    • Carefully collect the supernatant containing the oligosaccharides.

  • Drying:

    • Dry the supernatant using a centrifugal vacuum concentrator at room temperature or by freeze-drying (lyophilization). Avoid heating.

  • Reconstitution:

    • Reconstitute the dried extract in the mobile phase for your analytical method (e.g., HPLC-grade water or a specific buffer).

  • Filtration:

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the analytical instrument.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup for Maillard Reaction Prevention

This protocol is an optional step after protein precipitation to further remove interfering substances that could contribute to the Maillard reaction.

  • SPE Cartridge Conditioning:

    • Condition a graphitized carbon SPE cartridge by washing with 1-2 mL of the elution solvent (e.g., 50% acetonitrile in water with 0.1% formic acid), followed by 1-2 mL of the loading solvent (e.g., HPLC-grade water).

  • Sample Loading:

    • Load the supernatant from the protein precipitation step (Protocol 1, step 4) onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1-2 mL of HPLC-grade water to remove salts and other highly polar impurities.

  • Elution:

    • Elute the oligosaccharides with 1-2 mL of the elution solvent.

  • Drying and Reconstitution:

    • Proceed with steps 5-7 from Protocol 1.

Visualizations

degradation_pathways cluster_acid Acid Hydrolysis (Low pH, Heat) cluster_alkaline Alkaline Degradation (High pH) cluster_enzyme Enzymatic Degradation cluster_maillard Maillard Reaction (Heat + Amines) This compound This compound Isomaltose_Glucose Isomaltose + Glucose This compound->Isomaltose_Glucose H+ Saccharinic_Acids Saccharinic Acids This compound->Saccharinic_Acids OH- Enzymatic_Products Isomaltose, Glucose This compound->Enzymatic_Products Glycosidases Melanoidins Melanoidins This compound->Melanoidins Amino Acids sample_prep_workflow start Biological Sample homogenize Homogenize on Ice start->homogenize inactivate Heat Inactivation (95°C, 10 min) homogenize->inactivate precipitate Protein Precipitation (Cold Acetonitrile) inactivate->precipitate centrifuge1 Centrifuge precipitate->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry Dry (Vacuum or Lyophilize) supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute filter Filter (0.22 µm) reconstitute->filter analyze Analytical Instrument (HPLC/MS) filter->analyze troubleshooting_tree start This compound Degradation Suspected q1 Appearance of smaller sugar peaks? start->q1 a1 Likely Acid Hydrolysis. Check sample/reagent pH. Minimize heat. q1->a1 Yes q2 Sample browning/hump in chromatogram? q1->q2 No a2 Likely Maillard Reaction. Avoid heating. Remove proteins/amines. q2->a2 Yes q3 Loss of signal in biological matrix? q2->q3 No a3 Likely Enzymatic Degradation. Ensure proper heat inactivation. q3->a3 Yes q4 Gradual signal loss in alkaline solution? q3->q4 No a4 Likely Alkaline Degradation. Neutralize sample for storage. q4->a4 Yes

References

Troubleshooting low yield in Isomaltotriose synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the enzymatic synthesis of isomaltotriose.

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymatic methods for synthesizing this compound?

A1: this compound is primarily synthesized through enzymatic reactions, particularly transglycosylation. The key enzymes involved are glucansucrases, such as dextransucrase, and α-glucosidases.[1][2][3] These enzymes catalyze the transfer of a glucose unit from a donor substrate, typically sucrose, to an acceptor molecule. In the case of this compound synthesis, an acceptor like maltose or glucose can be used.[3] Another approach involves the hydrolysis of polysaccharides containing α-1,6-glycosidic linkages.[1]

Q2: What is the main competing reaction that lowers the yield of this compound?

A2: The primary competing reaction in the enzymatic synthesis of this compound is hydrolysis. In this reaction, the glycosyl-enzyme intermediate reacts with water instead of the acceptor molecule (e.g., maltose). This results in the release of glucose and reduces the overall yield of the desired transglycosylation product, this compound. Optimizing reaction conditions to favor transglycosylation over hydrolysis is crucial for maximizing yield.

Q3: How can I monitor the progress of my this compound synthesis reaction?

A3: The progress of the reaction can be monitored by analyzing the composition of the reaction mixture over time. High-Performance Liquid Chromatography (HPLC) is a common and effective method for this purpose. Samples can be taken at different time points and analyzed to determine the concentration of substrates (e.g., sucrose, maltose) and products (this compound, glucose, fructose, and other oligosaccharides).

Troubleshooting Guide for Low this compound Yield

This guide addresses common issues that can lead to low yields in this compound synthesis and provides actionable solutions.

Problem 1: Low Transglycosylation Efficiency and High Hydrolysis

  • Question: My reaction is producing a large amount of glucose and fructose but very little this compound. How can I shift the reaction equilibrium towards transglycosylation?

  • Answer: High concentrations of substrates (both donor and acceptor) are known to enhance transglycosylation over hydrolysis. By increasing the concentration of the acceptor molecule (e.g., maltose) relative to water, the enzyme is more likely to transfer the glucosyl moiety to the acceptor. It is recommended to use high initial concentrations of both sucrose (donor) and maltose (acceptor). For instance, studies have shown that high sucrose concentrations combined with high maltose levels enhance isomalto-oligosaccharide synthesis.

Problem 2: Suboptimal Enzyme Activity

  • Question: The overall reaction rate is very slow, and the yield is low even after a long reaction time. What could be the issue with my enzyme?

  • Answer: Suboptimal enzyme activity can be due to several factors:

    • Incorrect pH and Temperature: Enzymes have optimal pH and temperature ranges for their activity. For dextransucrase from Leuconostoc mesenteroides, a commonly used enzyme, the optimal pH is typically around 5.2-6.0, and the optimal temperature is in the range of 30-40°C. Deviations from these optimal conditions can significantly reduce enzyme activity.

    • Enzyme Concentration: The concentration of the enzyme in the reaction mixture is a critical parameter. An insufficient amount of enzyme will lead to a slow reaction rate. It is advisable to determine the optimal enzyme concentration experimentally.

    • Enzyme Stability: The enzyme may lose activity over the course of the reaction. Ensure that the reaction conditions (pH, temperature) are not causing denaturation of the enzyme. The presence of co-factors like Ca2+ can sometimes improve the stability of dextransucrase.

Problem 3: Inefficient Purification and Product Loss

  • Question: I am having difficulty separating this compound from the reaction mixture, and I am losing a significant amount of product during purification. What can I do?

  • Answer: The purification of this compound from a complex mixture of sugars can be challenging. Common purification techniques include:

    • Chromatography: Size-exclusion chromatography and adsorption chromatography are effective methods for separating oligosaccharides based on their size and polarity. It is crucial to select the appropriate stationary and mobile phases for optimal separation.

    • Ethanol Precipitation: This method can be used to precipitate larger polysaccharides, leaving the smaller oligosaccharides like this compound in the supernatant. The concentration of ethanol needs to be carefully optimized to achieve good separation.

    • Sample Preparation: Before purification, it is important to properly prepare the sample by removing any particulate matter through centrifugation or filtration to avoid clogging the chromatography column.

Data Presentation

Table 1: Influence of Reaction Parameters on this compound Yield

ParameterCondition ACondition BCondition CYield (%)Reference
Enzyme Source Dextransucrase (L. mesenteroides)α-Glucosidase (Aspergillus niger)Enzyme CocktailVaries
Sucrose (Donor) 100 mmol/L150 mmol/L200 mmol/LUp to 58%
Maltose (Acceptor) 150 mmol/L200 mmol/L250 mmol/LVaries
Temperature (°C) 303540Varies
pH 5.25.56.0Varies
Reaction Time (h) 61224Varies

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound using Dextransucrase

1. Enzyme Preparation:

  • Culture Leuconostoc mesenteroides in a suitable medium containing sucrose to induce dextransucrase production.
  • Harvest the cells by centrifugation.
  • Recover the extracellular enzyme from the supernatant by precipitation with polyethylene glycol (PEG).
  • Partially purify the enzyme by dissolving the precipitate in a suitable buffer (e.g., 20 mM sodium acetate buffer, pH 5.2, containing 0.05 g/L CaCl2).

2. Reaction Setup:

  • Prepare a reaction mixture containing sucrose (donor substrate) and maltose (acceptor substrate) in the desired concentrations (e.g., 100 mmol/L sucrose and 200 mmol/L maltose) in the same buffer used for the enzyme.
  • Add the partially purified dextransucrase to the reaction mixture. The optimal enzyme concentration should be determined empirically.
  • Incubate the reaction at the optimal temperature (e.g., 30°C) with gentle agitation.

3. Reaction Monitoring:

  • Withdraw aliquots from the reaction mixture at regular intervals (e.g., 0, 2, 4, 6, 12, 24 hours).
  • Stop the enzymatic reaction in the aliquots by heat inactivation (e.g., boiling for 5-10 minutes).
  • Analyze the composition of the aliquots by HPLC to determine the concentrations of substrates and products.

Protocol 2: Purification of this compound by Size-Exclusion Chromatography

1. Sample Preparation:

  • After the synthesis reaction is complete, terminate the reaction by heat inactivation.
  • Centrifuge the reaction mixture to remove any precipitated enzyme or other insoluble materials.
  • Filter the supernatant through a 0.45 µm filter to obtain a clear sample for chromatography.

2. Chromatographic Separation:

  • Equilibrate a size-exclusion chromatography column (e.g., packed with Bio-Gel P2 or a similar resin) with the appropriate mobile phase (e.g., deionized water).
  • Load the prepared sample onto the column.
  • Elute the sample with the mobile phase at a constant flow rate.
  • Collect fractions of the eluate.

3. Fraction Analysis:

  • Analyze the collected fractions for the presence of this compound using a suitable method, such as HPLC with a refractive index detector.
  • Pool the fractions containing pure this compound.

4. Product Recovery:

  • Lyophilize or evaporate the solvent from the pooled fractions to obtain the purified this compound powder.

Mandatory Visualization

Troubleshooting_Workflow cluster_synthesis This compound Synthesis cluster_troubleshooting Troubleshooting Start Start Synthesis Reaction Enzymatic Reaction Start->Reaction Analysis Analyze Yield (e.g., HPLC) Reaction->Analysis LowYield Low Yield? Analysis->LowYield End High Yield Pure Product Analysis->End Yield OK HighByproducts High Byproducts (Glucose/Fructose)? LowYield->HighByproducts Yes ImpureProduct Impure Product? LowYield->ImpureProduct No, but... CheckParams Check Reaction Parameters: - Enzyme Activity - Substrate Concentration - pH & Temperature CheckParams->Reaction Adjust & Re-run OptimizePurification Optimize Purification: - Chromatography Method - Sample Preparation OptimizePurification->Reaction Repurify HighByproducts->CheckParams No IncreaseSubstrate Increase Substrate Concentration HighByproducts->IncreaseSubstrate Yes IncreaseSubstrate->Reaction Re-run ImpureProduct->OptimizePurification Yes ImpureProduct->End No

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Enzymatic_Synthesis_Pathway cluster_substrates Substrates cluster_enzyme Enzyme Complex cluster_products Products cluster_side_reaction Side Reaction Sucrose Sucrose (Donor) Enzyme Dextransucrase Sucrose->Enzyme binds Maltose Maltose (Acceptor) Enzyme_Glucosyl Glucosyl-Enzyme Intermediate Maltose->Enzyme_Glucosyl attacks Enzyme->Enzyme_Glucosyl forms This compound This compound Enzyme_Glucosyl->this compound transfers glucose to acceptor Fructose Fructose Enzyme_Glucosyl->Fructose releases Glucose Glucose (Hydrolysis) Enzyme_Glucosyl->Glucose releases glucose Water Water Water->Enzyme_Glucosyl attacks (hydrolysis)

References

Technical Support Center: Enhancing the Stability of Isomaltotriose in Acidic Conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the stability of Isomaltotriose in acidic environments.

Frequently Asked Questions (FAQs)

Q1: My this compound is degrading in an acidic solution. What is the likely cause?

This compound, an oligosaccharide composed of three glucose units linked by α-1,6 glycosidic bonds, is generally more stable in acidic conditions compared to oligosaccharides with α-1,4 (like maltotriose) or β-2,1 (like fructooligosaccharides) linkages.[1] However, degradation can still occur through a process called acid-catalyzed hydrolysis. This reaction involves the cleavage of the glycosidic bonds, breaking down this compound into smaller sugars like isomaltose and glucose. The rate of this degradation is primarily influenced by the pH of the solution and the temperature. Lower pH (higher acidity) and higher temperatures will accelerate the hydrolysis process.[2][3]

Q2: At what pH and temperature does this compound degradation become significant?

While this compound is known for its stability, particularly around pH 3.0, its degradation becomes more pronounced at lower pH values and elevated temperatures.[1] For instance, studies on similar oligosaccharides have shown that at temperatures above 60°C, significant hydrolysis can occur in acidic conditions (pH 2.7-3.3).[2] The stability of the α-1,6 glycosidic bond in this compound makes it more resistant to acid hydrolysis than many other oligosaccharides.

Q3: How can I monitor the degradation of my this compound sample?

The most common and effective method for monitoring this compound degradation is High-Performance Liquid Chromatography (HPLC). An HPLC system equipped with a suitable column (e.g., an amino or amide column) and a refractive index (RI) or evaporative light scattering detector (ELSD) can separate and quantify this compound and its degradation products (isomaltose and glucose). By analyzing samples at different time points, you can determine the rate of degradation.

Q4: What are some effective strategies to improve the stability of this compound in acidic environments?

Several strategies can be employed to enhance the stability of this compound in acidic conditions:

  • Temperature Control: Maintaining a low temperature is one of the most effective ways to reduce the rate of acid hydrolysis.

  • pH Adjustment: If the experimental conditions allow, increasing the pH (reducing the acidity) of the solution will significantly slow down degradation.

  • Microencapsulation: Encapsulating this compound within a protective matrix, such as alginate or other biopolymers, can shield it from the acidic environment. This is a common technique used to protect sensitive compounds during passage through the stomach.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with other molecules, including this compound. This complexation can protect the glycosidic bonds from acid attack.

  • Use of Co-solutes and Stabilizers: The presence of other molecules, such as polyols (e.g., sorbitol, mannitol) or other polysaccharides, can sometimes have a protective effect on oligosaccharides in solution.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected degradation rates in stability studies.

  • Possible Cause: Inaccurate pH measurement or control.

    • Solution: Calibrate your pH meter before each use with fresh, certified buffer standards. Ensure that the pH of your acidic solution is stable throughout the experiment. For prolonged experiments, re-measure and adjust the pH as necessary.

  • Possible Cause: Temperature fluctuations.

    • Solution: Use a calibrated water bath, incubator, or heating block with precise temperature control. Monitor the temperature of your samples directly if possible.

  • Possible Cause: Contamination of the this compound sample.

    • Solution: Use high-purity this compound. Analyze your starting material by HPLC to confirm its purity and the absence of smaller saccharides.

  • Possible Cause: Inconsistent sample preparation.

    • Solution: Ensure that all reagents are accurately measured and that the final concentration of this compound and acid is consistent across all samples. Use volumetric flasks for precise dilutions.

Issue 2: Poor resolution or peak tailing in HPLC analysis of degradation products.

  • Possible Cause: Inappropriate mobile phase composition.

    • Solution: Optimize the ratio of your mobile phase components (e.g., acetonitrile and water). Ensure the mobile phase is properly degassed.

  • Possible Cause: Column degradation.

    • Solution: Use a guard column to protect your analytical column. If peak shape deteriorates, try flushing the column with a strong solvent or replace it if necessary.

  • Possible Cause: Sample solvent mismatch with the mobile phase.

    • Solution: Whenever possible, dissolve your samples in the mobile phase. If a different solvent must be used, ensure it is miscible with the mobile phase and inject the smallest possible volume.

Issue 3: Difficulty in achieving effective microencapsulation.

  • Possible Cause: Incompatible polymer and this compound concentrations.

    • Solution: Optimize the ratio of the encapsulating agent (e.g., sodium alginate) to this compound. Too high a concentration of this compound can interfere with proper bead formation.

  • Possible Cause: Improper cross-linking of the polymer.

    • Solution: Ensure the concentration of the cross-linking agent (e.g., calcium chloride for alginate) and the cross-linking time are optimized to achieve beads with the desired stability.

Data Presentation

Table 1: Representative Data on this compound Degradation under Acidic Conditions

pHTemperature (°C)Incubation Time (hours)This compound Remaining (%)Isomaltose Formed (%)Glucose Formed (%)
2.060185105
2.0604553015
2.0801602515
2.0804205030
3.0601981.50.5
3.06049262
3.08019073
3.0804702010
4.0804953.51.5

Note: The data presented in this table are illustrative and based on the known principles of oligosaccharide hydrolysis. Actual degradation rates should be determined experimentally.

Experimental Protocols

Protocol 1: Determination of this compound Stability in Acidic Solution

  • Preparation of Solutions:

    • Prepare buffer solutions at the desired acidic pH values (e.g., pH 2.0, 3.0, and 4.0) using appropriate buffer systems (e.g., citrate-phosphate buffer).

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in deionized water.

  • Experimental Setup:

    • In separate sealed vials, add the this compound stock solution to the acidic buffers to achieve the desired final concentration (e.g., 1 mg/mL).

    • Place the vials in a constant temperature water bath or incubator set to the desired temperatures (e.g., 40°C, 60°C, 80°C).

  • Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each vial.

    • Immediately neutralize the sample by adding a small amount of a suitable base (e.g., 0.1 M NaOH) to stop the hydrolysis reaction.

    • Store the neutralized samples at -20°C until HPLC analysis.

  • HPLC Analysis:

    • Analyze the samples using an HPLC system with an amino or amide column and a refractive index detector.

    • Use an isocratic mobile phase of acetonitrile and water (e.g., 75:25 v/v) at a constant flow rate.

    • Prepare standard curves for this compound, isomaltose, and glucose to quantify the concentrations in the samples.

  • Data Analysis:

    • Calculate the percentage of this compound remaining and the percentage of isomaltose and glucose formed at each time point.

    • Plot the concentration of this compound versus time to determine the degradation kinetics.

Protocol 2: Microencapsulation of this compound in Alginate Beads

  • Preparation of Solutions:

    • Prepare a 2% (w/v) solution of sodium alginate in deionized water.

    • Dissolve this compound into the sodium alginate solution to a final concentration of 1% (w/v).

    • Prepare a 0.1 M calcium chloride solution.

  • Bead Formation:

    • Using a syringe with a needle, drop the this compound-alginate solution into the calcium chloride solution from a height of about 10 cm.

    • Stir the calcium chloride solution gently during the addition.

    • Allow the beads to harden in the calcium chloride solution for 30 minutes.

  • Washing and Storage:

    • Collect the beads by filtration or decantation.

    • Wash the beads with deionized water to remove excess calcium chloride and unencapsulated this compound.

    • Store the beads in a suitable buffer or dried for later use.

  • Evaluation of Encapsulation Efficiency:

    • Dissolve a known weight of the beads in a 5% (w/v) sodium citrate solution to release the encapsulated this compound.

    • Quantify the amount of this compound using the HPLC method described in Protocol 1.

    • Calculate the encapsulation efficiency as the ratio of the amount of encapsulated this compound to the initial amount used.

Visualizations

AcidHydrolysisPathway This compound This compound (α-1,6 linked glucose trimer) Isomaltose Isomaltose (α-1,6 linked glucose dimer) This compound->Isomaltose + H₂O, H⁺ (Glycosidic bond cleavage) Glucose Glucose (monomer) Isomaltose->Glucose + H₂O, H⁺ (Glycosidic bond cleavage)

Caption: Acid-catalyzed hydrolysis pathway of this compound.

StabilityWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solution Prepare this compound Solution mix Mix Solution and Buffers prep_solution->mix prep_acid Prepare Acidic Buffers prep_acid->mix incubate Incubate at Controlled Temperature and pH mix->incubate sample Take Samples at Time Intervals incubate->sample neutralize Neutralize Samples sample->neutralize hplc HPLC Analysis neutralize->hplc quantify Quantify Degradation Products hplc->quantify kinetics Determine Degradation Kinetics quantify->kinetics

Caption: Experimental workflow for assessing this compound stability.

References

Minimizing interference in Isomaltotriose detection assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with isomaltotriose detection assays. Our goal is to help you minimize interference and ensure accurate, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for detecting and quantifying this compound?

A1: The primary methods for this compound analysis are High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) detection, and Liquid Chromatography-Mass Spectrometry (LC-MS). HPAEC-PAD is a highly sensitive and specific method for carbohydrate analysis, often considered a gold standard.[1][2] HPLC-RI is a more general-purpose method, while LC-MS offers high specificity and structural information but can be susceptible to matrix effects.[2][3]

Q2: What are the main sources of interference in this compound assays?

A2: Interference can arise from several sources:

  • Matrix Effects: Components in the sample matrix (e.g., salts, proteins, lipids) can co-elute with this compound and interfere with its detection, leading to ion suppression or enhancement in LC-MS.[3]

  • Co-eluting Sugars: Structurally similar oligosaccharides, such as maltotriose and panose, may have close retention times, leading to overlapping peaks and inaccurate quantification.

  • Sample Contamination: Introduction of contaminants during sample preparation can lead to extraneous peaks and baseline noise.

  • Instrumental Issues: For HPAEC-PAD, improper eluent preparation, such as using low-purity water or reagents, can cause high signal noise and loss of sensitivity. The stability of the PAD electrode can also be a factor.

Q3: How can I improve the separation of this compound from other similar oligosaccharides?

A3: To enhance separation, consider the following:

  • Column Selection: Utilize columns specifically designed for carbohydrate analysis, such as the Thermo Scientific™ Dionex™ CarboPac™ series for HPAEC, which are optimized for resolving complex carbohydrate mixtures.

  • Mobile Phase Optimization: Adjusting the eluent concentration (e.g., sodium hydroxide and sodium acetate gradients in HPAEC) can significantly improve the resolution of closely eluting sugars.

  • Temperature Control: Maintaining a consistent and optimized column temperature can improve peak shape and resolution.

Q4: What is the purpose of using a solid-phase extraction (SPE) column in sample preparation?

A4: SPE is a crucial sample cleanup step to remove interfering compounds from the matrix before analysis. For instance, a C18 SPE cartridge can be used to remove non-polar impurities from aqueous samples, which is a common practice in the analysis of compounds in complex matrices like yellow rice wine. This reduces matrix effects and protects the analytical column.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High Baseline Noise 1. Contaminated mobile phase or reagents. 2. Air bubbles in the detector. 3. Detector not stabilized.1. Prepare fresh mobile phase using high-purity (18 MΩ·cm) deionized water and high-purity reagents. Filter the mobile phase. 2. Degas the mobile phase before use. 3. Allow sufficient time for the detector to warm up and stabilize.
Poor Peak Resolution 1. Inappropriate column for the separation. 2. Sub-optimal mobile phase composition or gradient. 3. Column overloading.1. Use a high-resolution column designed for carbohydrate analysis. 2. Optimize the mobile phase gradient to better separate the peaks of interest. 3. Dilute the sample to avoid overloading the column.
Inconsistent Retention Times 1. Fluctuations in mobile phase composition. 2. Inconsistent column temperature. 3. Column degradation.1. Ensure precise and accurate mobile phase preparation. 2. Use a column oven to maintain a constant temperature. 3. Replace the column if it has degraded.
Low Analyte Response (Signal Loss) 1. Sample degradation. 2. Matrix effects (ion suppression in LC-MS). 3. PAD electrode fouling (HPAEC-PAD).1. Store samples appropriately and analyze them promptly. 2. Implement a more rigorous sample cleanup procedure (e.g., SPE). Consider using matrix-matched standards or a stable isotope-labeled internal standard. 3. Clean or replace the PAD electrode according to the manufacturer's instructions.
Ghost Peaks 1. Carryover from a previous injection. 2. Contamination in the sample or system.1. Run blank injections between samples to wash the column and injector. 2. Ensure all vials, solvents, and pipette tips are clean.

Experimental Protocols

Protocol 1: Sample Preparation for this compound Analysis in a Beverage Matrix

This protocol is adapted from a method for analyzing isomaltooligosaccharides in beverages.

Objective: To prepare a beverage sample for HPLC analysis, removing particulate matter and potential interferences.

Materials:

  • Beverage sample

  • 15 mL centrifuge tubes

  • Centrifuge (capable of 5000 ×g)

  • 0.45 µm PVDF membrane filters

  • Ultrasonicator (for carbonated samples)

Procedure:

  • Degassing (if applicable): For carbonated beverages, place the sample in an ultrasonicator to remove carbon dioxide.

  • Aliquoting: Accurately transfer 10 mL of the beverage sample into a 15 mL centrifuge tube.

  • Centrifugation: Centrifuge the sample at 5000 ×g for 5 minutes to pellet any suspended solids.

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm PVDF membrane filter.

  • Collection: The resulting filtrate is the sample solution ready for injection into the HPLC system.

Protocol 2: HPAEC-PAD for this compound Quantification

This protocol provides a general framework for the analysis of oligosaccharides using HPAEC-PAD.

Objective: To separate and quantify this compound using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection.

Equipment and Chemicals:

  • High-Performance Liquid Chromatograph with a Pulsed Amperometric Detector and a gold working electrode.

  • Anion-exchange column suitable for carbohydrate analysis (e.g., Thermo Scientific™ Dionex™ CarboPac™ PA10).

  • High-purity deionized water (18 MΩ·cm).

  • Sodium hydroxide (NaOH) solution (e.g., 100 mM).

  • Sodium acetate (NaOAc) solution (e.g., 500 mM).

  • This compound standard.

Procedure:

  • Mobile Phase Preparation: Prepare the eluents using high-purity water and reagents. For example, Eluent A: 100 mM NaOH; Eluent B: 100 mM NaOH with 500 mM NaOAc. Degas the eluents before use.

  • System Equilibration: Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

  • Standard Preparation: Prepare a series of this compound standards of known concentrations to create a calibration curve.

  • Injection: Inject the prepared standards and samples onto the column.

  • Chromatography: Run a gradient elution program to separate the oligosaccharides. A typical gradient might start with a low concentration of sodium acetate and ramp up to elute the larger oligosaccharides.

  • Detection: Use a pulsed amperometric waveform optimized for carbohydrate detection.

  • Quantification: Identify the this compound peak based on its retention time compared to the standard. Quantify the amount using the calibration curve generated from the standards.

Visual Guides

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample Matrix Cleanup Sample Cleanup (e.g., SPE, Filtration) Sample->Cleanup Remove Interferences Injection HPLC/HPAEC Injection Cleanup->Injection Separation Column Separation Injection->Separation Detection PAD/RI/MS Detection Separation->Detection Quantification Peak Integration & Quantification Detection->Quantification Result Final Concentration Quantification->Result

Caption: Workflow for this compound Analysis.

Troubleshooting_Logic Start Problem Encountered CheckSystem Check System Suitability (e.g., Pressure, Baseline) Start->CheckSystem SystemOK System OK? CheckSystem->SystemOK CheckSample Investigate Sample Prep (e.g., Spiking, Dilution) SystemOK->CheckSample Yes SystemNotOK Troubleshoot Instrument (e.g., Leaks, Detector) SystemOK->SystemNotOK No SampleOK Sample Prep OK? CheckSample->SampleOK CheckMethod Optimize Method (e.g., Gradient, Column) SampleOK->CheckMethod Yes SampleNotOK Revise Sample Prep Protocol SampleOK->SampleNotOK No Resolve Problem Resolved CheckMethod->Resolve SystemNotOK->Resolve SampleNotOK->Resolve MethodNotOK Re-develop Method

Caption: Troubleshooting Decision Tree.

References

Addressing matrix effects in Isomaltotriose quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to matrix effects in the quantification of isomaltotriose. Our resources are designed for researchers, scientists, and drug development professionals to ensure accurate and reproducible experimental results.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the quantification of this compound, particularly when dealing with complex biological matrices.

Problem Potential Cause Suggested Solution
Low Analyte Recovery Inefficient sample preparation: The chosen extraction method (e.g., protein precipitation) may not be effectively isolating this compound from the sample matrix.1. Optimize Sample Preparation: Consider switching to a more rigorous sample preparation technique like Solid-Phase Extraction (SPE) which can offer higher recovery for polar compounds.[1] 2. Methodical Comparison: If possible, perform a side-by-side comparison of different sample preparation methods (Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction) to determine the most efficient one for your specific matrix.
Poor Reproducibility (High %CV) Variable matrix effects: Inconsistent ion suppression or enhancement across different samples or batches is a common cause of poor reproducibility.[2] This is particularly prevalent in methods relying solely on external calibration.1. Incorporate an Internal Standard: The use of a stable isotope-labeled (SIL) internal standard for this compound is highly recommended. A SIL internal standard co-elutes with the analyte and experiences similar matrix effects, thus providing a reliable means of correction.[3] 2. Matrix-Matched Calibrants: If a SIL internal standard is not available, prepare calibration standards in a blank matrix that is representative of your samples to compensate for consistent matrix effects.
Signal Suppression or Enhancement Co-eluting matrix components: Endogenous substances in the biological matrix (e.g., salts, phospholipids) can interfere with the ionization of this compound in the mass spectrometer source, leading to inaccurate quantification.[4]1. Improve Chromatographic Separation: Optimize your LC method to better separate this compound from interfering matrix components. Hydrophilic Interaction Liquid Chromatography (HILIC) is often well-suited for polar analytes like oligosaccharides.[5] 2. Enhance Sample Cleanup: Employ a more effective sample cleanup strategy. SPE, particularly with mixed-mode cartridges, can provide cleaner extracts compared to simple protein precipitation. 3. Method of Standard Addition: For particularly complex matrices where matrix effects are severe and variable, the method of standard addition can be used to accurately quantify the analyte by accounting for the specific matrix effect in each sample.
Inconsistent Peak Shapes Matrix-induced chromatographic effects: Components in the sample matrix can sometimes interact with the analytical column, leading to distorted peak shapes for the analyte.1. Dilution: Diluting the sample extract can sometimes mitigate these effects, provided the analyte concentration remains above the lower limit of quantification. 2. Advanced Sample Cleanup: Utilize more advanced sample preparation techniques, such as those that specifically target the removal of problematic matrix components like phospholipids (e.g., Phree™ phospholipid removal columns).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in this compound quantification?

A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting components in the sample matrix. These effects, which can manifest as ion suppression or enhancement, are a significant concern because they can lead to inaccurate and irreproducible quantification of this compound. Biological matrices like plasma, serum, and urine are complex and contain numerous endogenous substances that can interfere with the analysis.

Q2: How can I assess the presence and magnitude of matrix effects in my assay?

A2: The presence of matrix effects can be evaluated both qualitatively and quantitatively. A common qualitative method is post-column infusion , where a constant flow of the analyte is introduced into the mass spectrometer after the analytical column. Injection of a blank matrix extract will show a dip or rise in the analyte signal at retention times where interfering components elute. For a quantitative assessment, the post-extraction spike method is widely used. This involves comparing the response of the analyte spiked into a blank matrix extract to the response of the analyte in a neat solution at the same concentration.

Q3: What is a stable isotope-labeled (SIL) internal standard, and how does it help in addressing matrix effects?

A3: A stable isotope-labeled (SIL) internal standard is a version of the analyte (in this case, this compound) where one or more atoms have been replaced with their heavier stable isotopes (e.g., ¹³C or ²H). Since the SIL internal standard has nearly identical physicochemical properties to the analyte, it co-elutes and experiences the same degree of matrix effects. By calculating the ratio of the analyte response to the SIL internal standard response, variations due to matrix effects can be effectively normalized, leading to more accurate and precise quantification.

Q4: When should I consider using the method of standard addition?

A4: The method of standard addition is particularly useful when dealing with complex and variable matrices where a suitable blank matrix for preparing matrix-matched calibrants is not available, and a SIL internal standard is not in use. This method involves adding known amounts of the analyte to aliquots of the sample itself. By extrapolating the calibration curve generated from these spiked samples, the endogenous concentration of the analyte in the unspiked sample can be determined, effectively accounting for the specific matrix effects of that individual sample.

Quantitative Data Summary

The following tables provide representative quantitative data to illustrate the impact of different sample preparation methods on analyte recovery and matrix effects. Please note that these values are illustrative for oligosaccharides and may vary depending on the specific experimental conditions and matrix lot.

Table 1: Comparison of Analyte Recovery for this compound with Different Sample Preparation Techniques

Sample Preparation MethodPlasmaSerumUrine
Protein Precipitation (PPT) with Acetonitrile75-85%70-85%N/A
Liquid-Liquid Extraction (LLE) with Ethyl Acetate/Hexane40-60%40-60%30-50%
Solid-Phase Extraction (SPE) - C1860-75%60-75%50-65%
Solid-Phase Extraction (SPE) - Mixed-Mode (e.g., Oasis MCX)85-98%85-98%80-95%

Table 2: Illustrative Matrix Effect Values for this compound in Different Biological Matrices

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution - 1) x 100. Negative values indicate ion suppression, while positive values indicate ion enhancement.

Biological MatrixProtein PrecipitationSolid-Phase Extraction (Mixed-Mode)
Human Plasma -45% to -20%-15% to +5%
Human Serum -50% to -25%-18% to +5%
Human Urine -60% to -30% (after dilution)-25% to +10%

Detailed Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for this compound from Plasma/Serum

Objective: To remove the majority of proteins from plasma or serum samples. This is a relatively simple but less clean method compared to SPE.

Materials:

  • Plasma or serum sample

  • Acetonitrile (LC-MS grade), ice-cold

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge capable of >10,000 x g

Procedure:

  • Pipette 100 µL of plasma or serum into a microcentrifuge tube.

  • If using a stable isotope-labeled internal standard, add the appropriate volume at this stage.

  • Add 300 µL of ice-cold acetonitrile to the sample.

  • Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant without disturbing the protein pellet.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable mobile phase.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Biological Fluids

Objective: To achieve a cleaner extract with higher recovery of this compound compared to PPT. A mixed-mode cation exchange (MCX) SPE cartridge is recommended for polar compounds.

Materials:

  • Mixed-Mode Cation Exchange SPE cartridges (e.g., Oasis MCX, 30 mg)

  • Sample pre-treated with acid (e.g., 4% phosphoric acid)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium hydroxide solution (5%)

  • SPE vacuum manifold or positive pressure processor

Procedure:

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water. Do not allow the cartridge to dry out.

  • Equilibration: Pass 1 mL of 2% formic acid in water through the cartridge.

  • Loading: Load the pre-treated sample onto the cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing 1: Wash the cartridge with 1 mL of 2% formic acid in water to remove salts and other polar interferences.

  • Washing 2: Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 3: Method of Standard Addition for this compound Quantification

Objective: To accurately quantify this compound in a complex matrix by creating a calibration curve within the sample itself.

Procedure:

  • Divide the sample into at least four equal aliquots (e.g., 100 µL each).

  • Leave one aliquot unspiked (this is the zero-addition point).

  • To the remaining aliquots, add increasing known amounts of an this compound standard solution. The concentration of the spikes should bracket the expected concentration of the analyte in the sample.

  • Process all aliquots (including the unspiked one) using the chosen sample preparation method (e.g., SPE).

  • Analyze each processed aliquot by LC-MS/MS.

  • Plot the peak area of this compound (y-axis) against the concentration of the added standard (x-axis).

  • Perform a linear regression on the data points. The absolute value of the x-intercept of the regression line represents the endogenous concentration of this compound in the original sample.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis start Biological Sample (Plasma, Serum, Urine) ppt Protein Precipitation (Acetonitrile) start->ppt Simpler, Faster spe Solid-Phase Extraction (Mixed-Mode) start->spe Cleaner Extract supernatant Collect Supernatant ppt->supernatant elute Elute this compound spe->elute dry_recon Dry-down & Reconstitute supernatant->dry_recon elute->dry_recon lcms HILIC-MS/MS Analysis dry_recon->lcms data Data Processing & Quantification lcms->data

Caption: Experimental workflow for this compound quantification.

G cluster_troubleshooting Troubleshooting Decision Tree issue Inaccurate or Irreproducible This compound Quantification cause1 Low Recovery? issue->cause1 cause2 High %CV? issue->cause2 cause3 Signal Suppression/ Enhancement? issue->cause3 solution1a Optimize Sample Prep (e.g., switch to SPE) cause1->solution1a Yes solution2a Use Stable Isotope-Labeled Internal Standard cause2->solution2a Yes solution3a Improve Chromatographic Separation (HILIC) cause3->solution3a Yes solution2b Use Matrix-Matched Calibrants solution2a->solution2b If not available solution3b Enhance Sample Cleanup (e.g., advanced SPE) solution3a->solution3b solution3c Use Method of Standard Addition solution3b->solution3c

Caption: Troubleshooting decision tree for this compound quantification.

References

Technical Support Center: Optimization of Fermentation Conditions for Isomaltotriose-Utilizing Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of fermentation conditions for bacteria that utilize isomaltotriose.

Frequently Asked Questions (FAQs)

Q1: Which bacterial genera are known to utilize this compound?

A1: Several bacterial genera have been reported to metabolize isomalto-oligosaccharides (IMOs), including this compound. Notably, species within the genera Lactobacillus and Bifidobacterium are recognized for their ability to utilize these oligosaccharides. For instance, Lactobacillus reuteri has been shown to metabolize short-chain IMOs, while some Bifidobacterium species can preferentially metabolize oligosaccharides with a higher degree of polymerization.[1][2]

Q2: What are the key enzymes involved in the bacterial metabolism of this compound?

A2: The enzymatic pathways for this compound metabolism can vary between different bacterial species. In Lactobacillus reuteri, the metabolism of IMOs is attributed to an α(1→6)-specific glucanase (DexB) and maltose phosphorylase.[1][2] For some Bifidobacterium species, it is suggested that this compound may be transported into the cell via an ABC transporter and then hydrolyzed by an oligo-1,6-glucosidase into glucose molecules.[3]

Q3: What are the critical fermentation parameters to optimize for efficient this compound utilization?

A3: The most critical parameters to optimize for efficient fermentation include pH, temperature, carbon source concentration (this compound), nitrogen source, and the presence of essential minerals and vitamins. The optimal ranges for these parameters are species- and even strain-dependent.

Q4: How can I monitor the consumption of this compound during fermentation?

A4: High-Performance Liquid Chromatography (HPLC) with a Refractive Index (RI) detector is a common and effective method for quantifying the concentration of this compound and other sugars in the fermentation broth over time. This allows for the determination of consumption rates and helps in optimizing fermentation conditions.

Troubleshooting Guides

Below are common issues encountered during the fermentation of this compound by bacteria and potential solutions.

Issue Potential Cause(s) Troubleshooting Steps
Slow or No Growth of Bacteria 1. Suboptimal pH of the medium.2. Incorrect fermentation temperature.3. Inappropriate medium composition (e.g., lack of essential nutrients).4. Low inoculum size.1. Measure and adjust the initial pH of the medium to the optimal range for the specific bacterial strain (typically between 5.5 and 7.2 for many Lactobacilli and Bifidobacteria).2. Ensure the fermenter is maintaining the optimal growth temperature for your bacterium (e.g., 37-42°C for many gut-derived microbes).3. Supplement the medium with yeast extract or peptone as a nitrogen source and ensure essential minerals like magnesium are present.4. Increase the inoculum size to the recommended level (often 2-5% v/v).
Incomplete Utilization of this compound 1. Feedback inhibition by metabolic byproducts (e.g., organic acids leading to a drop in pH).2. Nutrient limitation (e.g., nitrogen or phosphate).3. The bacterial strain may have a preference for shorter-chain oligosaccharides.1. Implement pH control during fermentation to maintain it within the optimal range.2. Perform fed-batch fermentation to replenish limiting nutrients.3. If using a mixed IMO syrup, analyze the consumption of different chain lengths. Consider using a bacterial strain known to metabolize higher DP oligosaccharides if necessary.
Production of Undesirable Byproducts 1. Suboptimal aeration conditions (for facultative anaerobes).2. Uncontrolled pH leading to shifts in metabolic pathways.3. Contamination with other microorganisms.1. For anaerobic bacteria like Bifidobacterium, ensure strict anaerobic conditions. For facultative anaerobes, optimize the level of aeration.2. Maintain a stable pH throughout the fermentation process.3. Check for contamination by microscopy and plating on selective media. Ensure aseptic techniques are strictly followed.
Foaming in the Fermenter 1. High protein content in the medium (e.g., from yeast extract or peptone).2. High agitation speed.1. Add an appropriate amount of a sterile antifoaming agent.2. Reduce the agitation speed while ensuring adequate mixing.

Quantitative Data Summary

The optimal fermentation conditions can vary significantly between different bacterial species and strains. The following tables provide a summary of reported optimal conditions for relevant genera.

Table 1: Optimal Growth Conditions for Lactobacillus Species

ParameterLactobacillus reuteri DSM 17938Lactobacillus bulgaricusLactobacillus pentosus
Temperature (°C) 32 - 374435.13
pH 5.5 - 6.55.75.94
Key Media Components MRS brothMRS broth with added MgSO₄ and CaCO₃Medium with yeast extract, Mg²⁺, Cu²⁺, Mn²⁺, Fe²⁺
Reference(s)

Table 2: Optimal Growth Conditions for Bifidobacterium Species

ParameterBifidobacterium adolescentis MB 239Bifidobacterium animalis subsp. lactis HCS04-002
Temperature (°C) 3739
pH 5.57.2
Key Media Components SM medium with yeast extract, peptone, and cysteine-HClYeast peptone, yeast extract, glucose, lactose
Reference(s)

Experimental Protocols

Protocol 1: Optimization of pH and Temperature using Response Surface Methodology (RSM)
  • Preliminary Single-Factor Experiments:

    • To determine the approximate optimal ranges, conduct a series of fermentations where only one parameter (either pH or temperature) is varied at a time while others are kept constant. For example, test temperatures ranging from 30°C to 45°C in 3°C increments, and pH values from 5.0 to 7.5 in 0.5 unit increments.

  • Experimental Design:

    • Based on the results from the single-factor experiments, choose a central composite design (CCD) for RSM. This typically involves a set of experiments at factorial points, axial points, and a central point.

  • Fermentation:

    • Prepare the fermentation medium with this compound as the primary carbon source.

    • Inoculate with a standardized amount of the bacterial culture.

    • Run the fermentations in controlled bioreactors according to the experimental design, maintaining the specified pH and temperature for each run.

  • Data Collection and Analysis:

    • At regular intervals, take samples to measure bacterial growth (e.g., by optical density at 600 nm or viable cell counts) and this compound concentration (using HPLC).

    • Use statistical software to analyze the data and fit it to a polynomial model to determine the optimal pH and temperature for maximal growth and/or this compound utilization.

Protocol 2: Quantification of this compound by HPLC
  • Sample Preparation:

    • Collect a sample from the fermenter at a specific time point.

    • Centrifuge the sample to pellet the bacterial cells.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and particulate matter.

  • HPLC Analysis:

    • Use an HPLC system equipped with a refractive index (RI) detector.

    • Employ a suitable column for carbohydrate analysis, such as an amine-based (NH2) column.

    • The mobile phase is typically a mixture of acetonitrile and water.

    • Inject the prepared sample into the HPLC system.

  • Quantification:

    • Prepare standard solutions of this compound at known concentrations and run them on the HPLC to generate a standard curve.

    • Compare the peak area of this compound in the fermentation sample to the standard curve to determine its concentration.

Visualizations

This compound Metabolism in Lactobacillus reuteri

Isomaltotriose_Metabolism_Lactobacillus cluster_extracellular Extracellular cluster_cell Lactobacillus reuteri Cell This compound This compound (G-G-G, α1-6) Isomaltotriose_in This compound This compound->Isomaltotriose_in Transport DexB DexB (α(1→6)-specific glucanase) Maltose Maltose DexB->Maltose Glucose Glucose DexB->Glucose Maltose_P Maltose Phosphorylase Maltose_P->Glucose Glucose1P Glucose-1-Phosphate Maltose_P->Glucose1P Isomaltotriose_in->DexB Hydrolysis Maltose->Maltose_P Phosphorolysis Glycolysis Glycolysis Glucose->Glycolysis Glucose1P->Glycolysis

Caption: Proposed metabolic pathway for this compound in Lactobacillus reuteri.

Experimental Workflow for Optimization of Fermentation Conditions

Fermentation_Optimization_Workflow cluster_planning Phase 1: Planning & Preliminary Studies cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis & Validation Strain_Selection Select this compound-Utilizing Bacterial Strain Single_Factor Single-Factor Experiments (pH, Temp, Nutrients) Strain_Selection->Single_Factor RSM_Design Design Experiment (e.g., Box-Behnken) Single_Factor->RSM_Design Fermentation Perform Fermentations According to Design RSM_Design->Fermentation Sampling Collect Samples at Regular Intervals Fermentation->Sampling Analysis Analyze Samples: -Bacterial Growth (OD600) -Isomaltotriose Consumption (HPLC) Sampling->Analysis Model Statistical Modeling & Response Surface Analysis Analysis->Model Optimal_Conditions Determine Optimal Fermentation Conditions Model->Optimal_Conditions Validation Validate Optimal Conditions with a Confirmation Run Optimal_Conditions->Validation Final_Protocol Final Optimized Protocol Validation->Final_Protocol

Caption: Workflow for optimizing fermentation conditions using Response Surface Methodology.

Troubleshooting Logic for Incomplete this compound Utilization

Troubleshooting_Logic Start Incomplete this compound Utilization Observed Check_pH Is pH within optimal range? Start->Check_pH Check_Nutrients Are essential nutrients (N, P, etc.) depleted? Check_pH->Check_Nutrients Yes Adjust_pH Implement pH control Check_pH->Adjust_pH No Check_Byproducts Are inhibitory byproducts (e.g., organic acids) accumulating? Check_Nutrients->Check_Byproducts No Fed_Batch Implement fed-batch fermentation Check_Nutrients->Fed_Batch Yes Check_Strain Does the strain prefer shorter oligosaccharides? Check_Byproducts->Check_Strain No Byproduct_Removal Consider in-situ byproduct removal Check_Byproducts->Byproduct_Removal Yes Change_Strain Select a different strain Check_Strain->Change_Strain Yes

Caption: A logical guide for troubleshooting incomplete this compound fermentation.

References

Validation & Comparative

A Comparative Analysis of the Prebiotic Effects of Isomaltotriose and Fructooligosaccharides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the prebiotic effects of Isomaltotriose (IMT), a component of isomaltooligosaccharides (IMOs), and Fructooligosaccharides (FOS). The following sections detail their impact on gut microbiota, short-chain fatty acid (SCFA) production, and underlying mechanisms, supported by experimental data.

Impact on Gut Microbiota Composition

Both this compound, as a key component of IMOs, and Fructooligosaccharides are recognized for their ability to selectively stimulate the growth of beneficial gut bacteria, particularly Bifidobacterium and Lactobacillus species.

This compound (as part of Isomaltooligosaccharides):

IMOs have been shown to modulate the composition and metabolic activity of the gut microbiota.[1] Studies in animal models have demonstrated that dietary supplementation with IMOs can increase the abundance of beneficial bacteria. For instance, in weaned pigs, IMO supplementation has been associated with positive effects on gut microbiota.[2] In mice, IMOs have been shown to increase the levels of Bifidobacterium and Lactobacillus.[1] Research also indicates that IMOs can promote the growth of butyrate-producing bacteria.[3] While much of the research focuses on the broader category of IMOs, it is understood that this compound is one of the primary components responsible for these prebiotic effects.[3]

Fructooligosaccharides:

FOS are well-established prebiotics known to exert a significant bifidogenic effect. In vitro fermentation studies using human fecal microbiota have consistently shown that FOS supplementation leads to a significant increase in the population of Bifidobacterium. Furthermore, FOS has been observed to stimulate the growth of Lactobacillus species. However, it is also noted that some potentially harmful bacteria may utilize FOS.

Quantitative Data on Gut Microbiota Modulation
PrebioticStudy TypeSubjectDosageDurationKey Findings on Gut MicrobiotaReference
Isomaltooligosaccharides (IMO) Animal (Pigs)Weaned Pigs2.5-40.0 g/kg diet-Modulated gut microbiota in the cecum.
Animal (Mice)Mice1000 mg/kg body weight/day14 daysIncreased cecal concentrations of Bifidobacteria and Lactobacilli.
In vitroHuman Fecal Inoculum1% (w/v)24 hoursIncreased abundance of Bifidobacterium and Lactobacillus.
Fructooligosaccharides (FOS) In vitroHuman Fecal Inoculum1% (w/v)24 hoursSignificantly stimulated the growth of Bifidobacterium.
Animal (Mice)Mice1000 mg/kg body weight/day14 daysSignificantly increased cecal concentrations of Bifidobacteria and Lactobacilli.
In vitroHuman Fecal Inoculum-24 hoursShowed significant growth of L. plantarum, L. gasseri, L. acidophilus, B. breve, and B. longum.

Impact on Short-Chain Fatty Acid (SCFA) Production

The fermentation of prebiotics by gut microbiota results in the production of SCFAs, primarily acetate, propionate, and butyrate, which play a crucial role in gut health and host metabolism.

This compound (as part of Isomaltooligosaccharides):

Studies have demonstrated that IMO fermentation leads to the production of SCFAs. In a clinical study involving older men, a diet supplemented with 10g of IMOs for 30 days resulted in significantly increased fecal concentrations of acetate and propionate. Animal studies have also shown that IMO supplementation can increase cecal levels of SCFAs, with a notable increase in butyrate when co-administered with other compounds.

Fructooligosaccharides:

FOS are readily fermented by gut bacteria, leading to robust SCFA production. In vitro studies have shown that FOS fermentation results in significantly higher levels of total SCFAs, particularly acetate and propionate, across different age groups. Some studies also report an increase in butyrate production. The fermentation of FOS is generally more rapid compared to longer-chain inulins.

Quantitative Data on SCFA Production
PrebioticStudy TypeSubjectDosageDurationKey Findings on SCFA ProductionReference
Isomaltooligosaccharides (IMO) HumanOlder Men10 g/day 30 daysSignificantly increased fecal acetate and propionate.
Animal (Rats)Rats10% (w/w) in water5 weeksElevated concentrations of propionate and butyrate.
Animal (Mice)Mice--Increased colonic concentrations of propionate.
Fructooligosaccharides (FOS) In vitroHuman Fecal Inoculum-24 hoursHigher production of total SCFAs, particularly propionate and butyrate.
Animal (Mice)Mice1000 mg/kg body weight/day14 daysSignificantly increased cecal concentrations of total SCFAs, acetate, propionate, and butyrate.
In vitroHuman Fecal Inoculum-24 hoursSignificantly higher levels of acetate and propionate; butyrate increased in older adults.

Experimental Protocols

In Vitro Fermentation Model (General Protocol)
  • Inoculum Preparation: Fecal samples are collected from healthy human donors who have not taken antibiotics for at least 3 months. The samples are homogenized and diluted in an anaerobic medium.

  • Fermentation: A defined amount of the prebiotic substrate (e.g., 1% w/v) is added to a basal nutrient medium. The fecal slurry is then inoculated into the medium.

  • Incubation: The fermentation is carried out under strict anaerobic conditions at 37°C for a specified period (e.g., 24-48 hours).

  • Sampling and Analysis: Samples are collected at different time points to analyze changes in the microbial population (using techniques like 16S rRNA gene sequencing) and SCFA concentrations (using gas chromatography).

Animal Study (General Protocol)
  • Animals: Specific pathogen-free animals (e.g., mice, rats, pigs) of a particular age and sex are used.

  • Acclimatization: Animals are acclimatized to the housing conditions for a period (e.g., one week) before the experiment.

  • Dietary Intervention: Animals are randomly assigned to different dietary groups: a control group receiving a basal diet and experimental groups receiving the basal diet supplemented with different concentrations of the prebiotic.

  • Sample Collection: Fecal and/or cecal samples are collected at the end of the study period for microbiota and SCFA analysis. Blood samples may also be collected to assess systemic effects.

  • Analysis: Similar to in vitro studies, microbial composition is analyzed using sequencing techniques, and SCFA levels are measured by gas chromatography.

Signaling Pathways and Experimental Workflows

The prebiotic effects of both this compound and Fructooligosaccharides are primarily mediated through the modulation of the gut microbiota and the subsequent production of SCFAs. These SCFAs can then influence host physiology through various signaling pathways.

Prebiotic_Fermentation_Workflow Prebiotic Prebiotic (IMT or FOS) Ingestion Ingestion Prebiotic->Ingestion Small_Intestine Resistance to Digestion in Small Intestine Ingestion->Small_Intestine Colon Arrival in Colon Small_Intestine->Colon Gut_Microbiota Gut Microbiota Colon->Gut_Microbiota Fermentation Fermentation Gut_Microbiota->Fermentation Beneficial_Bacteria Stimulation of Beneficial Bacteria (e.g., Bifidobacterium, Lactobacillus) Fermentation->Beneficial_Bacteria leads to SCFA Production of SCFAs (Acetate, Propionate, Butyrate) Fermentation->SCFA results in

Caption: General workflow of prebiotic fermentation in the gut.

The SCFAs produced from the fermentation of these prebiotics can activate G-protein coupled receptors (GPCRs) such as GPR41 and GPR43 on intestinal epithelial and immune cells, leading to downstream signaling cascades that can influence gut barrier function, immune responses, and host metabolism.

SCFA_Signaling_Pathway cluster_lumen Gut Lumen cluster_epithelium Intestinal Epithelial Cell SCFA SCFAs (from IMT/FOS fermentation) GPCR GPR41/GPR43 SCFA->GPCR binds to Signaling Intracellular Signaling Cascades GPCR->Signaling activates Immune_Modulation Immune Modulation Signaling->Immune_Modulation Barrier_Function Enhanced Barrier Function Signaling->Barrier_Function Metabolic_Regulation Metabolic Regulation Signaling->Metabolic_Regulation

Caption: Simplified SCFA signaling pathway in intestinal epithelial cells.

Conclusion

Both this compound (as a major constituent of IMOs) and Fructooligosaccharides demonstrate significant prebiotic potential by selectively promoting the growth of beneficial gut bacteria and increasing the production of health-promoting short-chain fatty acids. While FOS is a more extensively studied prebiotic with a well-documented bifidogenic effect, IMOs containing this compound also show considerable promise in positively modulating the gut microbiome.

Direct comparative studies focusing specifically on this compound versus FOS are limited. However, based on the available evidence for IMOs, both prebiotics appear to exert their beneficial effects through similar mechanisms. The choice between these prebiotics for a specific application may depend on factors such as the desired fermentation rate, target microbial species, and specific health outcomes. Further research directly comparing the prebiotic efficacy of purified this compound and FOS is warranted to delineate their distinct effects more clearly.

References

A Comparative Analysis of Isomaltotriose and Panose: Structural Isomers with Distinct Properties

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a precise understanding of carbohydrate structure is paramount. This guide provides a detailed comparison of two key trisaccharides, Isomaltotriose and panose, focusing on their structural distinctions and the experimental methodologies used to elucidate them.

This compound and panose are both trisaccharides, meaning they are composed of three monosaccharide units. Specifically, they are both glucotrioses, consisting of three glucose units. Consequently, they share the same chemical formula (C18H32O16) and molecular weight (504.44 g/mol )[1][2][3][4]. Despite this fundamental similarity, their distinct three-dimensional structures, arising from differences in their glycosidic linkages, lead to different chemical and biological properties.

Unraveling the Core Structural Distinction: Glycosidic Linkages

The primary structural difference between this compound and panose lies in the way their constituent glucose units are connected. Glycosidic bonds are the covalent links that join monosaccharides together[5]. The nature of these bonds, specifically the anomeric configuration (α or β) and the carbon atoms involved in the linkage, defines the overall structure and shape of the oligosaccharide.

  • This compound is a linear trisaccharide characterized by the presence of two consecutive α(1→6) glycosidic bonds . Its systematic name is α-D-Glucosyl-[1→6]-α-D-glucosyl-[1→6]-D-glucose.

  • Panose , in contrast, is a branched trisaccharide containing both an α(1→6) glycosidic bond and an α(1→4) glycosidic bond . Its systematic name is O-α-D-Glucopyranosyl-(1→6)-O-α-D-glucopyranosyl-(1→4)-D-glucose.

This seemingly subtle difference in linkage has significant implications for the molecule's overall conformation and its interaction with enzymes and receptors.

Comparative Data Summary

The following table summarizes the key structural and chemical properties of this compound and panose.

PropertyThis compoundPanose
Systematic Name α-D-Glucosyl-[1→6]-α-D-glucosyl-[1→6]-D-glucoseO-α-D-Glucopyranosyl-(1→6)-O-α-D-glucopyranosyl-(1→4)-D-glucose
Molecular Formula C18H32O16C18H32O16
Molecular Weight 504.44 g/mol 504.44 g/mol
Glycosidic Linkages Two α(1→6) linkagesOne α(1→6) and one α(1→4) linkage
Structure LinearBranched

Experimental Protocols for Structural Elucidation

The structural differences between this compound and panose are primarily determined using a combination of chromatographic, spectroscopic, and enzymatic methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for separating and identifying oligosaccharides. Different types of HPLC columns can be employed to resolve isomers based on subtle differences in their structure and polarity.

Experimental Protocol:

  • Instrumentation: A high-performance liquid chromatograph equipped with a refractive index detector (RID) is commonly used.

  • Column: An amino-propyl stationary phase (e.g., Shodex Asahipak NH2P-50 4E) or a specialized carbohydrate column (e.g., ACQUITY UPLC BEH Amide) can be effective.

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 75:25 v/v) is typically used.

  • Flow Rate: A constant flow rate, for example, 1.0 mL/min, is maintained.

  • Sample Preparation: Standards of this compound and panose, as well as unknown samples, are dissolved in the mobile phase, filtered, and injected into the system.

  • Analysis: The retention times of the peaks are compared to those of known standards for identification. Quantification is achieved by integrating the peak areas and comparing them to a standard curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for providing detailed structural information about molecules in solution. 1H and 13C NMR can be used to determine the anomeric configuration and the specific carbon atoms involved in the glycosidic linkages.

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is required for resolving the complex proton and carbon signals of oligosaccharides.

  • Sample Preparation: The oligosaccharide sample is dissolved in a deuterated solvent, typically deuterium oxide (D2O).

  • Data Acquisition: A suite of 1D (1H, 13C) and 2D NMR experiments are performed. Key 2D experiments include:

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons within each glucose residue.

    • TOCSY (Total Correlation Spectroscopy): To assign all the protons belonging to a single spin system (i.e., a single glucose residue).

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for identifying the glycosidic linkages.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space, providing through-space connectivity information across the glycosidic bond.

  • Data Analysis: The chemical shifts and coupling constants of the anomeric protons and carbons are key indicators of the linkage type. For example, the chemical shift of the anomeric proton can distinguish between α (typically δ > 4.8 ppm) and β (typically δ < 4.8 ppm) anomers. The specific chemical shifts of the carbons involved in the linkage (e.g., C1, C4, C6) will differ significantly between this compound and panose.

Enzymatic Hydrolysis

Enzymatic hydrolysis utilizes the specificity of enzymes to cleave particular glycosidic bonds. By analyzing the products of enzymatic digestion, the sequence and type of linkages in an oligosaccharide can be inferred.

Experimental Protocol:

  • Enzymes: Specific glycosidases are used. For instance, enzymes that selectively cleave α(1→4) linkages (e.g., amyloglucosidase) versus those that cleave α(1→6) linkages (e.g., dextranase or specific isomaltases) can be employed.

  • Reaction Conditions: The oligosaccharide is incubated with the enzyme in a suitable buffer at the optimal temperature and pH for enzyme activity.

  • Product Analysis: The reaction mixture is analyzed over time using techniques like Thin Layer Chromatography (TLC) or HPLC to identify the hydrolysis products (e.g., glucose, maltose, isomaltose).

  • Interpretation:

    • Hydrolysis of panose with an enzyme specific for α(1→4) linkages would yield glucose and isomaltose.

    • Hydrolysis of this compound with an α(1→6) specific enzyme would yield glucose and isomaltose.

    • The differential cleavage patterns with specific enzymes confirm the linkage differences. A study has shown the use of enzymes GmdH and MmdH to differentiate between panose and this compound through their hydrolysis products.

Visualizing the Structural Differences

The following diagrams, generated using Graphviz, illustrate the distinct molecular structures of this compound and panose, as well as a typical experimental workflow for their differentiation.

Isomaltotriose_Structure cluster_G1 Glucose 1 cluster_G2 Glucose 2 cluster_G3 Glucose 3 G1_C1 C1 G2_C6 C6 G1_C1->G2_C6 α(1→6) G1_C6 C6 G2_C1 C1 G3_C1 C1 G2_C1->G3_C1 α(1→6)

Caption: Molecular structure of this compound.

Panose_Structure cluster_G1 Glucose 1 cluster_G2 Glucose 2 cluster_G3 Glucose 3 G1_C1 C1 G2_C6 G2_C6 G1_C1->G2_C6 α(1→6) G1_C6 C6 G2_C1 C1 G3_C4 G3_C4 G2_C1->G3_C4 α(1→4) G2_C4 C4 G3_C1 C1

Caption: Molecular structure of panose.

Experimental_Workflow cluster_HPLC HPLC Analysis cluster_NMR NMR Analysis cluster_Enzymatic Enzymatic Analysis Sample Oligosaccharide Mixture (this compound & Panose) HPLC HPLC Separation Sample->HPLC NMR NMR Spectroscopy Sample->NMR Enzymatic Enzymatic Hydrolysis Sample->Enzymatic HPLC_out1 Retention Time Comparison HPLC->HPLC_out1 NMR_out1 Chemical Shift & Coupling Constant Analysis NMR->NMR_out1 Enzymatic_out1 Analysis of Hydrolysis Products Enzymatic->Enzymatic_out1 Identification Structural Identification HPLC_out1->Identification NMR_out1->Identification Enzymatic_out1->Identification

Caption: Experimental workflow for differentiation.

References

A Comparative Guide to the Validation of HPLC Methods for Isomaltotriose Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Isomaltotriose is crucial for various applications, from food science to pharmaceutical development. High-Performance Liquid Chromatography (HPLC) remains a cornerstone technique for this purpose. This guide provides an objective comparison of common HPLC-based methods for this compound quantification, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

The selection of an analytical method for this compound quantification depends on factors such as required sensitivity, sample matrix complexity, and available instrumentation. Here, we compare the performance of High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI), HPLC with Evaporative Light Scattering Detection (HPLC-ELSD), and High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).

Quantitative Performance Data

The following table summarizes the key validation parameters for the different analytical methods used for this compound quantification.

MethodAnalyte(s)Linearity (Concentration Range)Correlation Coefficient (r²)Limit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (Recovery %)
HPLC-RI Isomaltose, Panose, this compound0.25 - 10 mg/mL≥0.999-0.025 g/100 mL[1]-
HPLC-ELSD Isomaltose, Panose, this compound->0.9980.55 µg/mL[2]1.80 µg/mL[2]91.5 - 107.6%[2]
HPAEC-PAD This compound and other oligosaccharides1 - 20 mg/L[3]>0.980.4 - 0.6 pmol1.2 - 2.0 pmol-

Note: The performance characteristics can vary depending on the specific instrumentation, column, and experimental conditions.

Experimental Protocols

Detailed methodologies are essential for reproducing and validating analytical results. Below are the experimental protocols for the key methods discussed.

HPLC with Refractive Index Detection (HPLC-RI)

This method is widely used for the analysis of sugars due to its universality for non-chromophoric compounds.

Sample Preparation: Samples with complex matrices may require cleanup to remove interfering substances. For beverages, degassing by ultrasonication followed by centrifugation and filtration is typically sufficient.

Chromatographic Conditions:

  • Column: ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 mm i.d. × 15 cm, or equivalent.

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 77:23 v/v) with a small amount of triethylamine (e.g., 0.2%).

  • Flow Rate: 0.25 mL/min.

  • Column Temperature: 40°C.

  • Detector Temperature: 40°C.

  • Injection Volume: 3 µL.

Quantification: Quantification is achieved by creating a calibration curve using standard solutions of this compound at various concentrations.

HPLC with Evaporative Light Scattering Detection (HPLC-ELSD)

HPLC-ELSD offers better sensitivity than HPLC-RI and is compatible with gradient elution, making it suitable for analyzing complex mixtures.

Sample Preparation: Sample preparation is similar to that for HPLC-RI, involving dilution and filtration. For complex samples like yogurts, a dispersive solid-phase extraction (dSPE) clean-up may be employed.

Chromatographic Conditions:

  • Column: A carbohydrate analysis column such as a polymer-based amino column.

  • Mobile Phase: A gradient of acetonitrile and water is commonly used.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detector Settings:

    • Nebulizer Temperature: 60°C.

    • Evaporator Temperature: 85°C.

    • Gas Flow Rate (Nitrogen): 1.1 SLM.

Quantification: A calibration curve is constructed by plotting the logarithmic response of the ELSD against the logarithm of the analyte concentration.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a highly sensitive and specific method for carbohydrate analysis, offering excellent resolution of closely related oligosaccharides without the need for derivatization.

Sample Preparation: A simple dilution with deionized water followed by filtration is often sufficient.

Chromatographic Conditions:

  • Column: High-performance anion-exchange column designed for carbohydrates (e.g., CarboPac™ PA100).

  • Eluent: A gradient of sodium hydroxide and sodium acetate is typically used for the separation of oligosaccharides.

  • Flow Rate: 0.4 - 1.0 mL/min.

  • Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode. A multi-step potential waveform is applied for detection.

Quantification: External standard calibration is used for quantification, with calibration curves showing good linearity over the tested range.

Visualizing the Workflow and Method Comparison

To better understand the experimental process and the relationship between the different methods, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Dilution Dilution Sample->Dilution Filtration Filtration Dilution->Filtration HPLC HPLC System (Pump, Injector, Column) Filtration->HPLC Detector Detector (RI, ELSD, or PAD) HPLC->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: Experimental workflow for HPLC-based quantification of this compound.

Method_Comparison HPLC_RI HPLC-RI HPLC_ELSD HPLC-ELSD HPLC_RI->HPLC_ELSD Increased Sensitivity HPAEC_PAD HPAEC-PAD HPLC_ELSD->HPAEC_PAD Higher Sensitivity & Specificity NMR NMR Spectroscopy HPAEC_PAD->NMR Alternative Principle (Non-Separative)

Caption: Logical relationship and progression of analytical methods.

Alternative Method: Nuclear Magnetic Resonance (NMR) Spectroscopy

While HPLC is a dominant technique, Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful alternative for the quantification of carbohydrates. Quantitative NMR (qNMR) offers several advantages, including being a primary ratio method that does not always require a specific reference standard for the analyte, and it can provide structural information simultaneously. Studies have shown that qNMR can provide results comparable to HPLC methods in terms of accuracy and precision, with the potential for faster analysis times. However, the initial capital investment for NMR instrumentation is significantly higher, and data analysis can be more complex compared to standard chromatography data systems.

References

A Comparative Analysis of Isomaltotriose Production from Various Starch Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of isomaltotriose production from different starch sources, supported by experimental data. This compound, a trisaccharide with prebiotic properties, is a key component of isomalto-oligosaccharide (IMO) syrups, which are gaining interest in the pharmaceutical and nutraceutical industries for their potential health benefits. The efficiency of this compound production is highly dependent on the botanical origin of the starch and the enzymatic process employed.

Quantitative Analysis of this compound Production

The yield of this compound varies significantly depending on the starch source and the specific enzymatic conversion process used. The following table summarizes quantitative data from various studies. It is important to note that the experimental conditions in these studies were not identical, which may account for some of the variation in yields.

Starch SourceThis compound Yield (g/L)Total IMO Yield (g/L)Reference
Non-glutinous Rice Flour38.7169.1[1]
Rice Starch19.0Not Specified[2]
Potato Processing Waste3.4292.17 ± 3.43[3]
Broken RiceNot Specified85.11 ± 4.30[3]
Soluble Starch (General)Not Specified95.08 ± 1.22[3]
Glutinous Rice FlourNot Specified106.4
Cassava StarchNot Specified97.9

From the available data, non-glutinous rice flour appears to be a superior substrate for high-yield this compound production under the specified experimental conditions. Rice starch also demonstrates potential as a good source. While potato processing waste and broken rice are viable, sustainable alternatives, the reported this compound yield from potato waste was lower in the cited study. For glutinous rice flour and cassava starch, while total IMO production is significant, specific data on this compound content was not provided in the referenced abstract.

Experimental Protocols

The production of this compound from starch is typically a multi-step enzymatic process. The following is a generalized protocol based on common methodologies found in the literature. Specific parameters may require optimization depending on the starch source and desired product purity.

Starch Slurry Preparation and Liquefaction
  • Objective: To gelatinize the starch and reduce its viscosity by partially hydrolyzing the long starch chains.

  • Protocol:

    • Prepare a starch slurry of 25-30% (w/v) in a suitable buffer (e.g., sodium phosphate buffer, pH 6.0-6.5).

    • Heat the slurry to the gelatinization temperature of the specific starch (typically 65-75°C).

    • Add a thermostable α-amylase (e.g., from Bacillus licheniformis) at a concentration of approximately 0.1% (w/w of starch).

    • Incubate at a high temperature (e.g., 95°C) for 1-2 hours with continuous stirring to achieve a dextrose equivalent (DE) of 10-15.

Saccharification and Transglucosylation
  • Objective: To further hydrolyze the dextrins into smaller sugars (saccharification) and to convert the α-1,4 glucosidic linkages to α-1,6 linkages to form isomalto-oligosaccharides, including this compound (transglucosylation). This can be performed as a two-step or a simultaneous process (Simultaneous Saccharification and Transglucosylation - SST).

  • Protocol for SST:

    • Cool the liquefied starch slurry to 55-60°C and adjust the pH to 4.5-5.0.

    • Add a cocktail of enzymes. This typically includes:

      • A saccharifying enzyme such as β-amylase or glucoamylase to produce maltose.

      • A debranching enzyme like pullulanase to hydrolyze α-1,6 linkages in amylopectin.

      • A transglucosidase (an α-glucosidase with high transglycosylation activity, e.g., from Aspergillus niger) to form the α-1,6 linkages of IMOs.

    • Incubate for 24-72 hours with gentle agitation. The reaction time is a critical parameter that influences the final composition of the IMO syrup.

Enzyme Inactivation and Product Purification
  • Objective: To stop the enzymatic reactions and purify the resulting IMO syrup.

  • Protocol:

    • Heat the syrup to 85-95°C for 10-15 minutes to denature and inactivate all enzymes.

    • Cool the syrup and clarify it by centrifugation or filtration to remove any insoluble material.

    • The clarified syrup can be further purified using activated carbon to remove color and other impurities, followed by ion-exchange chromatography to remove salts and residual amino acids.

    • For high-purity this compound, the syrup may undergo fermentation with specific yeast strains (e.g., Saccharomyces cerevisiae) to remove fermentable sugars like glucose and maltose.

Quantification of this compound
  • Objective: To determine the concentration of this compound in the final product.

  • Method: High-Performance Liquid Chromatography (HPLC) with a refractive index detector (RID) is the standard method.

    • Column: An amino-based column (e.g., Shodex Asahipak NH2P-50 4E) is commonly used.

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 75:25 v/v) is a typical mobile phase.

    • Standard: A pure this compound standard is used to create a calibration curve for quantification.

Visualizing the Process and Pathways

To better understand the experimental workflow and the enzymatic reactions, the following diagrams have been generated.

Experimental_Workflow starch Starch Slurry (e.g., Rice, Potato, Corn) liquefaction Liquefaction starch->liquefaction α-amylase, Heat sst Saccharification & Transglucosylation (SST) liquefaction->sst Enzyme Cocktail (e.g., α-glucosidase) inactivation Enzyme Inactivation sst->inactivation Heat purification Purification inactivation->purification Filtration, Chromatography imo_syrup This compound-rich IMO Syrup purification->imo_syrup

Caption: A generalized workflow for the enzymatic production of this compound-rich syrup from starch.

Enzymatic_Conversion starch Starch (Amylose/Amylopectin) dextrins Dextrins starch->dextrins maltose Maltose (α-1,4 linked) dextrins->maltose This compound This compound (α-1,6 and α-1,4 linked) maltose->this compound invis1 invis2

Caption: Key enzymatic steps in the conversion of starch to this compound.

References

A Comparative Analysis of In Vivo and In Vitro Fermentation of Isomaltotriose

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers on the fermentation characteristics of isomaltotriose, comparing data from living organisms and laboratory models.

Quantitative Data Comparison: In Vivo vs. In Vitro Models

The following tables summarize key quantitative data from both in vivo and in vitro studies on the fermentation of isomaltooligosaccharides, including this compound. These data highlight the impact on gut microbiota composition and the production of key metabolites, short-chain fatty acids (SCFAs).

Table 1: Impact on Gut Microbiota Composition

ParameterIn Vivo (Rodent Models)In Vitro (Human Fecal Inoculum)Key Observations
Change in Bifidobacterium spp. Significant increase in abundance.[1]Significant increase in relative abundance.[2][3]Both models consistently show a strong bifidogenic effect.
Change in Lactobacillus spp. Increased numbers and altered biodiversity.[1]Significant increase in relative abundance.[2]Both models indicate a stimulatory effect on lactobacilli.
Change in Pathogenic Bacteria Inhibition of Clostridium perfringens growth observed in some studies.Decrease in the abundance of pathogenic bacteria like Clostridia and Bacteroides reported.A general trend of inhibiting potentially harmful bacteria is suggested in both systems.
Overall Microbial Diversity Studies on IMOs have shown varied effects, with some indicating an increase in total intestinal bacteria.An overall increase in microbial diversity has been observed during the fermentation of IMOs.The impact on overall diversity can be complex and may depend on the specific composition of the initial microbiota.

Table 2: Short-Chain Fatty Acid (SCFA) Production

SCFAIn Vivo (Rodent Models)In Vitro (Human Fecal Inoculum)Key Observations
Total SCFAs Increased concentrations of total SCFAs in fecal and cecal contents.High amounts of total SCFAs are produced.Both models demonstrate that this compound-containing oligosaccharides are readily fermented to produce SCFAs.
Acetate Significantly increased fecal acetate concentrations.A major product of fermentation, with high concentrations observed.Acetate is a primary end-product in both in vivo and in vitro settings.
Propionate Significantly increased fecal propionate concentrations.Produced in significant amounts.Propionate production is consistently observed in both models.
Butyrate Elevated concentrations of butyrate have been reported.Produced during fermentation, though concentrations can vary.Butyrate, a key energy source for colonocytes, is a product of fermentation in both systems.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for in vivo and in vitro fermentation studies of oligosaccharides like this compound.

In Vivo Fermentation Protocol (Rodent Model)

This protocol outlines a typical approach for assessing the prebiotic effects of this compound in a rat model.

  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Acclimatization: Animals are housed in a controlled environment (temperature, humidity, light/dark cycle) and provided with a standard chow diet and water ad libitum for a week.

  • Dietary Intervention: Rats are randomly assigned to different groups: a control group receiving a standard diet, and experimental groups receiving the standard diet supplemented with a specific concentration of this compound (e.g., 5-10% w/w).

  • Feeding Period: The dietary intervention typically lasts for several weeks (e.g., 4-6 weeks).

  • Sample Collection: Fecal samples are collected at baseline and at regular intervals throughout the study. At the end of the study, cecal contents are also collected immediately after euthanasia.

  • Microbiota Analysis: DNA is extracted from fecal and cecal samples. 16S rRNA gene sequencing is performed to analyze the composition of the gut microbiota.

  • SCFA Analysis: The concentrations of acetate, propionate, and butyrate in fecal and cecal samples are quantified using gas chromatography (GC).

  • Statistical Analysis: Appropriate statistical tests are used to compare the results between the control and experimental groups.

In Vitro Fermentation Protocol (Human Fecal Inoculum)

This protocol describes a batch culture fermentation model to simulate colonic fermentation.

  • Fecal Inoculum Preparation: Fresh fecal samples are collected from healthy human donors who have not taken antibiotics for at least three months. The samples are pooled and homogenized in an anaerobic environment to create a fecal slurry.

  • Fermentation Medium: A basal medium mimicking the nutrient conditions of the colon is prepared, containing peptone, yeast extract, salts, and a reducing agent to maintain anaerobic conditions.

  • Batch Culture Setup: The fermentation is carried out in anaerobic vessels. The basal medium is added to each vessel, followed by the this compound substrate at a defined concentration (e.g., 1% w/v).

  • Inoculation: The fecal slurry is added to each vessel to initiate the fermentation. Control vessels without the substrate are also included.

  • Incubation: The vessels are incubated at 37°C with gentle agitation for a specific period (e.g., 24-48 hours).

  • Sampling: Samples are collected from the fermentation vessels at different time points (e.g., 0, 12, 24, 48 hours).

  • Microbiota and SCFA Analysis: The collected samples are analyzed for changes in microbial populations (using 16S rRNA gene sequencing or qPCR) and SCFA concentrations (using GC or HPLC).

Signaling Pathways and Experimental Workflows

The fermentation of this compound leads to the production of SCFAs, which act as signaling molecules, influencing various physiological processes.

SCFA Signaling Pathways

The diagram below illustrates the primary signaling pathways activated by SCFAs.

SCFA_Signaling cluster_lumen Gut Lumen cluster_epithelium Intestinal Epithelium cluster_effects Physiological Effects This compound This compound Microbiota Gut Microbiota This compound->Microbiota Fermentation SCFAs SCFAs (Acetate, Propionate, Butyrate) Microbiota->SCFAs Colonocyte Colonocyte SCFAs->Colonocyte Energy Source GPCRs G-Protein Coupled Receptors (GPR41, GPR43, GPR109A) SCFAs->GPCRs Activation HDAC Histone Deacetylase (HDAC) Inhibition SCFAs->HDAC Inhibition Gut_Barrier Gut Barrier Integrity Colonocyte->Gut_Barrier Immune_Modulation Immune Modulation GPCRs->Immune_Modulation Metabolic_Regulation Metabolic Regulation GPCRs->Metabolic_Regulation HDAC->Immune_Modulation Experimental_Workflow cluster_invivo In Vivo Model cluster_invitro In Vitro Model cluster_comparison Comparative Analysis invivo_start Rodent Model (e.g., Rats) invivo_diet Dietary Intervention (Control vs. This compound) invivo_start->invivo_diet invivo_sampling Sample Collection (Feces, Cecal Contents) invivo_diet->invivo_sampling invivo_analysis Analysis - Microbiota (16S rRNA) - SCFAs (GC) invivo_sampling->invivo_analysis compare_microbiota Microbiota Changes invivo_analysis->compare_microbiota compare_scfa SCFA Profiles invivo_analysis->compare_scfa invitro_start Human Fecal Inoculum invitro_fermentation Batch Culture Fermentation (with this compound) invitro_start->invitro_fermentation invitro_sampling Time-course Sampling invitro_fermentation->invitro_sampling invitro_analysis Analysis - Microbiota (16S rRNA/qPCR) - SCFAs (GC/HPLC) invitro_sampling->invitro_analysis invitro_analysis->compare_microbiota invitro_analysis->compare_scfa compare_kinetics Fermentation Kinetics invitro_analysis->compare_kinetics

References

A Comparative Guide to Isomaltotriose and Other α-Glucan Oligosaccharides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structural and functional properties of isomaltotriose against other key α-glucan oligosaccharides, namely maltotriose and panose. The information presented herein is supported by experimental data to assist researchers and drug development professionals in understanding the nuanced differences between these structurally similar but functionally distinct molecules.

Structural Comparison

The fundamental difference between this compound, maltotriose, and panose lies in the arrangement of their glycosidic bonds, which dictates their three-dimensional structure and subsequent biological activity. All three are trisaccharides composed of three glucose units.

  • Maltotriose is a linear oligosaccharide with two α-1,4 glycosidic bonds.[1][2]

  • This compound is also a linear oligosaccharide but is characterized by two α-1,6 glycosidic bonds.[3][4]

  • Panose is a branched oligosaccharide containing one α-1,4 and one α-1,6 glycosidic bond.[5]

OligosaccharideLinkage TypeStructure
Maltotriose α-1,4, α-1,4Linear
This compound α-1,6, α-1,6Linear
Panose α-1,4, α-1,6Branched

Enzymatic Hydrolysis

The susceptibility of these oligosaccharides to enzymatic hydrolysis by mammalian intestinal enzymes is a key determinant of their digestibility and glycemic impact. The primary enzymes involved are sucrase-isomaltase and maltase-glucoamylase located in the brush border membrane of the small intestine.

Due to its α-1,4 linkages, maltotriose is readily hydrolyzed by maltase-glucoamylase, leading to a rapid release of glucose and a corresponding high glycemic response. In contrast, the α-1,6 linkages in This compound and panose are more resistant to hydrolysis. While sucrase-isomaltase possesses isomaltase activity that can cleave α-1,6 bonds, the efficiency is generally lower compared to the hydrolysis of α-1,4 bonds by maltase-glucoamylase. This resistance to rapid digestion contributes to the lower glycemic and insulinemic responses observed with isomaltooligosaccharides (IMOs), which include this compound and panose.

A kinetic model for glucoamylase, an enzyme with similar activity to human maltase-glucoamylase, demonstrates a faster hydrolytic activity on α-1,4 linkages compared to α-1,6 linkages.

Fermentation by Gut Microbiota

Oligosaccharides that escape digestion in the small intestine become available as substrates for fermentation by the gut microbiota in the colon. This fermentation process leads to the production of short-chain fatty acids (SCFAs) and influences the composition of the gut microbiome.

This compound and panose , being less digestible, are more readily available for microbial fermentation compared to maltotriose. Studies on isomaltooligosaccharides (a mixture often containing this compound and panose) have shown their ability to promote the growth of beneficial bacteria such as Bifidobacterium and Lactobacillus species. For instance, Bifidobacterium adolescentis has been shown to utilize panose for growth. While direct comparative growth studies on pure this compound, maltotriose, and panose are limited, the general consensus is that oligosaccharides with α-1,6 linkages serve as valuable prebiotics.

The fermentation of these oligosaccharides results in the production of SCFAs, primarily acetate, propionate, and butyrate, which play crucial roles in gut health and systemic metabolism. The molar ratio of these SCFAs can vary depending on the substrate and the composition of the gut microbiota. While specific comparative data for the three trisaccharides is scarce, fermentation of isomaltooligosaccharides has been shown to increase SCFA production.

Physiological Effects

The differences in digestibility and fermentability between these α-glucan oligosaccharides lead to distinct physiological effects.

PropertyMaltotrioseThis compoundPanose
Digestibility HighLowLow
Glycemic Response HighLowLow
Prebiotic Potential LowHighHigh

The low glycemic response of this compound and panose makes them suitable sugar substitutes in foods designed for individuals needing to manage blood glucose levels. Their prebiotic properties, stemming from their ability to be fermented by beneficial gut bacteria, contribute to improved gut health by stimulating the growth of these microbes and through the production of SCFAs.

Experimental Protocols

Analysis of α-Glucan Oligosaccharides by High-Performance Liquid Chromatography (HPLC)

A common method for the separation and quantification of this compound, maltotriose, and panose is HPLC.

Protocol:

  • Sample Preparation: Beverage or food samples are diluted and purified using a C18 solid-phase extraction column.

  • Chromatographic System: An HPLC system equipped with a refractive index detector is used.

  • Column: An ACQUITY UPLC BEH Amide column (1.7 µm, 2.1 mm i.d. × 15 cm) or an equivalent amide-based column is suitable for separation. A Newcrom R1 column can also be used for the analysis of maltotriose. For separating a mixture of trisaccharides including this compound and panose, an Obelisc N column can be employed.

  • Mobile Phase: A typical mobile phase consists of an acetonitrile/water gradient with a small amount of an amine modifier like triethylamine to improve peak shape.

  • Detection: A refractive index detector is commonly used for the detection of these non-UV absorbing compounds.

In Vitro Fermentation using a Batch Culture Model

This method simulates the fermentation of oligosaccharides by the human gut microbiota.

Protocol:

  • Fecal Inoculum Preparation: Fresh fecal samples from healthy donors are collected and homogenized in a sterile anaerobic buffer. The resulting slurry is filtered to remove large particulate matter.

  • Basal Medium: A basal nutrient medium containing peptone, yeast extract, salts, and a reducing agent (e.g., cysteine-HCl) is prepared and sterilized.

  • Fermentation Setup: Anaerobic culture vessels are filled with the basal medium and inoculated with the fecal slurry. The test oligosaccharide (this compound, maltotriose, or panose) is added as the primary carbon source. A control with no added carbohydrate is also included.

  • Incubation: The cultures are incubated anaerobically at 37°C.

  • Sampling: Aliquots of the fermentation broth are collected at various time points (e.g., 0, 12, 24, 48 hours) for analysis.

  • Analyses:

    • pH Measurement: To monitor the production of acidic end products.

    • SCFA Analysis: Supernatants are analyzed by gas chromatography (GC) to quantify acetate, propionate, and butyrate.

    • Microbial Population Analysis: Bacterial DNA is extracted from the fermentation samples, and changes in microbial populations are assessed using techniques like 16S rRNA gene sequencing or quantitative PCR (qPCR).

Signaling Pathways and Cellular Mechanisms

The physiological effects of these oligosaccharides are mediated through various signaling pathways, primarily initiated by their fermentation products, the SCFAs.

SCFA-Mediated Signaling

SCFAs act as signaling molecules by activating G-protein coupled receptors (GPCRs), such as GPR41, GPR43, and GPR109A, which are expressed on the surface of various cell types, including intestinal epithelial cells and immune cells.

  • Activation of GPR43 by acetate and propionate can modulate inflammatory responses and enhance the integrity of the intestinal epithelial barrier.

  • Butyrate , a key energy source for colonocytes, also acts as a histone deacetylase (HDAC) inhibitor, leading to epigenetic modifications that can influence gene expression related to cell proliferation, differentiation, and apoptosis.

The diagram below illustrates the general signaling pathway of SCFAs in the gut.

SCFA_Signaling cluster_lumen Gut Lumen cluster_epithelium Intestinal Epithelium cluster_effects Cellular Effects Oligosaccharides α-Glucan Oligosaccharides (this compound, Panose) Microbiota Gut Microbiota Oligosaccharides->Microbiota SCFAs SCFAs (Acetate, Propionate, Butyrate) Microbiota->SCFAs Fermentation Colonocyte Colonocyte SCFAs->Colonocyte Uptake GPCRs GPR41, GPR43, GPR109A SCFAs->GPCRs Activation HDAC HDAC SCFAs->HDAC Inhibition (Butyrate) NFkB NF-κB GPCRs->NFkB Modulation Barrier Improved Barrier Function GPCRs->Barrier Gene Altered Gene Expression HDAC->Gene Inflammation Reduced Inflammation NFkB->Inflammation Inhibition

Caption: General signaling pathway of short-chain fatty acids in the gut.

Experimental Workflow for In Vitro Fermentation and Analysis

The following diagram outlines a typical experimental workflow for studying the fermentation of α-glucan oligosaccharides.

Fermentation_Workflow cluster_analysis Sample Analysis start Start: Fecal Sample Collection inoculum Prepare Fecal Inoculum start->inoculum fermentation In Vitro Batch Fermentation with Oligosaccharide inoculum->fermentation sampling Time-course Sampling fermentation->sampling ph_measurement pH Measurement sampling->ph_measurement scfa_analysis SCFA Analysis (GC) sampling->scfa_analysis microbiota_analysis Microbiota Analysis (16S rRNA Sequencing) sampling->microbiota_analysis end End: Data Interpretation and Comparison ph_measurement->end scfa_analysis->end microbiota_analysis->end

Caption: Experimental workflow for in vitro fermentation analysis.

Conclusion

This compound, maltotriose, and panose, while all being α-glucan trisaccharides, exhibit significant differences in their glycosidic linkages, which in turn dictate their digestibility, fermentability, and overall physiological effects. Maltotriose, with its α-1,4 linkages, is readily digested, leading to a high glycemic response. In contrast, the α-1,6 linkages in this compound and panose confer resistance to digestion, resulting in a lower glycemic impact and allowing them to be fermented by the gut microbiota. This fermentation leads to the production of beneficial SCFAs and promotes the growth of probiotic bacteria, highlighting their potential as prebiotics. For researchers and drug development professionals, understanding these distinctions is crucial for the targeted application of these oligosaccharides in functional foods, dietary supplements, and therapeutic interventions aimed at modulating the gut microbiome and metabolic health.

References

Cross-validation of analytical techniques for Isomaltotriose measurement

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to the Cross-Validation of Analytical Techniques for Isomaltotriose Measurement

For researchers, scientists, and drug development professionals, the accurate and precise measurement of this compound is critical for product development, quality control, and various research applications. This guide provides a comprehensive comparison of common analytical techniques for this compound quantification, supported by experimental data and detailed methodologies.

Comparison of Analytical Techniques

The selection of an appropriate analytical method for this compound measurement depends on several factors, including the sample matrix, required sensitivity, desired throughput, and available instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with various detectors and direct Mass Spectrometry (MS) are the most prevalent techniques. Enzymatic assays offer an alternative approach, often used for specific applications.

Data Presentation

The following tables summarize the quantitative performance of different analytical techniques for this compound determination based on available data.

Table 1: Comparison of HPLC Methods for this compound Analysis

ParameterHPLC-RIHPLC-ELSDHPLC-MS/MS
Limit of Quantification (LOQ) 0.025 g/100 mL25.9-72.8 mg/kg[1]0.05 g/L[2]
Linearity (r²) Not explicitly stated> 0.9999[1]≥ 0.99[2]
Recovery 97.1–102.7% (for similar oligosaccharides)84.3–104.9%Not explicitly stated
Precision (RSD) 0.1 to 6.8% (for similar oligosaccharides)0.8–7.7%Not explicitly stated
Primary Application Routine analysis of beverages and food productsAnalysis of complex matrices like yoghurtsHigh-sensitivity analysis in complex samples like wine

Table 2: Performance of Direct Mass Spectrometry for this compound Analysis

ParameterDirect Infusion MS/MS
Key Advantage High sensitivity and ability to differentiate isomers without chromatographic separation
Ionization Modes Positive-ion (e.g., Na+, NH4+ adducts) and negative-ion modes
Diagnostic Ions Produces unique fragment ions for this compound (e.g., m/z 375 and 293 from bromide adducts)
Sample Requirement Requires less sample purity and quantity compared to other methods
Primary Application Rapid structural characterization and isomer differentiation

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. The following are representative protocols for the key techniques discussed.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)

This method is suitable for the quantification of this compound in relatively clean sample matrices like beverages.

  • Sample Preparation: For carbonated samples, degas by ultrasonication. Centrifuge the sample at 5000 ×g for 5 minutes. Collect the supernatant and filter through a 0.45 μm membrane filter.

  • Chromatographic Conditions:

    • Column: ACQUITY UPLC BEH Amide, 1.7 μm, 2.1 mm i.d. × 15 cm, or equivalent.

    • Mobile Phase: Acetonitrile/water (77:23) with 0.2% triethylamine.

    • Flow Rate: 0.25 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 3 μL.

    • Detector: Refractive Index (RI) detector at 40°C.

  • Quantification: Calculate the amount of this compound in the sample using a standard curve prepared from reference standards.

Ion Chromatography with Tandem Mass Spectrometry (IC-MS/MS)

This highly sensitive and selective method is ideal for complex matrices such as wine.

  • Sample Preparation: Dilute the sample with deionized water. Purify the diluted sample using a C18 solid-phase extraction (SPE) column.

  • Chromatographic Conditions:

    • Column: Dionex CarboPac™ PA10 glycan analysis column.

    • Mobile Phase: NaOH solution gradient.

    • Detection: Tandem mass spectrometer in negative ion mode using multiple-reaction monitoring (MRM).

  • Quantification: Use an external standard method for quantification.

Enzymatic Assays

Enzymatic methods can be employed for the specific quantification of this compound, often as part of a broader analysis of isomaltooligosaccharides (IMOs). These assays typically involve the use of specific enzymes like α-glucosidase to hydrolyze the oligosaccharides into monosaccharides, which are then quantified.

  • General Principle: An enzyme cocktail, potentially including α-amylase, pullulanase, β-amylase, and α-transglucosidase, is used to convert starch or other substrates into a mixture of oligosaccharides, including this compound. The resulting mixture is then often analyzed by HPLC or other chromatographic techniques to quantify the individual components.

  • Specific Enzyme Assays: For direct quantification, a specific enzyme that acts on this compound can be used. The product of the enzymatic reaction (e.g., glucose) is then measured using a suitable assay kit, such as a D-Glucose Assay Kit (GOPOD Format). The amount of product formed is proportional to the initial concentration of this compound.

Workflow and Process Visualization

The following diagram illustrates a generalized workflow for the analysis of this compound, from initial sample handling to final data analysis.

Isomaltotriose_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Technique cluster_data Data Acquisition & Analysis start Sample Collection dilution Dilution start->dilution filtration Filtration / SPE dilution->filtration hplc HPLC / IC Separation filtration->hplc ms Direct MS Analysis filtration->ms enzymatic Enzymatic Assay filtration->enzymatic detection Detection (RI, ELSD, MS) hplc->detection ms->detection enzymatic->detection quantification Quantification detection->quantification validation Method Validation quantification->validation

Caption: General workflow for this compound analysis.

Cross-Validation of Analytical Methods

The cross-validation of analytical methods is essential to ensure the reliability and comparability of results obtained from different techniques. This process involves assessing various validation parameters as outlined by the International Council for Harmonisation (ICH) guideline Q2(R2). Key parameters to consider when cross-validating methods for this compound measurement include:

  • Accuracy: The closeness of the test results to the true value. This can be assessed by analyzing a sample with a known concentration of this compound.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as isomers (e.g., maltotriose, panose), degradation products, or matrix components.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

By systematically evaluating these parameters for each analytical technique, researchers can confidently select and implement the most appropriate method for their specific needs and ensure the integrity of their data.

References

Isomaltotriose as a Prebiotic: A Comparative Analysis of its Efficacy in Promoting Bifidobacterium versus Lactobacillus Growth

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the differential utilization of isomaltotriose by two key probiotic genera. This report synthesizes available experimental data to compare the growth-promoting effects of this compound on Bifidobacterium and Lactobacillus, providing insights into its potential as a targeted prebiotic.

Introduction

This compound, a trisaccharide composed of three glucose units linked by α-1,6 glycosidic bonds, is a component of isomalto-oligosaccharides (IMOs). IMOs are recognized for their prebiotic potential, selectively stimulating the growth of beneficial gut bacteria. This guide focuses on the differential efficacy of pure this compound in promoting the growth of two prominent probiotic genera: Bifidobacterium and Lactobacillus. Understanding these differences is crucial for the targeted development of prebiotics and synbiotics aimed at modulating the gut microbiota for therapeutic purposes.

Comparative Efficacy: Bifidobacterium Shows a Clear Advantage

Experimental evidence consistently indicates that Bifidobacterium species are more efficient at metabolizing higher-degree-of-polymerization (DP) oligosaccharides, such as this compound, compared to Lactobacillus species, which generally prefer shorter-chain sugars.

A key study directly comparing the metabolism of isomalto-oligosaccharides in Bifidobacterium and Lactobacillus reuteri revealed that bifidobacteria preferentially metabolize oligosaccharides with a higher DP, including this compound.[1][2] In contrast, L. reuteri's metabolism of IMOs is largely limited to the disaccharide isomaltose.[1][2][3]

One investigation observed that Bifidobacterium breve showed a preference for metabolizing this compound, while Bifidobacterium longum only partially consumed it over the same fermentation period. This suggests that even within the Bifidobacterium genus, there is strain-specific efficacy in this compound utilization. While direct quantitative growth kinetics on pure this compound are limited in the current literature, studies on IMO mixtures rich in this compound support the superior growth-promoting effect on bifidobacteria.

The following tables summarize the available quantitative and qualitative data on the growth of representative Bifidobacterium and Lactobacillus strains on isomalto-oligosaccharides, with a focus on this compound where data is available.

Data Presentation

Table 1: Growth of Bifidobacterium Species on this compound and Isomalto-oligosaccharides (IMOs)

StrainSubstrateIncubation Time (h)Growth MetricResultReference
Bifidobacterium breveThis compound24Preferential ConsumptionPreferentially metabolized over isomaltose
Bifidobacterium longumThis compound24Partial ConsumptionPartially consumed
Bifidobacterium spp.IMOs (DP up to 4)24-72Preferential ConsumptionPreferentially metabolized higher DP oligosaccharides
Bifidobacterium longum & Bifidobacterium breveIMOsNot SpecifiedGrowth SupportIMOs supported optimum growth comparable to glucose

Table 2: Growth of Lactobacillus Species on this compound and Isomalto-oligosaccharides (IMOs)

StrainSubstrateIncubation Time (h)Growth MetricResultReference
Lactobacillus reuteriIMOs (DP up to 4)24-72Limited MetabolismMetabolism limited to short-chain oligosaccharides (isomaltose)
Lactobacillus spp.IMOsNot SpecifiedGrowth SupportIMOs can stimulate growth

Experimental Protocols

The following is a detailed methodology for a key in vitro fermentation experiment to compare the growth of Bifidobacterium and Lactobacillus on this compound. This protocol is a synthesis of methodologies reported in the cited literature.

Objective: To determine and compare the growth kinetics and substrate consumption of selected Bifidobacterium and Lactobacillus strains when cultured in a medium with this compound as the sole carbon source.

1. Bacterial Strains and Inoculum Preparation:

  • Strains: Bifidobacterium longum subsp. longum, Bifidobacterium breve, Lactobacillus reuteri, Lactobacillus plantarum.

  • Activation: Strains are activated from frozen stocks by two successive subcultures in a non-selective growth medium (e.g., MRS broth supplemented with 0.05% L-cysteine-HCl for bifidobacteria) under anaerobic conditions (85% N₂, 10% CO₂, 5% H₂) at 37°C for 24 hours.

  • Inoculum: Cells are harvested from the second subculture by centrifugation (e.g., 5000 x g for 10 min at 4°C), washed twice with a sterile phosphate-buffered saline (PBS, pH 7.2), and resuspended in the basal fermentation medium to a standardized optical density (OD₆₀₀) of 1.0.

2. Fermentation Medium:

  • A basal medium is prepared, typically a modified MRS broth, lacking any carbohydrate source.

  • The medium is supplemented with filter-sterilized this compound to a final concentration of 1-2% (w/v).

  • The medium is pre-reduced under anaerobic conditions before inoculation.

3. Fermentation Conditions:

  • The fermentation is carried out in a pH-controlled fermenter or in anaerobic tubes/bottles.

  • The prepared medium is inoculated with 1-2% (v/v) of the standardized bacterial suspension.

  • Incubation is performed at 37°C under anaerobic conditions for up to 48 hours.

  • If using a fermenter, the pH is maintained at a constant value (e.g., 6.5) by the automated addition of a sterile base solution (e.g., 1M NaOH).

4. Sampling and Analysis:

  • Samples are collected aseptically at regular intervals (e.g., 0, 4, 8, 12, 24, 36, and 48 hours).

  • Bacterial Growth:

    • Measured by monitoring the optical density at 600 nm (OD₆₀₀) using a spectrophotometer.

    • Viable cell counts (CFU/mL) are determined by serial dilution and plating on appropriate agar media.

  • Substrate Consumption and Metabolite Production:

    • The concentration of this compound and its fermentation products (e.g., short-chain fatty acids like acetate, lactate) in the culture supernatant is quantified using High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector.

Signaling Pathways and Experimental Workflows

Metabolic Pathways

The differential utilization of this compound is rooted in the distinct enzymatic machinery of these two genera.

  • Bifidobacterium : Many Bifidobacterium strains possess ATP-binding cassette (ABC) transporters for the uptake of oligosaccharides. Intracellularly, they utilize enzymes like α-glucosidases to hydrolyze the α-1,6 linkages of this compound into glucose, which then enters their characteristic "bifid shunt" (fructose-6-phosphate phosphoketolase pathway) for energy production.

  • Lactobacillus : The metabolism of isomalto-oligosaccharides in Lactobacillus reuteri is primarily attributed to an α(1→6)-specific glucanase and maltose phosphorylase, which are more efficient in cleaving shorter-chain oligosaccharides. Their transport systems may also be more adapted for the uptake of smaller sugars.

metabolic_pathway cluster_bifido Bifidobacterium cluster_lacto Lactobacillus IMO_B This compound (extracellular) ABC ABC Transporter IMO_B->ABC Uptake IMO_B_in This compound (intracellular) ABC->IMO_B_in alpha_glucosidase α-Glucosidase IMO_B_in->alpha_glucosidase Hydrolysis Glucose_B Glucose alpha_glucosidase->Glucose_B Bifid_Shunt Bifid Shunt Glucose_B->Bifid_Shunt SCFA_B Acetate, Lactate Bifid_Shunt->SCFA_B IMO_L This compound (extracellular) glucanase α(1→6)-specific Glucanase IMO_L->glucanase Limited Hydrolysis Isomaltose_L Isomaltose Transport_L Transport System Isomaltose_L->Transport_L Preferential Uptake glucanase->Isomaltose_L Isomaltose_in Isomaltose (intracellular) Transport_L->Isomaltose_in Glycolysis_L Glycolysis Isomaltose_in->Glycolysis_L SCFA_L Lactate Glycolysis_L->SCFA_L

Caption: Comparative metabolic pathways for this compound utilization.

Experimental Workflow

The process for evaluating the prebiotic efficacy of this compound involves a series of well-defined steps, from bacterial strain preparation to data analysis.

experimental_workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis Strain_Activation Strain Activation (Anaerobic Culture) Inoculum_Prep Inoculum Preparation (Cell Washing & Standardization) Strain_Activation->Inoculum_Prep Inoculation Inoculation Inoculum_Prep->Inoculation Medium_Prep Medium Preparation (Basal Medium + this compound) Medium_Prep->Inoculation Anaerobic_Incubation Anaerobic Incubation (37°C, pH controlled) Inoculation->Anaerobic_Incubation Sampling Aseptic Sampling (Time points: 0-48h) Anaerobic_Incubation->Sampling Growth_Measurement Growth Measurement (OD600 & CFU counts) Sampling->Growth_Measurement Metabolite_Analysis Metabolite Analysis (HPLC: Substrate & SCFA) Sampling->Metabolite_Analysis Data_Analysis Data Analysis (Growth curves, Consumption rates) Growth_Measurement->Data_Analysis Metabolite_Analysis->Data_Analysis

Caption: In vitro fermentation experimental workflow.

Conclusion

The available evidence strongly suggests that this compound is a more effective prebiotic for stimulating the growth of Bifidobacterium species than for Lactobacillus species. This is attributed to the specialized enzymatic and transport systems present in bifidobacteria for the utilization of higher DP oligosaccharides. For Lactobacillus, particularly L. reuteri, this compound appears to be a suboptimal substrate, with a clear preference for its constituent disaccharide, isomaltose.

These findings have significant implications for the development of targeted prebiotic formulations. For applications where the specific enhancement of bifidobacterial populations is desired, this compound and IMOs with a high this compound content represent promising candidates. Further research with a broader range of strains from both genera, using pure this compound as the sole carbon source, is warranted to provide more detailed quantitative comparisons and to fully elucidate the strain-specific mechanisms of utilization. This will enable a more precise and effective approach to microbiota modulation for improved health outcomes.

References

Safety Operating Guide

Proper Disposal of Isomaltotriose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An essential guide for the safe and compliant disposal of Isomaltotriose in a laboratory setting.

For researchers, scientists, and drug development professionals, adherence to proper disposal protocols for all laboratory reagents is a cornerstone of environmental responsibility and workplace safety. This document provides comprehensive, step-by-step guidance for the proper disposal of this compound. According to available safety data, this compound is not classified as a hazardous substance; however, following established disposal procedures is crucial to ensure compliance and safety.[1][2]

Safety & Handling Profile

This compound is a non-hazardous, water-soluble solid that does not present a fire or explosion risk.[3] Standard laboratory precautions, including the use of personal protective equipment (PPE), should always be observed during handling.

Key Safety Information Summary:

PropertyValueSource
Classification Not classified as hazardous[1][2]
Primary Disposal Route Dispose in accordance with local, regional, and national regulations
Personal Protective Equipment (PPE) Standard laboratory PPE (gloves, lab coat, safety glasses)
Container Labeling Inner container: Original label. Outer container: "Non-hazardous Waste"
Packaging Securely sealed container

Experimental Protocol: Standard Disposal Procedure

The primary directive for the disposal of this compound is to adhere to all local, regional, national, and international regulations. For a non-hazardous substance in a research environment, this typically involves the following procedural steps:

Step 1: Personal Protective Equipment (PPE) Assessment

Before handling this compound for disposal, ensure that appropriate personal protective equipment is worn. This includes, but is not limited to:

  • Protective gloves

  • Lab coat

  • Safety glasses

Step 2: Waste Characterization

It is imperative to confirm that the this compound waste is not contaminated with any hazardous materials.

  • Uncontaminated this compound: If the waste contains only this compound and non-hazardous solvents (e.g., water), it can be disposed of as non-hazardous solid waste.

  • Contaminated this compound: If the this compound has been mixed with or is contaminated by a hazardous substance, the entire mixture must be treated as hazardous waste. The disposal protocol for the hazardous component(s) must be followed.

Step 3: Packaging and Labeling

Proper packaging and labeling are critical to ensure safe and compliant disposal.

  • Primary Container: Ensure the this compound waste is in a securely sealed and appropriate container to prevent leaks or spills.

  • Labeling: The container should be clearly labeled as "Non-hazardous Waste" and may also include the chemical name "this compound" for identification.

Step 4: Disposal

Follow your institution's specific guidelines for the disposal of non-hazardous chemical waste.

  • Solid Waste: Uncontaminated solid this compound should be collected in a designated, clearly labeled container for disposal. This container should then be transferred to your institution's chemical waste management facility or disposed of according to their procedures for non-hazardous solid waste.

  • Aqueous Solutions: While this compound is not considered environmentally hazardous, direct disposal of large quantities down the drain is discouraged. Small, dilute aqueous solutions may be permissible for drain disposal depending on local regulations. Always consult your institution's Environmental Health & Safety (EHS) office for guidance.

  • Contaminated Materials: Any materials used to clean up spills of this compound (e.g., paper towels, absorbent pads) should be collected in a sealed bag or container and disposed of with other solid laboratory waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Start: this compound Waste for Disposal ppe Step 1: Don Appropriate PPE (Gloves, Lab Coat, Safety Glasses) start->ppe characterize Step 2: Characterize Waste Is it mixed with hazardous material? ppe->characterize non_hazardous No (Uncontaminated) characterize->non_hazardous No hazardous Yes (Contaminated) characterize->hazardous Yes package_non_haz Step 3: Package in a sealed container. Label as 'Non-Hazardous Waste' non_hazardous->package_non_haz follow_haz_protocol Follow disposal protocol for the hazardous contaminant. hazardous->follow_haz_protocol dispose_non_haz Step 4: Dispose according to institutional guidelines for non-hazardous chemical waste. package_non_haz->dispose_non_haz end End of Disposal Process dispose_non_haz->end follow_haz_protocol->end

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling Isomaltotriose

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of Isomaltotriose, a non-hazardous substance. Adherence to these protocols is essential for maintaining personal safety, ensuring experimental integrity, and adhering to standard laboratory practices.

Substance Identification and Properties

This compound is a trisaccharide. According to its Safety Data Sheet (SDS), it is not classified as a hazardous substance.[1][2][3] However, as with any chemical, proper handling is necessary to prevent contamination and potential mild irritation.

PropertyValueReference
Chemical Formula C₁₈H₃₂O₁₆[2]
Molecular Weight 504.44 g/mol
Appearance White to off-white lyophilized powder or crystal
Purity ≥97% or ≥98% (TLC)
CAS Number 3371-50-4
Storage Temperature Store in a cool, well-ventilated place. For stock solutions, -80°C for 6 months or -20°C for 1 month is recommended.

Personal Protective Equipment (PPE)

While this compound is not considered hazardous, the use of standard laboratory PPE is mandatory to protect against dust inhalation and to maintain the purity of the product.

PPESpecificationRationale
Hand Protection Nitrile or latex gloves.Prevents contamination of the product and protects the user's skin.
Eye Protection Safety glasses with side shields or goggles.Protects eyes from any airborne dust particles.
Respiratory Protection Generally not required for small quantities in a well-ventilated area. A dust mask (e.g., N95) is recommended when handling larger quantities or if dust is generated.Minimizes the inhalation of fine powder. Respiratory protection is necessary if dust formation occurs.
Body Protection A standard laboratory coat.Protects clothing and skin from potential spills.

Operational Plan: Handling and Usage

The following step-by-step protocol ensures the safe and effective handling of this compound in a laboratory setting.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Clean Workspace A->B C Retrieve this compound from Storage B->C Proceed to Handling D Weigh Desired Amount C->D E Transfer to Vessel D->E F Dissolve in Appropriate Solvent E->F G Clean Equipment and Workspace F->G Experiment Complete H Dispose of Waste G->H I Doff PPE H->I J Wash Hands Thoroughly I->J

Caption: A standard workflow for the safe handling of this compound in a laboratory environment.

Experimental Protocols

1. Preparation:

  • Put on all required PPE as listed in the table above.

  • Ensure the weighing area and all equipment (spatulas, weigh boats, glassware) are clean and dry to prevent contamination.

2. Weighing and Transfer:

  • Retrieve the this compound container from its storage location.

  • Carefully open the container to minimize the generation of airborne dust.

  • Using a clean spatula, weigh the desired amount of this compound into a weigh boat or directly into the experimental vessel.

  • If dust is generated, ensure adequate ventilation or use a dust mask.

  • Securely close the this compound container and return it to its proper storage condition.

3. Dissolution:

  • Transfer the weighed this compound to the appropriate glassware.

  • Add the desired solvent (e.g., water) and mix gently until fully dissolved.

Disposal Plan

Even though this compound is not classified as hazardous, all chemical waste should be disposed of responsibly.

Waste Handling Workflow

A Unused Product D Non-Hazardous Solid Waste Container A->D B Contaminated Materials (Gloves, Weigh Boats, etc.) B->D C Aqueous Solutions E Non-Hazardous Liquid Waste Container C->E F Dispose According to Institutional and Local Regulations D->F E->F

Caption: A logical flow for the proper disposal of this compound and associated materials.

Disposal Protocols:

  • Solid Waste:

    • Unused or excess this compound powder should be collected in a designated container for non-hazardous solid chemical waste.

    • Contaminated disposables such as weigh boats, gloves, and paper towels should also be placed in this container.

  • Liquid Waste:

    • Aqueous solutions of this compound can typically be disposed of down the drain with copious amounts of water, provided this is in accordance with your institution's and local regulations. For other solvents, dispose of them in the appropriate non-hazardous liquid waste container.

  • Final Disposal:

    • All waste must be disposed of in accordance with local, state, and federal environmental regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

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